1,1-Dimethylcyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNJUXXYKPLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167662 | |
| Record name | 1,1-Dimethylcyclopentane | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 1,1-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
76.2 [mmHg] | |
| Record name | 1,1-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1638-26-2 | |
| Record name | 1,1-Dimethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1-Dimethylcyclopentane | |
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| Record name | 1,1-DIMETHYLCYCLOPENTANE | |
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| Record name | 1,1-Dimethylcyclopentane | |
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| Record name | 1,1-dimethylcyclopentane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.158 | |
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| Record name | 1,1-DIMETHYLCYCLOPENTANE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dimethylcyclopentane, a saturated alicyclic hydrocarbon. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural characteristics, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and analysis.
Core Chemical Properties
This compound is a colorless, flammable liquid. Its structure consists of a five-membered cyclopentane (B165970) ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution pattern influences its physical properties and chemical reactivity.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 1638-26-2 |
| Appearance | Colorless liquid |
| Density | 0.752 g/mL |
| Melting Point | -70 °C |
| Boiling Point | 87-88 °C |
| Vapor Pressure | 76.2 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents |
| Refractive Index | 1.414 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of its key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene (B1212753) protons. The two methyl groups are equivalent and typically appear as a sharp singlet. The methylene protons of the cyclopentane ring will show more complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbons of the ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkane functional groups. Key absorptions are expected in the 2850-3000 cm⁻¹ region for C-H stretching and around 1465 cm⁻¹ and 1375 cm⁻¹ for C-H bending.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of cyclic alkanes and will involve the loss of methyl and larger alkyl fragments.
Safety and Hazard Information
This compound is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and eye irritation. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Code | Description |
| Flammable Liquids | H225/H226 | Highly flammable liquid and vapor / Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
Experimental Protocols
Detailed experimental methodologies are essential for the synthesis and analysis of this compound in a research setting.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from cyclopentanone (B42830). This process includes a Grignard reaction, followed by dehydration and catalytic hydrogenation.[1][2]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step 1: Grignard Reaction to form 1,1-Dimethylcyclopentanol [1][3]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Grignard Reagent Preparation: Magnesium turnings are placed in the flask, and a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide/iodide).
-
Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Dehydration of 1,1-Dimethylcyclopentanol [1]
-
The crude 1,1-Dimethylcyclopentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid.
-
The mixture is heated to induce dehydration, leading to the formation of 1,2-dimethylcyclopentene.
-
The alkene product is typically distilled directly from the reaction mixture.
Step 3: Catalytic Hydrogenation of 1,2-Dimethylcyclopentene [1]
-
The 1,2-dimethylcyclopentene is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by distillation.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection mode with an appropriate split ratio.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure the elution of the compound.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: A scan range appropriate for the molecular weight and expected fragments of the analyte.
-
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationships of Key Properties
The chemical properties of this compound are interconnected. The molecular structure dictates its physical and spectroscopic properties, which in turn inform the appropriate analytical methods and safety precautions.
Caption: Interrelationship of this compound's properties.
References
An In-depth Technical Guide to the Physical Properties of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylcyclopentane is a saturated cyclic hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4] As a cycloalkane, its properties are of interest in various fields, including organic synthesis and as a potential solvent.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and logical diagrams to illustrate key concepts.
Core Physical Properties
The physical characteristics of this compound are determined by its molecular structure: a five-membered carbon ring with two methyl groups attached to a single carbon atom.[1] These properties are crucial for its handling, application, and behavior in various chemical environments.
General Properties
A summary of the key identifiers and general characteristics of this compound is presented below.
| Property | Value |
| Synonyms | gem-Dimethylcyclopentane, NSC 74145 |
| CAS Number | 1638-26-2 |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Unit |
| Molecular Formula | C₇H₁₄ | |
| Molecular Weight | 98.19 | g/mol |
| Density | 0.752 | g/mL |
| Boiling Point | 88 | °C |
| Melting Point | -70 | °C |
| Refractive Index | 1.414 | |
| Vapor Pressure | 76.2 | mmHg |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Melting Point Determination
The melting point is the temperature at which a solid becomes a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the solid compound is introduced into the capillary tube.
-
The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube) or a melting point apparatus.
-
The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[4] For a pure compound, this range is typically narrow.[6]
Density Measurement
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, and the mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Apparatus:
-
Abbe refractometer
Procedure:
-
A few drops of this compound are placed on the prism of the Abbe refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.
Visualizations
Relationship Between Alkane Structure and Physical State
The physical state of alkanes at room temperature is directly related to the number of carbon atoms in their structure, which influences the strength of the intermolecular van der Waals forces.
Caption: Correlation between the number of carbon atoms in alkanes and their physical state.
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the general workflow for determining the boiling point of a liquid using the capillary method.
Caption: A generalized workflow for the experimental determination of a liquid's boiling point.
Solubility Principle of this compound
The solubility of a substance is governed by the principle of "like dissolves like." this compound, being a nonpolar molecule, exhibits specific solubility characteristics.
Caption: Logical relationship of this compound's solubility based on its polarity.
References
Spectroscopic Analysis of 1,1-Dimethylcyclopentane: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 1,1-dimethylcyclopentane, tailored for researchers, scientists, and professionals in drug development. It includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow visualization for the analytical process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 1638-26-2, Molecular Formula: C₇H₁₄).[1][2]
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3000-2850 | C-H Stretch (alkane) | Strong |
| 1470-1450 | C-H Bend (Scissoring) | Medium |
| 1370-1350 | C-H Rock (Methyl) | Medium |
Data derived from typical alkane spectra.[3][4]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.43 | Multiplet | 4H | -CH₂- (ring, positions 3,4) |
| ~1.36 | Multiplet | 4H | -CH₂- (ring, positions 2,5) |
| ~0.88 | Singlet | 6H | -CH₃ (gem-dimethyl) |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Assignment |
| ~41.5 | -CH₂- (ring, positions 2,5) |
| ~39.0 | Quaternary C (C1) |
| ~29.0 | -CH₃ (gem-dimethyl) |
| ~24.5 | -CH₂- (ring, positions 3,4) |
Spectra available on SpectraBase.[5]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 83 | 100 | [M - CH₃]⁺ |
| 98 | ~30 | [M]⁺ (Molecular Ion) |
| 55 | ~25 | [C₄H₇]⁺ |
| 41 | ~20 | [C₃H₅]⁺ |
Data sourced from NIST and Restek databases.[6][7]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
2.1 Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired "neat" (undiluted).[8] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.[8][9]
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The prepared sample is placed in the instrument's sample holder.
-
The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over a range of 4000 to 400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-25 mg of this compound is required for ¹H NMR, while 50-100 mg is preferable for ¹³C NMR to achieve a good signal in a reasonable time.[10]
-
The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[10][11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp resonance signals.
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the frequency-domain spectrum.
-
For ¹³C NMR, the process is similar, but often requires a larger number of scans due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[12] Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect.[12]
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Technique: Electron Ionization (EI) GC-MS is used for the analysis of volatile compounds like this compound.[13]
-
Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph is coupled to a mass spectrometer.
-
Data Acquisition:
-
A small volume (e.g., 1 µL) of the diluted sample is injected into the heated inlet of the gas chromatograph.[14]
-
The sample is vaporized, and the components are carried by an inert carrier gas (typically helium) through a capillary column (e.g., Elite-5MS).[14]
-
The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[14]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, producing a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. CAS 1638-26-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ez.restek.com [ez.restek.com]
- 7. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 8. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webassign.net [webassign.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
An In-depth Technical Guide to the NMR Spectrum Analysis of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,1-dimethylcyclopentane. It includes detailed tables of predicted ¹H and ¹³C NMR spectral data, standardized experimental protocols for acquiring such spectra, and visualizations to aid in the understanding of the molecule's spectral properties.
Predicted NMR Spectral Data
Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple, making it an excellent model for understanding the fundamental principles of NMR spectroscopy. The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton and carbon environments within the molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is predicted to show three distinct signals. The six equivalent protons of the two methyl groups are expected to appear as a singlet, being the most shielded and therefore furthest upfield. The four protons on the carbons adjacent to the quaternary carbon (C2 and C5) are equivalent and will appear as a triplet. The four protons on the carbons beta to the quaternary carbon (C3 and C4) are also equivalent and will appear as a quintet due to coupling with their neighboring methylene (B1212753) protons.
| Signal | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | -CH₃ (x2) | 0.95 | Singlet | 6H |
| 2 | -CH₂- (C2, C5) | 1.45 | Triplet | 4H |
| 3 | -CH₂- (C3, C4) | 1.55 | Quintet | 4H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The quaternary carbon (C1) is the most deshielded among the sp³ carbons. The two methyl carbons are equivalent, as are the two sets of methylene carbons in the cyclopentane (B165970) ring.
| Signal | Assignment | Predicted Chemical Shift (ppm) |
| 1 | -C(CH₃)₂ (C1) | 39.0 |
| 2 | -CH₃ (x2) | 24.5 |
| 3 | -CH₂- (C2, C5) | 39.5 |
| 4 | -CH₂- (C3, C4) | 24.0 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a concentrated sample) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add TMS as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the resulting spectrum.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Perform baseline correction.
-
Visualizations
The following diagrams illustrate the logical relationships in the NMR analysis of this compound and a typical experimental workflow.
Caption: Correlation of molecular structure to predicted NMR signals.
Caption: General experimental workflow for NMR spectroscopy.
An In-depth Technical Guide to the Infrared Spectrum of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. Understanding the vibrational spectroscopy of such fundamental organic structures is crucial for structural elucidation, purity assessment, and quality control in various scientific and industrial settings, including drug development where cyclic alkane moieties are common. This document outlines the characteristic IR absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.
Data Presentation: Characteristic Infrared Absorption Bands
The infrared spectrum of this compound is characterized by absorption bands arising from the stretching and bending vibrations of its constituent C-H and C-C bonds. The following table summarizes the key absorption bands, with data primarily derived from the work of Plyler and Stephenson (1948) and supplemented by established correlations for alkane and cycloalkane vibrations.[1]
| Wavenumber (cm⁻¹) | Wavelength (µm) | Vibrational Mode Assignment | Intensity | Notes |
| 2960 - 2870 | 3.38 - 3.48 | C-H Asymmetric & Symmetric Stretching (CH₃ and CH₂) | Strong | A complex, strong absorption region characteristic of all alkanes. |
| 1465 - 1450 | 6.83 - 6.90 | CH₂ Scissoring (Bending) & CH₃ Asymmetric Bending | Medium | Typical for methylene (B1212753) and methyl groups in alkanes. |
| 1380 - 1370 | 7.25 - 7.30 | CH₃ Symmetric Bending (Umbrella Mode) | Medium-Strong | The presence of a gem-dimethyl group can influence this region. |
| 1365 | 7.33 | CH₃ Symmetric Bending | Medium | Specifically noted for the gem-dimethyl group. |
| ~1200 - 1000 | ~8.33 - 10.00 | C-C Stretching and CH₂ Rocking/Twisting | Weak to Medium | Part of the complex "fingerprint region". |
| ~925 | ~10.81 | Skeletal Vibrations | Weak | Associated with the cyclopentane (B165970) ring structure. |
Experimental Protocols for Infrared Spectral Acquisition
The acquisition of a high-quality IR spectrum of this compound, a volatile liquid, can be achieved using either the neat liquid transmission method or Attenuated Total Reflectance (ATR).
Method 1: Neat Liquid Transmission Spectroscopy
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell or two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
Pasteur pipette or syringe
-
This compound sample
-
Volatile organic solvent for cleaning (e.g., anhydrous dichloromethane (B109758) or hexane)
-
Lint-free wipes
-
Desiccator for storing salt plates
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a small drop of this compound in the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Spectral Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Acquire the IR spectrum. A typical setting would be a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately with a volatile solvent and lint-free wipes.
-
Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.
-
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, convenient method that requires minimal sample preparation.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pasteur pipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Spectrometer and ATR Preparation: Ensure the spectrometer and ATR accessory are ready for measurement.
-
Background Spectrum: With the clean, dry ATR crystal exposed to the atmosphere, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding environment.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectral Acquisition: Acquire the IR spectrum using similar parameters as the transmission method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound and the key vibrational modes.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,1-dimethylcyclopentane. This document details the characteristic fragmentation patterns, proposes mechanisms for the formation of key fragment ions, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction to the Mass Spectrometry of Cycloalkanes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
For cycloalkanes, fragmentation often involves ring opening to form a radical cation, followed by a series of cleavage and rearrangement reactions. The stability of the resulting carbocations and radicals plays a crucial role in determining the most favorable fragmentation pathways.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound (C7H14, molecular weight: 98.19 g/mol ) is characterized by a series of fragment ions. The molecular ion peak (m/z 98) is of low abundance, which is typical for branched alkanes. The base peak, the most intense peak in the spectrum, is observed at m/z 83. Other significant peaks are present at m/z 41 and m/z 55.
Quantitative Data of Major Fragment Ions
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratio (m/z) and relative abundance.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 98 | 5 | [C7H14]+• (Molecular Ion) |
| 83 | 100 | [C6H11]+ |
| 69 | 20 | [C5H9]+ |
| 55 | 50 | [C4H7]+ |
| 41 | 60 | [C3H5]+ |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C7H14]+•. The subsequent fragmentation follows distinct pathways leading to the observed ions.
Formation of the Base Peak at m/z 83
The most favorable fragmentation pathway involves the loss of a methyl radical (•CH3) from the molecular ion. This results in the formation of a stable tertiary carbocation, which is the base peak in the spectrum.
Formation of the Fragment Ion at m/z 55
The fragment ion at m/z 55 is proposed to form through the loss of a propyl radical (•C3H7) from the molecular ion. This pathway involves the cleavage of the cyclopentane (B165970) ring.
Formation of the Fragment Ion at m/z 41
The prominent ion at m/z 41, the allyl cation ([C3H5]+), is a common fragment in the mass spectra of many organic compounds due to its resonance stabilization. Its formation from this compound likely involves a more complex rearrangement and fragmentation of the cyclopentane ring. One plausible pathway is the fragmentation of the [C6H11]+ ion (m/z 83) through the loss of propene (C3H6).
Experimental Protocol for GC-MS Analysis
The following is a representative experimental protocol for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization.
Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 35 to 200.
Data Acquisition and Analysis
Acquire the mass spectral data in full scan mode. The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared with a reference library (e.g., NIST) for confirmation and to analyze the fragmentation pattern.
Logical Workflow for Fragmentation Analysis
The logical workflow for analyzing the mass spectrum of an unknown compound like this compound involves several key steps.
This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization. The presented data and proposed mechanisms can serve as a valuable resource for researchers in the fields of chemistry, forensics, and drug development for the identification and structural elucidation of this and related compounds.
An In-depth Technical Guide to the Synthesis of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1,1-dimethylcyclopentane, a saturated hydrocarbon of interest in various fields of chemical research. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a laboratory setting.
Introduction
This compound, also known as gem-dimethylcyclopentane, is a cycloalkane that serves as a fundamental building block and reference compound in organic chemistry. Its synthesis is a valuable illustration of key chemical transformations, including carbon-carbon bond formation, functional group manipulation, and skeletal rearrangement. This guide will focus on two principal and reliable methods for its synthesis: a multi-step pathway commencing with a Grignard reaction on cyclopentanone (B42830), and a route involving the reduction of a disubstituted cyclopentanone.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the target molecule and key intermediates is presented in Table 1. This data is essential for reaction monitoring and final product characterization.[1][2]
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key ¹³C NMR Signals (ppm) | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.951 | 220.9 (C=O), 38.2, 23.3 | 2.05 | 1745 (s, C=O) |
| 1-Methylcyclopentanol (B105226) | C₆H₁₂O | 100.16 | 136-137 | 0.927 | 79.5 (C-OH), 41.5, 24.1, 23.8 | 1.5-1.8 (m), 1.25 (s) | 3400 (br, O-H), 2960 |
| 1-Methylcyclopentene (B36725) | C₆H₁₀ | 82.14 | 75-76 | 0.78 | 146.0, 122.1, 35.4, 33.1 | 5.30 (m), 2.24 (m), 1.72 (s) | 3045, 1650 (C=C) |
| Methylenecyclopentane | C₆H₁₀ | 82.14 | 75-76 | 0.776 | 150.9, 105.7, 34.9, 26.2 | 4.85 (m), 2.30 (m), 1.70 (m) | 3075, 1655 (C=C) |
| This compound | C₇H₁₄ | 98.19 | 88 | 0.755 | 40.1, 38.9, 24.8 | 1.45 (t), 0.85 (s) | 2950, 1460, 1365 |
| 2,2-Dimethylcyclopentanone (B1329810) | C₇H₁₂O | 112.17 | 143-144 | 0.916 | 223.1 (C=O), 43.1, 36.5, 19.3 | 2.25 (t), 1.85 (t), 1.05 (s) | 1740 (s, C=O) |
Synthesis Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation
This three-step sequence is a classic and reliable method for the synthesis of this compound, starting from the readily available cyclopentanone.
Logical Relationship of Synthesis Pathway 1
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocols
Step 1: Synthesis of 1-Methylcyclopentanol via Grignard Reaction [3]
-
Materials:
-
Magnesium turnings (2.67 g, 0.11 mol)
-
Anhydrous diethyl ether (100 mL)
-
Methyl iodide (14.2 g, 0.10 mol)
-
Cyclopentanone (8.41 g, 0.10 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous diethyl ether (20 mL) is added to the flask.
-
A solution of methyl iodide in 40 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
The remainder of the methyl iodide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
A solution of cyclopentanone in 40 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.
-
The reaction mixture is then refluxed for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude 1-methylcyclopentanol is purified by distillation.
-
-
Quantitative Data:
-
Expected Yield: 80-90%
-
Step 2: Dehydration of 1-Methylcyclopentanol [4]
-
Materials:
-
1-Methylcyclopentanol (10.0 g, 0.10 mol)
-
Concentrated sulfuric acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
1-Methylcyclopentanol is placed in a 50 mL round-bottom flask.
-
Concentrated sulfuric acid is added dropwise with cooling and swirling.
-
The flask is fitted with a fractional distillation apparatus.
-
The mixture is heated gently to distill the alkene products (a mixture of 1-methylcyclopentene and methylenecyclopentane). The boiling point of the mixture is approximately 75-78 °C.
-
The distillate is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous calcium chloride.
-
-
Quantitative Data:
-
Expected Yield: 70-80%
-
Step 3: Catalytic Hydrogenation of the Alkene Mixture [5][6]
-
Materials:
-
Alkene mixture from Step 2 (e.g., 6.5 g, ~0.08 mol)
-
Ethanol (B145695) (50 mL)
-
10% Palladium on carbon (Pd/C) (0.1 g)
-
Hydrogen gas
-
-
Procedure:
-
The alkene mixture is dissolved in ethanol in a hydrogenation flask.
-
The palladium on carbon catalyst is carefully added to the solution.
-
The flask is connected to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).
-
The system is purged with hydrogen gas.
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The ethanol is removed by distillation.
-
The resulting this compound can be further purified by simple distillation.
-
-
Quantitative Data:
-
Expected Yield: >95%
-
Synthesis Pathway 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclopentanone
This pathway involves the deoxygenation of a ketone to form the corresponding alkane under basic conditions. The key challenge in this route is the synthesis of the 2,2-dimethylcyclopentanone precursor.
Logical Relationship of Synthesis Pathway 2
Caption: Synthesis of this compound via Wolff-Kishner Reduction.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylcyclopentanone
The synthesis of 2,2-dimethylcyclopentanone can be achieved from dimethyl adipate through a series of reactions including Dieckmann condensation, methylation, and decarboxylation to form 2-methylcyclopentanone, followed by a second methylation.[7] However, this multi-step process can be low-yielding and difficult to control. A more direct, albeit still challenging, approach is the direct methylation of 2-methylcyclopentanone.
-
Materials:
-
2-Methylcyclopentanone (10.0 g, 0.102 mol)
-
Sodium hydride (60% dispersion in mineral oil, 4.48 g, 0.112 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (100 mL)
-
Methyl iodide (15.8 g, 0.112 mol)
-
-
Procedure:
-
A flame-dried three-necked flask is charged with sodium hydride and anhydrous THF under an inert atmosphere.
-
2-Methylcyclopentanone is added dropwise to the stirred suspension at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The flask is cooled back to 0 °C, and methyl iodide is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by fractional distillation to separate 2,2-dimethylcyclopentanone from other methylated byproducts.
-
-
Quantitative Data:
-
Expected Yield: Moderate, often with the formation of side products.
-
Step 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclopentanone [8][9]
-
Materials:
-
2,2-Dimethylcyclopentanone (5.6 g, 0.05 mol)
-
Hydrazine (B178648) hydrate (B1144303) (10 mL, ~0.2 mol)
-
Potassium hydroxide (B78521) (8.4 g, 0.15 mol)
-
Diethylene glycol (50 mL)
-
-
Procedure:
-
A round-bottom flask equipped with a reflux condenser is charged with 2,2-dimethylcyclopentanone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.
-
The mixture is heated to 110 °C for 1 hour.
-
The temperature is then raised to 190-200 °C, and the mixture is refluxed for an additional 4-5 hours, during which water and excess hydrazine are distilled off.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with pentane (B18724) or diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
-
The resulting this compound is purified by distillation.
-
-
Quantitative Data:
-
Expected Yield: 70-85%
-
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is outlined below.
Caption: General Experimental Workflow for Synthesis and Analysis.
Conclusion
This guide has detailed two effective methods for the synthesis of this compound. The Grignard-based route is a robust and high-yielding pathway suitable for most laboratory settings, leveraging common and well-understood reactions. The Wolff-Kishner reduction route offers an alternative, though the synthesis of the precursor ketone can be more challenging. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The provided protocols and data should serve as a valuable resource for researchers in the successful preparation and characterization of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Synthesis of 1,1-Dimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms for 1,1-dimethylcyclopentane, a saturated alicyclic hydrocarbon. The content is tailored for an audience with a strong background in organic chemistry, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to support research and development activities.
Introduction
This compound (also known as gem-dimethylcyclopentane) is a seven-carbon cycloalkane with the molecular formula C₇H₁₄.[1] Its structure, featuring two methyl groups on a single carbon of a cyclopentane (B165970) ring, makes it a useful building block and reference compound in various chemical applications, including as a solvent and in the study of reaction mechanisms.[1] This guide will explore the most viable synthetic routes to this compound, with a focus on practical laboratory-scale preparation.
Synthesis Route 1: Grignard Reaction from Cyclopentanone
This is a classic and reliable multi-step synthesis that begins with the readily available starting material, cyclopentanone. The overall transformation involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration and subsequent hydrogenation.
Overall Reaction Scheme
References
An In-depth Technical Guide to the Synthesis of gem-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining gem-dimethylcyclopentane. The synthesis of this saturated carbocycle is of interest in various fields, including medicinal chemistry and materials science, where the gem-dimethyl motif can impart specific conformational constraints and physicochemical properties to larger molecules. This document details key synthetic routes, providing structured data, experimental protocols, and process visualizations to aid in the selection and implementation of the most suitable method.
Core Synthetic Strategies
The synthesis of gem-dimethylcyclopentane can be broadly categorized into two primary approaches:
-
Construction of the Cyclopentane Ring with a Pre-installed gem-Dimethyl Group: This involves the cyclization of an acyclic precursor already containing the 1,1-dimethyl moiety.
-
Modification of a Pre-existing Cyclopentane Ring: This strategy entails the introduction of two methyl groups onto the same carbon of a cyclopentane-based starting material.
This guide will focus on the most practical and well-documented methods within these categories.
Method 1: Grignard Reaction with Cyclopentanone (B42830) followed by Deoxygenation
This is a versatile and widely applicable two-step laboratory synthesis. The first step involves the formation of a tertiary alcohol, 1,1-dimethylcyclopentan-1-ol, through the nucleophilic addition of a methyl Grignard reagent to cyclopentanone. The subsequent step is the deoxygenation of this alcohol to yield the final product.
Step 1: Synthesis of 1,1-Dimethylcyclopentan-1-ol via Grignard Reaction
The reaction of cyclopentanone with at least two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic attack on the carbonyl carbon. The resulting magnesium alkoxide is then protonated during an aqueous workup to afford the tertiary alcohol.
Physicochemical Properties of 1,1-Dimethylcyclopentane
An In-depth Technical Guide on the Thermodynamic Properties of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. The information is compiled from established scientific literature and databases, presenting key data in a structured format to support research and development activities. This document adheres to rigorous standards of data presentation and includes detailed descriptions of experimental methodologies and a visualization of the experimental workflow.
This compound, also known as gem-dimethylcyclopentane, is a cycloalkane with the chemical formula C₇H₁₄.[1] It is a colorless liquid at room temperature.[2][3] An understanding of its thermodynamic properties is crucial for its application as a solvent, in chemical synthesis, and for assessing its behavior in various chemical processes.
| Property | Value | Unit |
| Molecular Formula | C₇H₁₄ | |
| Molecular Weight | 98.1861 | g/mol |
| CAS Registry Number | 1638-26-2 | |
| Boiling Point | 88 | °C |
| Melting Point | -70 | °C |
| Vapor Pressure | 76.2 | mmHg |
Tabulated Thermodynamic Data
The following tables summarize the key thermodynamic properties of this compound in its liquid and gaseous states. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed publications.[1][4][5][6][7][8][9]
Table 1: Enthalpy and Entropy Data
| Thermodynamic Property | Value | Unit | State |
| Standard Enthalpy of Formation (ΔfH°) | -171.6 ± 1.2 | kJ/mol | Liquid |
| Standard Enthalpy of Formation (ΔfH°) | -138.3 ± 1.2 | kJ/mol | Gas |
| Standard Enthalpy of Combustion (ΔcH°) | -4463.3 ± 1.2 | kJ/mol | Liquid |
| Standard Molar Entropy (S°) | 260.66 | J/mol·K | Liquid |
| Standard Molar Entropy (S°) | 359.28 | J/mol·K | Gas |
Table 2: Heat Capacity Data
| Thermodynamic Property | Value | Temperature (K) | Unit | State |
| Molar Heat Capacity (Cp) | 187.36 | 299.81 | J/mol·K | Liquid |
| Molar Heat Capacity (Cp) | 134.7 | 298.15 | J/mol·K | Gas |
Experimental Protocols
The thermodynamic data presented in this guide are derived from meticulous experimental work. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and entropy. Vapor pressure is typically determined using static or ebulliometric methods.
Combustion Calorimetry
The standard enthalpy of formation of this compound was determined through combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.
A detailed description of the methodology for alkylcyclopentanes can be found in the work of Johnson, Prosen, and Rossini (1949). The general procedure is as follows:
-
Sample Preparation: A highly purified sample of this compound is weighed and sealed in a container, often a glass ampoule.
-
Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a steel bomb, which is then filled with purified oxygen to a pressure of approximately 30 atmospheres. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then placed in a calorimeter can containing a precisely measured amount of water. The entire assembly is housed in a constant-temperature jacket.
-
Ignition and Measurement: The sample is ignited electrically. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system (determined by burning a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the oxygen. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.
Adiabatic Calorimetry
The heat capacity and standard entropy of this compound were determined using low-temperature adiabatic calorimetry. This method measures the heat required to raise the temperature of a substance by a small increment under conditions of no heat exchange with the surroundings.
The experimental protocol for determining the low-temperature thermal data for C₇H₁₄ alkylcyclopentanes is detailed in the work of Gross, Oliver, and Huffman (1953). The key steps are:
-
Calorimeter and Sample: A sample of high purity is placed in a calorimeter vessel, which is typically made of a highly conductive material like copper and is equipped with a heater and a platinum resistance thermometer. The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter, thus preventing heat loss.
-
Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
-
Entropy Calculation: The third-law entropy at a given temperature is calculated by integrating the heat capacity data from near absolute zero up to the desired temperature, accounting for the enthalpies of any phase transitions.
Vapor Pressure Determination
Vapor pressure data are crucial for calculating the enthalpy of vaporization. These measurements are typically carried out using either a static method or an ebulliometric method.
-
Static Method: In the static method, a sample of the liquid is placed in a thermostatted container connected to a pressure-measuring device. The sample is degassed to remove any dissolved air. The pressure of the vapor in equilibrium with the liquid is then measured at various temperatures.
-
Ebulliometric Method: The ebulliometric method involves measuring the boiling temperature of the liquid at different externally applied pressures. This is achieved in an apparatus where the liquid and vapor are in equilibrium.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the key thermodynamic properties of this compound and the relationships between them.
Caption: Experimental workflow for determining thermodynamic properties.
Conclusion
The thermodynamic properties of this compound have been well-characterized through precise calorimetric and vapor pressure measurements. The data presented in this guide provide a reliable foundation for researchers, scientists, and drug development professionals in their respective fields. The experimental protocols, while complex, are well-established and provide a clear pathway for the determination of these fundamental chemical properties.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST [nist.gov]
- 6. [PDF] Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes | Semantic Scholar [semanticscholar.org]
- 7. atct.anl.gov [atct.anl.gov]
- 8. vscht.cz [vscht.cz]
- 9. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1-Dimethylcyclopentane: CAS Number and Safety Data
This technical guide provides comprehensive information on the chemical identifier, properties, and safety data for this compound. The content herein is intended to support laboratory safety, risk assessment, and proper handling procedures for research and development applications.
Chemical Identification and Properties
This compound, also known as gem-Dimethylcyclopentane, is a saturated alicyclic hydrocarbon.[1] Its fundamental identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1638-26-2 |
| IUPAC Name | This compound |
| Synonyms | gem-Dimethylcyclopentane, NSC 74145 |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol [2] |
| InChI Key | QWHNJUXXYKPLQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1)C[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless |
| Boiling Point | 88 °C |
| Melting Point | -70 °C |
| Density | 0.752 g/mL |
| Vapor Pressure | 76.2 mmHg[1] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed.[2] Exposure may cause irritation, and it is recognized as a neurotoxin that can lead to acute solvent syndrome.[1]
Table 3: Hazard Classification and Ratings
| System | Rating / Statement | Details |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | |
| GHS Signal Word | Danger | |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor. H302: Harmful if swallowed. EUH066: Repeated exposure may cause skin dryness or cracking.[2] | |
| GHS Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P317, P303+P361+P353, P330, P370+P378, P403+P235, P501[2] | A comprehensive list covering prevention, response, storage, and disposal. |
| NFPA 704 Rating (Estimated) | Health: 2 Flammability: 3 Instability: 0 | Health (2): Can cause temporary incapacitation or residual injury. Based on H302 ("Harmful if swallowed"). Flammability (3): Can be ignited under almost all ambient temperature conditions. Based on H225/H226 and low flash point. Instability (0): Normally stable, even under fire conditions. |
Table 4: Toxicological Data
| Endpoint | Value | Species | Notes |
| LD₅₀ (Oral) | 300 - 2000 mg/kg (Estimated) | Rat | Specific LD₅₀ data is not available. This range is inferred from the GHS classification "Acute Toxicity 4 (Oral)".[2] |
| LC₅₀ (Inhalation) | Data not available | - | |
| Other Effects | Neurotoxin | Human | May cause acute solvent syndrome.[1] |
Table 5: Fire Safety Data
| Property | Value |
| Flash Point | < 23 °C |
| Auto-ignition Temperature | Data not available |
Experimental Protocols
Detailed and standardized methodologies are critical for assessing the safety of chemical compounds. The following sections outline the principles of key experimental protocols relevant to the hazard profile of this compound.
Acute Oral Toxicity (LD₅₀) Determination (OECD Guidelines 420, 423, 425)
The determination of acute oral toxicity provides the LD₅₀ value, which is the statistically estimated dose of a substance expected to cause death in 50% of a tested animal population. The OECD provides several accepted methods to minimize animal use while achieving classification.
-
Objective: To determine the dose of a substance that causes mortality in half of a test group of animals after a single oral administration.
-
Principle (Acute Toxic Class Method - OECD 423): This method is a stepwise procedure using a small number of animals (typically rats) per step. The outcome of one step determines the dose for the next. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are selected and acclimated.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Stepwise Procedure:
-
A group of three animals is dosed at the selected starting level.
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Endpoint: The substance is classified into a GHS category based on the dose levels at which mortality is observed.
-
Acute Inhalation Toxicity (LC₅₀) Determination (OECD Guideline 403)
This protocol assesses the health hazards arising from short-term exposure to an airborne substance.
-
Objective: To determine the concentration of a substance in the air (LC₅₀) that is lethal to 50% of a test animal population during a defined exposure period.
-
Principle: Healthy young adult animals, typically rats, are exposed to the test substance in a dynamic inhalation exposure system for a standard duration (usually 4 hours).
-
Methodology:
-
Atmosphere Generation: A controlled atmosphere containing the test substance as a vapor, aerosol, or gas is generated and maintained in an exposure chamber.
-
Exposure: Groups of animals are exposed to one of at least three concentrations of the test substance for 4 hours.
-
Monitoring: During exposure, clinical signs of toxicity, respiratory distress, and behavioral changes are monitored.
-
Post-Exposure Observation: Following exposure, animals are housed and observed for a period of 14 days. Body weight is measured, and mortality is recorded.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any tissue abnormalities.
-
Endpoint: The LC₅₀ is calculated from the concentration-mortality data.
-
Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)
The flash point is a critical measure of the flammability of a liquid.
-
Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.
-
Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid surface.
-
Methodology:
-
Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a test cup, a lid with an opening for the ignition source, a stirrer, and a heating source.
-
Sample Preparation: A specific volume of the sample (approx. 75 mL) is placed in the test cup.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being stirred at a specified speed to ensure temperature uniformity.
-
Ignition Test: At prescribed temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup for a short duration.
-
Endpoint: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.
-
Visualization of Safety Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial identification through to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Stereoisomers of Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcyclopentane, a saturated cyclic hydrocarbon with the molecular formula C₇H₁₄, serves as a fundamental scaffold in numerous organic compounds and finds applications in various fields, including materials science and as a component in fuel mixtures. The seemingly simple structure of dimethylcyclopentane gives rise to a fascinating array of stereoisomers, the study of which is crucial for understanding structure-property relationships and for the stereoselective synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the stereoisomers of dimethylcyclopentane, their physical and spectroscopic properties, and generalized experimental protocols for their synthesis and separation.
Positional Isomers and their Stereochemistry
Dimethylcyclopentane exists as three positional isomers, depending on the location of the two methyl groups on the cyclopentane (B165970) ring: 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane (B1582162). Each of these positional isomers exhibits unique stereochemical characteristics.
This compound
This isomer, with both methyl groups attached to the same carbon atom, does not possess any chiral centers. Consequently, it has no stereoisomers.
1,2-Dimethylcyclopentane
1,2-Dimethylcyclopentane has two adjacent chiral centers (C1 and C2), leading to the existence of three stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).
-
cis-1,2-Dimethylcyclopentane: In this isomer, the two methyl groups are on the same side of the cyclopentane ring. The molecule possesses a plane of symmetry that bisects the C1-C2 bond, making it an achiral meso compound.
-
trans-1,2-Dimethylcyclopentane: Here, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, and the molecule is chiral. It exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers.
1,3-Dimethylcyclopentane
Similar to the 1,2-isomer, 1,3-dimethylcyclopentane has two chiral centers (C1 and C3) and exists as three stereoisomers: a meso cis-isomer and a pair of trans-enantiomers.[1]
-
cis-1,3-Dimethylcyclopentane: The methyl groups are on the same side of the ring, and the molecule has a plane of symmetry passing through C2 and bisecting the C4-C5 bond. This makes it an achiral meso compound.
-
trans-1,3-Dimethylcyclopentane (B44218): With the methyl groups on opposite sides of the ring, the molecule is chiral and exists as a pair of enantiomers: (1R,3S) and (1S,3R).
The relationships between the stereoisomers of 1,2- and 1,3-dimethylcyclopentane are illustrated in the following diagram.
Quantitative Data
A summary of key physical properties for the stereoisomers of dimethylcyclopentane is presented below. Note that enantiomers have identical physical properties in an achiral environment.
| Isomer | Boiling Point (°C) | Heat of Formation (liquid, kJ/mol at 298.15 K) |
| This compound | 87.8 | -173.2 ± 1.3 |
| cis-1,2-Dimethylcyclopentane | 99.5 | -165.4 ± 1.3[1] |
| trans-1,2-Dimethylcyclopentane | 91.9 | -171.1 ± 1.3 |
| cis-1,3-Dimethylcyclopentane | 91.8 | -171.8 ± 1.3 |
| trans-1,3-Dimethylcyclopentane | 90.8 | -176.7 ± 1.3 |
Data sourced from the NIST Chemistry WebBook unless otherwise cited.
Experimental Protocols
Synthesis
A common route for the stereoselective synthesis of dimethylcyclopentane isomers involves the catalytic hydrogenation of the corresponding dimethylcyclopentene.
Protocol: Asymmetric Hydrogenation of 1,2-Dimethylcyclopentene (B3386875)
This protocol outlines a general procedure for the synthesis of cis-1,2-dimethylcyclopentane.
-
Catalyst Preparation: A chiral rhodium-based catalyst, such as one with a DuPhos ligand, is prepared in a suitable solvent (e.g., methanol) under an inert atmosphere (e.g., argon).
-
Reaction Setup: A solution of 1,2-dimethylcyclopentene in methanol (B129727) is placed in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the reactor, which is then purged and pressurized with hydrogen gas (typically 1-10 atm). The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
The stereochemical outcome of the hydrogenation is dependent on the facial selectivity of the catalyst. Syn-addition of hydrogen to the double bond is the typical outcome.
Separation of Stereoisomers
Fractional Distillation
Due to the differences in their boiling points, the diastereomeric cis and trans isomers of 1,2- and 1,3-dimethylcyclopentane can be separated by fractional distillation.
Protocol: Fractional Distillation of a cis/trans-Dimethylcyclopentane Mixture
-
Apparatus Setup: A fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask, is assembled.
-
Distillation: The isomeric mixture is placed in the distilling flask with boiling chips. The mixture is heated, and the vapor is allowed to pass through the fractionating column.
-
Fraction Collection: The vapor is condensed and collected in fractions. The temperature at the top of the column is monitored. The lower-boiling isomer will distill first, followed by the higher-boiling isomer.
-
Analysis: The composition of each fraction is analyzed by gas chromatography to determine the purity of the separated isomers.
Chiral Resolution of Enantiomers
The separation of the enantiomers of trans-1,2- and trans-1,3-dimethylcyclopentane requires chiral resolution. A common method involves the formation of diastereomeric salts with a chiral resolving agent. Since alkanes lack functional groups for salt formation, this method is more applicable to precursors or derivatives that can be converted back to the desired alkane. For direct separation of the enantiomeric alkanes, chiral chromatography is the preferred method.
Protocol: Chiral Gas Chromatography
-
Column Selection: A gas chromatograph equipped with a chiral stationary phase (CSP) is used. Cyclodextrin-based columns are often effective for separating hydrocarbon enantiomers.
-
Sample Preparation: A dilute solution of the racemic trans-dimethylcyclopentane mixture is prepared in a volatile solvent (e.g., pentane).
-
Chromatographic Conditions: The instrument is set with an appropriate temperature program for the column, injector, and detector. Helium is typically used as the carrier gas.
-
Injection and Separation: A small volume of the sample is injected into the gas chromatograph. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Detection: The separated enantiomers are detected as they elute from the column, typically by a flame ionization detector (FID).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the stereoisomers of dimethylcyclopentane.
¹H NMR Spectroscopy
-
cis vs. trans Isomers: The relative stereochemistry of the methyl groups influences the chemical shifts and coupling constants of the ring protons. In general, the methyl protons of dimethylcyclopentanes appear in the range of δ 0.8-1.2 ppm. The ring protons resonate at approximately δ 1.2-1.8 ppm.
-
Symmetry: The symmetry of the meso cis-isomers often results in a simpler spectrum compared to the less symmetric trans-enantiomers.
¹³C NMR Spectroscopy
-
Number of Signals: The number of unique carbon signals is a direct indicator of the molecule's symmetry.
-
cis-1,2-Dimethylcyclopentane (meso): Due to the plane of symmetry, it exhibits four signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C1 and C2), and two for the remaining three methylene (B1212753) carbons.
-
trans-1,2-Dimethylcyclopentane (chiral): Lacks a plane of symmetry, resulting in seven unique carbon signals.
-
cis-1,3-Dimethylcyclopentane (meso): The plane of symmetry leads to four signals.
-
trans-1,3-Dimethylcyclopentane (chiral): Shows seven distinct carbon signals.
-
Summary of Expected ¹³C NMR Signals
| Isomer | Symmetry | Number of ¹³C Signals |
| cis-1,2-Dimethylcyclopentane | Cₛ | 4 |
| trans-1,2-Dimethylcyclopentane | C₂ | 7 |
| cis-1,3-Dimethylcyclopentane | Cₛ | 4 |
| trans-1,3-Dimethylcyclopentane | C₂ | 7 |
Infrared (IR) Spectroscopy
The IR spectra of all dimethylcyclopentane isomers are dominated by C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions are observed in the 2850-2960 cm⁻¹ region.
-
C-H Bending: Absorptions due to methylene and methyl bending are found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
While the overall spectra are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.[2] These differences arise from the unique vibrational modes associated with the specific stereochemistry of each molecule.
Mass Spectrometry (MS)
In mass spectrometry, all dimethylcyclopentane isomers will exhibit a molecular ion peak (M⁺) at m/z = 98. The primary fragmentation pathway involves the loss of a methyl group, resulting in a prominent peak at m/z = 83. Further fragmentation of the cyclopentyl ring leads to a series of smaller ions. While the mass-to-charge ratios of the fragments are the same for all isomers, the relative intensities of the fragment ions can vary, providing a potential method for differentiation.
Conclusion
The stereoisomers of dimethylcyclopentane provide a rich platform for the study of fundamental concepts in stereochemistry. The distinct physical and spectroscopic properties of the meso and chiral isomers allow for their separation and characterization using standard laboratory techniques. A thorough understanding of these isomers is essential for researchers and professionals working in areas where stereochemistry plays a critical role, such as in the development of chiral catalysts and pharmaceuticals. This guide has provided a detailed overview of the core principles and methodologies related to the stereoisomers of dimethylcyclopentane, serving as a valuable resource for the scientific community.
References
Conformational Landscape of 1,1-Dimethylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane (B165970) rings are prevalent structural motifs in numerous biologically active molecules and pharmaceutical compounds. Their conformational flexibility, characterized by a dynamic interconversion between non-planar forms, can significantly influence molecular recognition, binding affinity, and ultimately, therapeutic efficacy. This technical guide provides a detailed conformational analysis of 1,1-dimethylcyclopentane, a fundamental substituted cyclopentane derivative. We delve into the primary conformations, the energetic landscape of their interconversion through pseudorotation, and the experimental and computational methodologies employed for their characterization. This document serves as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development seeking to understand and manipulate the three-dimensional structure of cyclopentane-containing molecules.
Introduction: The Significance of Cyclopentane Conformation
The five-membered cyclopentane ring is a cornerstone in the architecture of many natural products and synthetic drugs. Unlike the well-defined chair conformation of cyclohexane, cyclopentane is in a constant state of flux, rapidly interconverting between a series of non-planar conformations to alleviate torsional strain. This dynamic behavior, known as pseudorotation, has profound implications for the spatial orientation of substituents, thereby modulating intermolecular interactions with biological targets. A thorough understanding of the conformational preferences of substituted cyclopentanes, such as this compound, is therefore crucial for rational drug design and the optimization of lead compounds.
Theoretical Framework: Puckered Conformations of the Cyclopentane Ring
A planar cyclopentane ring would suffer from significant torsional strain due to the eclipsing of all carbon-hydrogen bonds.[1] To relieve this strain, cyclopentane adopts puckered conformations. The two most important, low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[2]
-
Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a sealed envelope with an open flap.
-
Half-Chair Conformation: Here, three carbon atoms are coplanar, with one atom puckered above the plane and another below it.
These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation . This process involves a continuous wave-like motion of the pucker around the ring, allowing each carbon atom to sequentially adopt the out-of-plane position. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, making it a highly flexible system at room temperature.[2]
Conformational Analysis of this compound
The introduction of gem-dimethyl groups at the C1 position significantly influences the conformational landscape of the cyclopentane ring. The primary steric interactions to consider are those involving the two methyl groups.
In this compound, two principal envelope conformations can be envisioned: one where the C1 carbon (bearing the methyl groups) is in the flap position, and others where an adjacent carbon (C2 or C5) or the opposite carbon (C3 or C4) is the flap. Similarly, various half-chair conformations are possible.
Due to the steric bulk of the two methyl groups, conformations that minimize unfavorable steric interactions will be energetically favored. It is generally expected that placing the bulky gem-dimethyl group in a position that relieves steric strain would be preferential. However, a detailed quantitative analysis requires experimental or computational investigation.
Pseudorotation Pathway
The interconversion between the various envelope and half-chair conformations of this compound occurs via a pseudorotational pathway. The energy profile of this pathway is not flat, as in unsubstituted cyclopentane, due to the presence of the methyl groups. The energy maxima and minima along this pathway correspond to the different half-chair and envelope conformations, respectively.
Data Presentation: Conformational Energies
| Conformation Type | Substituent Position | Relative Energy (kcal/mol) | Reference |
| Envelope | C1 (gem-dimethyl) as flap | Value not available | - |
| Envelope | C2/C5 as flap | Value not available | - |
| Envelope | C3/C4 as flap | Value not available | - |
| Half-Chair | Transition State | Value not available | - |
| Pseudorotation Barrier | - | Value not available | - |
Note: The absence of specific values in the table highlights a gap in the current experimental literature for this compound. The relative energies are highly dependent on the computational method employed.
Experimental and Computational Protocols
The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[3][4] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) at different temperatures, it is possible to deduce the populations of different conformers and the energy barriers between them.
Detailed Methodology (Generalized Protocol):
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.
-
¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to confirm the chemical structure and purity of the compound.
-
Variable-Temperature (VT) NMR: A series of ¹H NMR spectra are recorded over a wide temperature range (e.g., from 298 K down to 173 K). At lower temperatures, the rate of pseudorotation slows down, potentially allowing for the observation of distinct signals for different conformers.
-
Data Analysis: The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) is used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation. The relative intensities of the signals at low temperatures can be used to determine the equilibrium constant and the difference in free energy (ΔG°) between the conformers.
Computational Chemistry
Computational methods are indispensable for modeling the conformational landscape of molecules and for complementing experimental data.[5] Common approaches include molecular mechanics (MM), density functional theory (DFT), and ab initio calculations.
Detailed Methodology (Generalized Protocol):
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (envelope and half-chair forms). This can be done using molecular mechanics force fields (e.g., MMFF94, AMBER).
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set) or ab initio methods (e.g., MP2).
-
Transition State Search: The transition states connecting the low-energy conformers along the pseudorotation pathway are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
Conclusion
The conformational analysis of this compound reveals a dynamic system governed by the principles of puckering to alleviate torsional strain and the steric influence of the gem-dimethyl substituents. While a definitive experimental quantification of its conformational energies remains an area for future research, the combination of established theoretical principles and powerful analytical techniques provides a robust framework for understanding its three-dimensional behavior. For professionals in drug discovery and development, a keen appreciation of the conformational intricacies of cyclopentane-containing scaffolds is paramount for the design of next-generation therapeutics with enhanced potency and selectivity. This guide provides the foundational knowledge and methodological overview necessary to approach this challenge with confidence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. auremn.org.br [auremn.org.br]
- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Computational Chemistry of 1,1-Dimethylcyclopentane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dimethylcyclopentane is a saturated cyclic hydrocarbon with the molecular formula C₇H₁₄.[1][2][3] As a substituted cyclopentane (B165970), its conformational landscape is of significant interest in computational chemistry and is crucial for understanding its physical properties and reactivity. The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain.[4][5] The two primary conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry), which rapidly interconvert through a process known as pseudorotation.[6][7] The presence of gem-dimethyl substituents at the C1 position introduces specific steric interactions that influence the conformational preferences and energy barriers of the ring.
This technical guide provides an in-depth overview of the computational chemistry of this compound, focusing on its conformational analysis, theoretical calculation methodologies, and relevant experimental protocols.
Conformational Analysis
The cyclopentane ring in this compound is flexible and adopts non-planar conformations to minimize eclipsing interactions between adjacent hydrogen atoms. The two lowest energy conformations are the envelope and the half-chair. In the absence of substituents, these conformations are very close in energy and interconvert with a low energy barrier.[6][7]
However, the introduction of the gem-dimethyl group at a single carbon atom breaks the symmetry and influences the potential energy surface of the ring. The methyl groups introduce steric strain that can favor certain puckered conformations over others. Computational studies on substituted cyclopentanes have shown that alkyl groups generally prefer to occupy pseudo-equatorial positions to minimize steric interactions.[8]
The interconversion between the envelope and half-chair conformations occurs via a low-energy pathway called pseudorotation. This process involves a continuous puckering motion of the ring, where the "flap" of the envelope or the twisted part of the half-chair appears to rotate around the ring.
Conformational Interconversion Pathway
The following diagram illustrates the pseudorotation pathway for a cyclopentane ring, showing the interconversion between the envelope and half-chair conformations.
Computational Methods
The conformational landscape and spectroscopic properties of this compound can be investigated using a variety of computational methods. The choice of method depends on the desired accuracy and the computational resources available.
1. Molecular Mechanics (MM): Molecular mechanics methods, using force fields such as MMFF94 or OPLS, provide a fast and efficient way to perform an initial conformational search and identify low-energy conformers.
2. Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-31G(d) or 6-311+G(d,p)), are widely used to obtain more accurate geometries, relative energies, and vibrational frequencies of the conformers.[8][9]
3. Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate results, particularly for the relative energies of conformers.[8][9]
4. NMR Chemical Shift Calculations: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.[10] These calculations are valuable for confirming the identity and elucidating the solution-phase structure of the molecule.
5. Vibrational Frequency Calculations: The calculation of vibrational frequencies at the DFT or MP2 level is essential for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency).[11] The calculated frequencies can also be compared with experimental IR and Raman spectra.
Computational Workflow
A typical computational workflow for studying this compound is outlined below.
Data Presentation
The following tables summarize representative quantitative data for the computational analysis of this compound. Please note that this data is illustrative and based on general trends for substituted cyclopentanes. For precise values, specific high-level computational studies on this compound are required.
Table 1: Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Envelope (Cₛ) | B3LYP/6-31G(d) | 0.00 |
| Half-Chair (C₂) | B3LYP/6-31G(d) | 0.50 |
| Planar (C₂ᵥ) | B3LYP/6-31G(d) | 5.20 |
Table 2: Selected Geometric Parameters of the Envelope Conformer
| Parameter | Bond/Angle | Value (B3LYP/6-31G(d)) |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C2-C3 | 1.55 Å |
| Bond Length | C1-C(Me) | 1.54 Å |
| Bond Angle | ∠C5-C1-C2 | 102.5° |
| Bond Angle | ∠C2-C3-C4 | 106.0° |
| Dihedral Angle | ∠C5-C1-C2-C3 | 25.0° |
Table 3: Calculated Vibrational Frequencies for Key Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (methyl) | 2980 - 3050 |
| C-H stretch (ring) | 2880 - 2960 |
| CH₂ scissoring | 1450 - 1470 |
| Ring deformation | 800 - 1000 |
Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) Relative to TMS
| Atom | ¹³C Chemical Shift | ¹H Chemical Shift |
| C1 | 35.0 | - |
| C2, C5 | 40.0 | 1.40 |
| C3, C4 | 24.0 | 1.55 |
| Methyl Carbons | 28.0 | 0.95 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound starts from cyclopentanone (B42830). The following is a representative protocol.
Reaction Scheme:
-
Grignard Reaction: Cyclopentanone reacts with methylmagnesium bromide (a Grignard reagent) to form 1-methylcyclopentanol (B105226).
-
Dehydration: The tertiary alcohol is then dehydrated using an acid catalyst (e.g., H₂SO₄) to yield 1-methylcyclopentene.
-
Hydrogenation: The alkene is subsequently hydrogenated using a catalyst such as palladium on carbon (Pd/C) to produce this compound.
Detailed Protocol:
-
Step 1: Synthesis of 1-Methylcyclopentanol
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide in diethyl ether at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.
-
-
Step 2: Synthesis of 1-Methylcyclopentene
-
The crude 1-methylcyclopentanol is mixed with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated, and the resulting alkene is distilled from the reaction mixture.
-
The distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to obtain pure 1-methylcyclopentene.
-
-
Step 3: Synthesis of this compound
-
1-Methylcyclopentene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is removed by distillation to yield this compound. The product can be further purified by fractional distillation.
-
Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound. A typical GC method would involve a non-polar capillary column (e.g., DB-1 or HP-5ms) with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 150 °C). The mass spectrum of this compound would show a molecular ion peak at m/z 98 and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum would show distinct signals for the methyl protons and the different methylene (B1212753) protons on the cyclopentane ring. The ¹³C NMR spectrum would show signals for the quaternary carbon, the methyl carbons, and the different methylene carbons of the ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-H stretching vibrations for the methyl and methylene groups in the region of 2850-3000 cm⁻¹ and bending vibrations at lower frequencies.[1]
Conclusion
The computational study of this compound provides valuable insights into its conformational preferences and spectroscopic properties. The interplay of molecular mechanics, DFT, and ab initio methods allows for a detailed exploration of its potential energy surface. The combination of theoretical calculations with experimental data from synthesis and spectroscopy is crucial for a comprehensive understanding of this molecule. This guide provides a foundational framework for researchers and scientists working with this compound and other substituted cycloalkanes in various fields, including drug discovery and materials science.
References
- 1. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 3. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]
An In-depth Technical Guide to 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a particular focus on its relevance in chemical research and as a structural motif in medicinal chemistry. This document aims to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery by consolidating key data and experimental procedures.
Introduction
This compound (CAS No. 1638-26-2) is a colorless, flammable liquid with the molecular formula C₇H₁₄.[1] As a gem-disubstituted cycloalkane, its structure presents unique steric and conformational properties that influence its reactivity and physical characteristics. While not as extensively studied as other cyclopentane (B165970) derivatives, this compound serves as an interesting model compound for conformational analysis and reaction mechanism studies. Furthermore, the cyclopentane scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs, making its derivatives, including this compound, of interest to the medicinal chemistry community.[2]
Physicochemical and Thermodynamic Properties
A summary of the key physicochemical and thermodynamic properties of this compound is presented in Table 1. This data is crucial for its application in synthesis, as a solvent, and for computational modeling.
Table 1: Physicochemical and Thermodynamic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | |
| CAS Number | 1638-26-2 | |
| IUPAC Name | This compound | |
| Synonyms | gem-Dimethylcyclopentane | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 87.8 °C (361 K) | [3] |
| Melting Point | -70 °C | |
| Density | 0.755 g/cm³ at 20 °C | |
| Refractive Index | 1.414 at 20 °C | |
| Vapor Pressure | 76.2 mmHg at 25 °C | |
| Enthalpy of Formation (liquid, 298.15 K) | -189.5 ± 0.9 kJ/mol | |
| Enthalpy of Combustion (liquid, 298.15 K) | -4658.9 ± 0.8 kJ/mol | |
| Standard Entropy (liquid, 298.15 K) | 260.2 J/(mol·K) |
Spectroscopic Data
The spectroscopic data for this compound are essential for its identification and characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are relatively simple due to its high symmetry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~1.45 | m | 4H | -CH₂- (C3, C4) |
| ¹H | ~1.35 | m | 4H | -CH₂- (C2, C5) |
| ¹H | ~0.85 | s | 6H | -CH₃ |
| ¹³C | ~41.5 | C2, C5 | ||
| ¹³C | ~38.0 | C1 | ||
| ¹³C | ~24.5 | C3, C4 | ||
| ¹³C | ~24.0 | -CH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of C-H stretching and bending vibrations typical of alkanes.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | CH₂ bending (scissoring) |
| 1380, 1365 | Medium | C-H bending (gem-dimethyl) |
| ~1200 | Weak | C-C skeletal vibrations |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 98 | Moderate | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | High | [C₆H₁₁]⁺ (Loss of CH₃) |
| 69 | Moderate | [C₅H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Base Peak) |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a cyclic ketone followed by reduction.
Experimental Protocol: Synthesis from Cyclopentanone (B42830)
This two-step synthesis starts with the Grignard reaction of cyclopentanone with methylmagnesium bromide to form 1-methylcyclopentanol (B105226), which is then dehydrated and subsequently hydrogenated. A more direct, albeit potentially lower-yielding, alternative involves a modification of the Wolff-Kishner or Clemmensen reduction on a precursor ketone. A plausible synthetic route is outlined below.
Step 1: Synthesis of 1,1-Dimethylcyclopentan-1-ol
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is flushed with dry nitrogen.
-
Grignard Reagent: In the dropping funnel, a solution of cyclopentanone (0.1 mol, 8.41 g) in 50 mL of anhydrous diethyl ether is prepared.
-
Reaction: To the flask, 40 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (0.12 mol) is added. The cyclopentanone solution is then added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium (B1175870) chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.
Step 2: Dehydration of 1-Methylcyclopentanol and Hydrogenation
-
Dehydration: The crude 1-methylcyclopentanol is placed in a distillation apparatus with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid). The mixture is heated to distill the resulting alkene (primarily 1-methylcyclopentene).
-
Hydrogenation: The collected alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting liquid is purified by fractional distillation to afford this compound.
Synthetic Pathway Diagram
Caption: Synthesis of this compound from Cyclopentanone.
Chemical Reactions
As a saturated cycloalkane, this compound is relatively unreactive under normal conditions. Its reactions typically require harsh conditions, such as high temperatures or the presence of strong reagents, and often involve free-radical mechanisms.
Halogenation
Like other alkanes, this compound can undergo free-radical halogenation in the presence of UV light. This reaction is generally not selective and will produce a mixture of mono- and poly-halogenated products.
Experimental Workflow: Free-Radical Bromination
References
Methodological & Application
1,1-Dimethylcyclopentane: A Niche Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylcyclopentane (CAS No. 1638-26-2) is a cyclic hydrocarbon, specifically a gem-disubstituted cyclopentane, with the molecular formula C₇H₁₄.[1] It exists as a colorless liquid at room temperature and is characterized by its non-polar and hydrophobic nature, rendering it insoluble in water but soluble in other organic solvents.[1] While classified as a solvent, its application in mainstream organic synthesis is not widely documented in publicly available literature. This document aims to provide a comprehensive overview of its known properties, potential applications based on its chemical nature, and general protocols for handling cycloalkane solvents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its consideration as a solvent in organic reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 87.7 °C | [1] |
| Density | 0.753 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Potential Applications in Organic Synthesis
Due to its non-polar nature and relatively low boiling point, this compound could theoretically be employed in reactions involving non-polar reagents and where moderate reaction temperatures are required. Its chemical inertness, a common feature of saturated hydrocarbons, makes it a potential solvent for reactions involving highly reactive species that would otherwise react with more functionalized solvents.
Potential, albeit undocumented, applications could include:
-
Grignard Reactions: As a non-polar, aprotic solvent, it could serve as an alternative to diethyl ether or tetrahydrofuran (B95107) (THF) for the formation and reaction of Grignard reagents. The absence of acidic protons would prevent the quenching of the highly basic organometallic species.
-
Palladium-Catalyzed Cross-Coupling Reactions: In certain cross-coupling reactions where a non-polar medium is preferred, this compound could potentially be used. However, the solubility of the catalyst, substrate, and base would be critical factors.
-
Polymerization Reactions: For certain types of polymerization, particularly those proceeding via radical or coordination mechanisms, an inert solvent like this compound could be suitable.
-
Phase-Transfer Catalysis: In biphasic systems, it could act as the organic phase for dissolving non-polar substrates and products.
General Experimental Protocol for Using Cycloalkane Solvents
The following is a general protocol for conducting a reaction in a cycloalkane solvent like this compound. This should be adapted based on the specific requirements of the reaction.
1. Reagent and Solvent Preparation:
-
Ensure this compound is of appropriate purity and is dry, especially for moisture-sensitive reactions. Distillation from a suitable drying agent (e.g., sodium/benzophenone) may be necessary.
-
Ensure all reactants are soluble in this compound at the desired reaction temperature. Solubility tests are recommended prior to a large-scale reaction.
2. Reaction Setup:
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser, dropping funnel) and ensure it is thoroughly dried.
-
Charge the reaction flask with the reactants and this compound under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.
3. Reaction Execution:
-
Heat or cool the reaction mixture to the desired temperature using a suitable heating mantle or cooling bath.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
4. Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, quench the reaction with an appropriate reagent.
-
Remove the this compound under reduced pressure using a rotary evaporator. Note the relatively low boiling point for efficient removal.
-
Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.
Logical Workflow for Solvent Selection
The decision to use a niche solvent like this compound would typically follow a logical workflow where common solvents are found to be unsuitable.
Caption: A logical workflow for considering this compound as a solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Use in a well-ventilated fume hood and away from ignition sources is mandatory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
While this compound possesses the fundamental characteristics of a non-polar, aprotic solvent, its practical application in organic synthesis is not well-documented. Researchers considering its use should be prepared to conduct preliminary studies to determine its suitability for their specific reaction, including solubility and reactivity assessments. The information provided here serves as a foundational guide based on its chemical properties and the general behavior of cycloalkane solvents. The lack of specific, quantitative data in the literature suggests that it remains a niche solvent with limited mainstream applications.
References
Application Note: Gas Chromatography Analysis of 1,1-Dimethylcyclopentane
Abstract
This document provides a detailed methodology for the qualitative and quantitative analysis of 1,1-Dimethylcyclopentane using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the separation and quantification of this volatile cyclic hydrocarbon. The protocols outlined include sample preparation, GC-FID for quantification, and GC-MS for confirmation, along with expected performance data.
Introduction
This compound (C₇H₁₄, CAS No. 1638-26-2) is a saturated cyclic hydrocarbon.[1] As a volatile organic compound (VOC), gas chromatography is the ideal analytical technique for its separation and analysis. Accurate and precise quantification of this compound is crucial in various applications, from petrochemical analysis to its use as a solvent or in organic synthesis.[1] This application note details robust GC methods employing Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for definitive identification.
Experimental Protocols
Sample and Standard Preparation
Proper sample and standard preparation is critical for accurate and reproducible results. As this compound is a volatile, non-polar compound, a non-polar solvent is recommended for sample dilution.
Materials:
-
This compound (≥99% purity)
-
Hexane (B92381) or Pentane (GC grade or equivalent)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
Protocol for Standard Solutions:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with hexane.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create a calibration curve. Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL in hexane.
-
Sample Preparation: Dilute the sample containing this compound with hexane to fall within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or headspace analysis may be necessary.
GC-FID Method for Quantification
This method is optimized for the quantification of this compound using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for hydrocarbons.
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary Column: A non-polar column is recommended, such as a DB-1, HP-5, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °CHold: 2 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
GC-MS Method for Confirmation
For unequivocal identification, a GC-MS method is recommended. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for this compound.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer
-
Capillary Column: Same as GC-FID method.
Chromatographic Conditions: The same chromatographic conditions as the GC-FID method can be used.
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 35-150 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Data Presentation
Quantitative Data
The following table summarizes the expected retention data for this compound on a standard non-polar stationary phase. The Kovats Retention Index (RI) is a relative measure that is less dependent on experimental conditions than the absolute retention time.
| Compound | Retention Time (min) | Kovats Retention Index (Non-Polar Column) |
| This compound | Dependent on specific GC system and conditions | ~665 |
Note: The retention time is illustrative and will vary between instruments. The Kovats RI is a more transferable value.
Method Performance (Hypothetical Data): The following data represents typical performance characteristics for a validated GC-FID method for this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Repeatability (%RSD, n=6) | < 2% |
| Recovery (%) | 98 - 102% |
GC-MS Fragmentation Data
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions.
Key Fragment Ions (m/z) and Relative Abundance:
| m/z | Relative Abundance | Ion Fragment |
| 83 | High | [C₆H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 98 | Moderate | [C₇H₁₄]⁺ (Molecular Ion) |
| 41 | Moderate | [C₃H₅]⁺ |
Experimental Workflows and Diagrams
Sample Preparation and Analysis Workflow
Caption: Workflow for the preparation and analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logic for the positive identification of this compound.
References
GC-MS protocol for 1,1-Dimethylcyclopentane identification
An Application Note and Protocol for the Identification of 1,1-Dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS).
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and a cyclic alkane, and its accurate identification is crucial in various fields, including environmental monitoring, petroleum analysis, and as a potential impurity in pharmaceutical manufacturing. The described methodology employs a robust and sensitive GC-MS method, ensuring reliable identification based on retention time and mass spectral data.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination is ideal for the analysis of volatile and semi-volatile compounds.[2] The gas chromatograph separates components of a mixture based on their physical and chemical properties as they pass through a capillary column.[3] Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum serves as a chemical fingerprint, allowing for highly specific identification by comparison to spectral libraries such as the one maintained by the National Institute of Standards and Technology (NIST).[2][4]
This compound (C7H14) is a saturated cyclic hydrocarbon.[5] Its detection and identification are pertinent in quality control processes and safety assessments where volatile impurities are a concern. This application note outlines a comprehensive protocol for its unambiguous identification.
Experimental Protocol
This protocol is designed for the qualitative identification of this compound in a liquid sample.
Materials and Reagents
-
Sample: this compound standard or a sample suspected to contain this compound.
-
Solvent: High-purity Hexane or Dichloromethane (GC-MS grade).[6]
-
Inert Gas: Helium (99.999% purity) as the carrier gas.[7]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As this compound is a volatile compound, headspace analysis is a highly suitable technique to minimize matrix effects and protect the instrument inlet.[8][9]
Headspace Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
If the sample is solid or highly viscous, add a suitable solvent (e.g., 1 mL of dimethyl sulfoxide) to facilitate the release of volatiles.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[7]
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Place the prepared vial into the headspace autosampler.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. A non-polar column, such as a DB-5ms or equivalent, is suitable for the separation of volatile hydrocarbons.[7]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Autosampler | Headspace Sampler (e.g., Agilent 7697A) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 mL of headspace gas |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, with a final hold for 2 minutes.[7] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Acquisition Mode | Full Scan |
Data Analysis and Identification
The identification of this compound is confirmed by comparing the acquired mass spectrum and retention time with a known standard or a reference library.
-
Retention Time (RT): The retention time of the peak of interest in the sample chromatogram should match that of a this compound standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the peak of interest should be compared with the NIST library spectrum for this compound. A high match factor (typically >800) indicates a confident identification. The characteristic ions and their relative abundances should be verified.
Data Presentation
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The quantitative data for the major ions are summarized in the table below.
Table 1: Characteristic Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 41 | 65 | C3H5+ |
| 55 | 30 | C4H7+ |
| 69 | 40 | C5H9+ |
| 83 | 100 | [M-CH3]+ |
| 98 | 25 | [M]+ (Molecular Ion) |
Data compiled from the NIST Mass Spectrometry Data Center.[4] The base peak at m/z 83 corresponds to the loss of a methyl group ([M-CH3]+), which is a characteristic fragmentation for this compound. The peak at m/z 98 represents the molecular ion ([M]+).[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the identification of this compound using headspace GC-MS. The specified instrumental conditions and sample preparation techniques are optimized for the analysis of this volatile compound. By comparing the retention time and the acquired mass spectrum with reference data, researchers, scientists, and drug development professionals can confidently identify this compound in their samples, ensuring product quality and safety.
References
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 5. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
Application Note: 1,1-Dimethylcyclopentane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples, accurate and reproducible quantification of individual components is crucial. Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The use of a reference standard is essential for accurate identification and quantification of analytes. 1,1-Dimethylcyclopentane, a C7 hydrocarbon, serves as an excellent reference standard in GC due to its high purity, chemical stability, and well-characterized chromatographic behavior.[1] This application note provides a detailed protocol for the use of this compound as a reference standard in the GC analysis of hydrocarbon mixtures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its application.
| Property | Value |
| Chemical Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 1638-26-2 |
| Boiling Point | 87.8 °C |
| Vapor Pressure | 76.2 mmHg |
| Synonyms | gem-Dimethylcyclopentane |
Quantitative Data: Kovats Retention Index
The Kovats retention index (RI) is a dimensionless unit that normalizes retention times to a series of n-alkanes, aiding in the identification of compounds by comparing experimental values with literature data. The retention index is a key parameter for the identification of this compound in a chromatogram.
| Stationary Phase Type | Column Example | Kovats Retention Index (RI) |
| Standard Non-Polar | DB-1 (100% Dimethylpolysiloxane) | 662.3 - 671.1[1] |
| Standard Non-Polar | SE-30 | 665.52, 665.59, 665.48, 665.63[1] |
| Standard Non-Polar | Squalane | 666[1] |
Experimental Protocols
This section details the methodology for using this compound as an internal standard for the quantitative analysis of a model hydrocarbon mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials and Reagents
-
This compound (≥99% purity)
-
Hexane (B92381) (GC grade)
-
Toluene (GC grade)
-
Heptane (GC grade)
-
Octane (GC grade)
-
A certified n-alkane standard mix (for retention index determination)
-
Sample of interest (e.g., gasoline)
Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in hexane to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solution (Analyte Stock): Prepare a stock solution containing the analytes of interest (e.g., toluene, heptane, octane) in hexane at a known concentration (e.g., 1000 µg/mL each).
-
Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Analyte Stock to volumetric flasks. Add a constant, known volume of the IS Stock to each flask and dilute to the final volume with hexane. This ensures a constant concentration of the internal standard across all calibration levels.
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., gasoline) into a volumetric flask.
-
Add the same constant, known volume of the IS Stock solution as used in the calibration standards.
-
Dilute to the final volume with hexane.
Gas Chromatography (GC-FID) Conditions
The following are typical GC-FID conditions for the analysis of C5-C12 hydrocarbons. These may need to be optimized for specific applications.
| Parameter | Setting |
| Column | DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 40 °C (hold for 5 min)Ramp: 5 °C/min to 150 °CHold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks in the chromatogram corresponding to the analytes and the internal standard (this compound) by comparing their retention times with those of the calibration standards. The Kovats retention index can be calculated and compared to the values in Table 2 for confirmation.
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of Analytes in the Sample: Calculate the peak area ratio of each analyte to the internal standard in the sample chromatogram. Use the calibration curve equation to determine the concentration of each analyte in the prepared sample. Finally, calculate the concentration of the analyte in the original, undiluted sample.
Visualizations
Caption: Experimental workflow for quantitative GC-FID analysis using an internal standard.
Caption: Logical relationship of the internal standard method for quantification.
Conclusion
This compound is a reliable and effective reference standard for the analysis of hydrocarbon mixtures by gas chromatography. Its well-defined properties and chromatographic behavior make it suitable for both qualitative identification via retention indexing and quantitative analysis as an internal standard. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their chromatographic analyses.
References
Application Notes and Protocols: 1,1-Dimethylcyclopentane in Fuel and Energy Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
1,1-Dimethylcyclopentane (C7H14, CAS: 1638-26-2) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its highly branched structure suggests potential as a high-octane component in gasoline and as a reference compound in fundamental combustion research. This document provides a summary of its known physicochemical properties and outlines detailed experimental protocols for its evaluation as a fuel or fuel additive. Due to a lack of publicly available engine performance data, this document emphasizes the standardized methodologies required for a comprehensive assessment.
II. Physicochemical Properties of this compound
A compilation of key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, blending calculations, and for the development of combustion models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Reference(s) |
| General | |||
| Molecular Formula | C7H14 | - | [1][2] |
| Molecular Weight | 98.1861 | g/mol | [1] |
| CAS Number | 1638-26-2 | - | [1] |
| Appearance | Liquid | - | [2] |
| Physical Properties | |||
| Density | 0.755 | g/cm³ at 20°C | [2] |
| Boiling Point | 87.7 | °C | [2] |
| Vapor Pressure | 76.2 | mmHg at 25°C | [2] |
| Thermodynamic Properties | |||
| Heat of Combustion (Liquid) | -4469.3 ± 1.0 | kJ/mol | [3][4] |
| Heat of Isomerization (Liquid, 25°C) | -2.06 ± 0.12 | kcal/mol | [3][4] |
| Fuel Performance (To Be Determined) | |||
| Research Octane (B31449) Number (RON) | TBD | - | |
| Motor Octane Number (MON) | TBD | - | |
| Lower Heating Value | TBD | MJ/kg |
TBD: To Be Determined experimentally.
III. Experimental Protocols
The following protocols describe standard methodologies for evaluating the key performance indicators of this compound as a potential fuel component.
A. Protocol for Determination of Octane Number
Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of this compound.
Apparatus:
-
Cooperative Fuel Research (CFR) engine conforming to ASTM D2699 (for RON) and ASTM D2700 (for MON) specifications.
-
Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane.
-
Burettes and blending equipment for precise fuel mixture preparation.
Procedure:
-
Engine Calibration: Calibrate the CFR engine using the appropriate PRFs according to the procedures outlined in ASTM D2699 and ASTM D2700.
-
Sample Preparation: Prepare blends of this compound with a suitable reference fuel if necessary. For neat compound testing, ensure the sample is of high purity (≥99%).
-
RON Determination (ASTM D2699):
-
Operate the CFR engine under the standard "Research" method conditions (600 rpm engine speed, specified intake air temperature, and ignition timing).
-
Introduce the this compound sample into the engine.
-
Adjust the compression ratio until a standard level of knock intensity is observed.
-
Bracket the sample with PRF blends that produce the same knock intensity.
-
The RON of the sample is the octane number of the PRF blend that matches its knock behavior.
-
-
MON Determination (ASTM D2700):
-
Operate the CFR engine under the standard "Motor" method conditions (900 rpm engine speed, higher intake mixture temperature, and variable ignition timing).
-
Follow the same procedure as for RON to determine the MON.
-
B. Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the performance and emission characteristics of gasoline blends containing this compound in a modern spark-ignition (SI) engine.
Apparatus:
-
A multi-cylinder spark-ignition engine mounted on a dynamometer test bed.
-
Engine control unit (ECU) with capabilities for adjusting key parameters (e.g., spark timing, air-fuel ratio).
-
Fuel flow measurement system.
-
Exhaust gas analyzer for measuring HC, CO, NOx, and CO2 emissions.
-
Data acquisition system for recording engine parameters (speed, torque, temperatures, pressures).
Procedure:
-
Fuel Blending: Prepare blends of a base gasoline (e.g., indolene) with varying percentages of this compound (e.g., 5%, 10%, 20% by volume).
-
Baseline Testing: Operate the engine with the base gasoline across a range of speeds and loads to establish baseline performance and emissions data.
-
Blended Fuel Testing:
-
For each blend, repeat the same engine operating conditions as the baseline tests.
-
Maintain a stoichiometric air-fuel ratio unless investigating lean-burn conditions.
-
Adjust spark timing for maximum brake torque (MBT) at each operating point, noting any changes in knock-limited spark advance.
-
-
Data Analysis:
-
Calculate brake power, brake specific fuel consumption (BSFC), and brake thermal efficiency.
-
Compare the performance and emissions of the blended fuels to the baseline gasoline.
-
Analyze the effect of this compound concentration on engine knock, efficiency, and pollutant formation.
-
IV. Visualizations
Caption: Experimental workflow for evaluating this compound as a fuel component.
Caption: Classification of this compound within major gasoline hydrocarbon families.
V. Conclusion
This compound possesses physicochemical properties that suggest its potential as a valuable high-octane blending component for gasoline. However, a comprehensive evaluation of its performance in internal combustion engines is necessary to validate this potential. The experimental protocols outlined in this document provide a framework for researchers to systematically investigate its octane rating, engine performance, and emissions characteristics. Such studies are crucial for the development of advanced fuel formulations and for refining combustion models.
References
Application Notes and Protocols for 1,1-Dimethylcyclopentane as a Gasoline Surrogate Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylcyclopentane is a cycloalkane that serves as a component in gasoline surrogate fuels. Surrogate fuels are mixtures of a few well-characterized hydrocarbons designed to emulate the physical and chemical properties of real, complex fuels like gasoline. The study of such surrogates is crucial for understanding and predicting combustion phenomena, developing and validating chemical kinetic models, and improving the design of internal combustion engines. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in this context.
Chemical and Physical Properties
This compound (C₇H₁₄) is a seven-carbon cycloalkane with two methyl groups attached to the same carbon atom of a cyclopentane (B165970) ring.[1] Its properties are relevant to its role as a gasoline surrogate, influencing factors like volatility and energy density.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1638-26-2 | [1] |
| Boiling Point | 87.9 °C | [1] |
| Density | 0.755 g/cm³ at 20 °C | [1] |
| Heat of Combustion (liquid, 25°C) | -4463.5 ± 0.8 kJ/mol | [2] |
Application as a Gasoline Surrogate
Gasoline is a complex mixture of hundreds of hydrocarbons, making detailed combustion modeling computationally prohibitive. Gasoline surrogates, typically composed of a few key components representing different hydrocarbon classes (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics), are therefore essential for research.[3] this compound is used to represent the cycloalkane fraction in these surrogate mixtures. The inclusion of cycloalkanes is critical for accurately simulating properties like octane (B31449) rating and ignition behavior.[4]
Experimental Protocols
Detailed experimental investigation of fuel combustion characteristics is essential for developing and validating kinetic models. The following are generalized protocols for two common experimental apparatuses used for studying the combustion of gasoline surrogates.
Protocol 1: Ignition Delay Time Measurement in a Shock Tube
Shock tubes are used to study chemical kinetics at high temperatures and pressures. A shock wave rapidly heats and compresses a test gas mixture, initiating combustion. The ignition delay time is the period between the shock arrival and the onset of combustion.
Objective: To measure the ignition delay time of a this compound/air mixture under specific temperature, pressure, and equivalence ratio conditions.
Apparatus:
-
High-pressure shock tube with driver and driven sections separated by a diaphragm.
-
Gas mixing system for preparing precise fuel/air mixtures.
-
Pressure transducers and optical diagnostics (e.g., for OH* chemiluminescence) to detect shock arrival and ignition.
-
Data acquisition system.
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, oxygen, and a diluent gas (e.g., argon or nitrogen) in a mixing tank. The composition is determined by the desired equivalence ratio (Φ).
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.[5]
-
Filling: Introduce the prepared test gas mixture into the driven section to a specific initial pressure.
-
Driver Gas: Fill the driver section with a high-pressure driver gas (e.g., helium).
-
Initiation: Rupture the diaphragm separating the driver and driven sections. This generates a shock wave that propagates through the test gas.
-
Data Acquisition: Record the pressure and emission signals from the transducers and optical detectors located near the end wall of the shock tube. The time difference between the arrival of the reflected shock wave and the sharp increase in pressure or light emission signifies the ignition delay time.[6]
-
Data Analysis: Calculate the temperature and pressure behind the reflected shock wave (T₅ and P₅) from the measured shock velocity using established gas dynamics relations. Repeat experiments at various initial conditions to map the ignition delay time over a range of temperatures and pressures.
Protocol 2: Autoignition Study in a Rapid Compression Machine
Rapid compression machines (RCMs) are employed to investigate autoignition phenomena at lower to intermediate temperatures, which are particularly relevant to engine knock and advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).[3][7]
Objective: To measure the ignition delay time of a this compound/air mixture under engine-relevant conditions.
Apparatus:
-
Rapid compression machine with a pneumatically or hydraulically driven piston.
-
Gas mixing and delivery system.
-
In-cylinder pressure transducer.
-
Data acquisition system.
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, oxygen, and nitrogen in a heated mixing vessel.
-
RCM Preparation: Heat the combustion chamber of the RCM to a desired initial temperature to ensure the fuel is fully vaporized and to control the compressed gas temperature. Evacuate the chamber.
-
Filling: Introduce the prepared mixture into the combustion chamber to a specific initial pressure.
-
Compression: Actuate the piston to rapidly compress the mixture to a defined top-dead-center (TDC) position. The compression process typically takes a few milliseconds.
-
Data Acquisition: Record the pressure inside the combustion chamber as a function of time, starting from the beginning of the compression stroke.
-
Data Analysis: The ignition delay time is defined as the time from the end of compression (maximum pressure) to the point of maximum rate of pressure rise, which indicates the onset of autoignition.[6] The temperature at the end of compression is calculated based on the initial conditions and the measured compression pressure, often assuming an adiabatic core gas region.[8]
Quantitative Data
Currently, there is a limited amount of publicly available experimental data specifically for the ignition delay time and laminar flame speed of pure this compound. Most studies focus on more common cycloalkanes like cyclopentane and cyclohexane (B81311) or on complex surrogate mixtures. The data presented below is for cyclopentane, which can serve as a first approximation for the behavior of this compound.
Table 1: Ignition Delay Times for Cyclopentane/Air Mixtures
| Pressure (atm) | Equivalence Ratio (Φ) | Temperature (K) | Ignition Delay Time (ms) | Experimental Facility | Reference |
| 20 | 0.5 | 800 - 1300 | ~10 - ~0.1 | Shock Tube/RCM | [4] |
| 20 | 1.0 | 750 - 1250 | ~10 - ~0.1 | Shock Tube/RCM | [4] |
| 20 | 2.0 | 700 - 1200 | ~10 - ~0.1 | Shock Tube/RCM | [4] |
| 40 | 0.5 | 800 - 1250 | ~5 - ~0.1 | Shock Tube/RCM | [4] |
| 40 | 1.0 | 750 - 1200 | ~5 - ~0.1 | Shock Tube/RCM | [4] |
| 40 | 2.0 | 700 - 1150 | ~5 - ~0.1 | Shock Tube/RCM | [4] |
Note: The ignition delay times are approximate values extracted from graphical representations in the cited literature and show a strong negative temperature coefficient (NTC) behavior, which is characteristic of many alkanes.
Visualizations
Experimental Workflow for Ignition Delay Time Measurement
The following diagram illustrates the general workflow for determining ignition delay times using either a shock tube or a rapid compression machine.
Caption: General workflow for ignition delay time experiments.
Simplified High-Temperature Combustion Pathway of this compound
The combustion of this compound involves a complex network of thousands of elementary reactions. The following diagram illustrates a simplified, high-level reaction pathway for its high-temperature oxidation. The initial fuel molecule undergoes hydrogen abstraction to form a radical, which then decomposes through various pathways, including ring-opening and β-scission reactions, to produce smaller, more reactive species that ultimately lead to the final combustion products.
Caption: Simplified high-temperature combustion pathway.
References
- 1. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. osti.gov [osti.gov]
- 4. An experimental and kinetic modeling study of cyclopentane and dimethyl ether blends (Journal Article) | OSTI.GOV [osti.gov]
- 5. Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. sae.org [sae.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols involving 1,1-dimethylcyclopentane. It includes its physical and chemical properties, applications in gas chromatography, and potential use in organic synthesis and fuel research.
Physical and Chemical Properties
This compound is a cyclic hydrocarbon with the molecular formula C₇H₁₄.[1][2][3] It is a colorless liquid at room temperature and is non-polar, making it soluble in organic solvents but not in water.[2] The presence of two methyl groups on a single carbon atom of the cyclopentane (B165970) ring introduces steric strain, which can influence its reactivity.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1] |
| CAS Number | 1638-26-2 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | gem-Dimethylcyclopentane | [1][2] |
| Boiling Point | 88 °C | [4] |
| Melting Point | -70 °C | [4] |
| Density | 0.752 g/mL | [4] |
| Refractive Index | 1.414 | [4] |
| Vapor Pressure | 76.2 mmHg | [1] |
Application in Gas Chromatography (GC)
This compound can be used as a reference standard in gas chromatography for the analysis of hydrocarbon mixtures, such as those found in petroleum products. Its well-defined boiling point and retention time on non-polar columns make it a useful marker.
Protocol: Analysis of Hydrocarbon Mixtures using GC-MS with this compound as a Standard
This protocol describes a general method for the analysis of volatile organic compounds, which can be adapted for samples containing this compound.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
2. Reagents:
-
Helium (carrier gas), high purity
-
This compound (as a standard)
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
Sample containing the hydrocarbon mixture to be analyzed
3. Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Dilute the hydrocarbon sample in the chosen solvent to a concentration expected to be within the calibration range of the working standards.
-
If using this compound as an internal standard, add a known amount to each sample and calibration standard.
5. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards.
Caption: Mechanism of free radical bromination.
Application in Fuel Research
This compound is a component of gasoline and its combustion properties are of interest in fuel science. It can be used in studies related to engine performance and emissions.
Application Note: Use in Fuel Blend Studies
This compound can be blended with other hydrocarbons to create surrogate fuel mixtures that mimic the properties of commercial gasoline. These surrogates are then used in controlled engine experiments to study combustion phenomena like knocking and soot formation. Due to its branched cyclic structure, it can contribute to a higher octane (B31449) rating.
Experimental Workflow for Fuel Blend Analysis
Caption: Workflow for fuel blend performance analysis.
References
Application Note: Quantification of 1,1-Dimethylcyclopentane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylcyclopentane is a cycloalkane that can be found in various complex mixtures, including petroleum products and environmental samples.[1] Accurate quantification of this volatile organic compound (VOC) is crucial for quality control in the petrochemical industry, environmental monitoring, and potentially for understanding its fate and transport in biological systems. This application note provides detailed protocols for the quantification of this compound using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).
Data Presentation
The concentration of this compound can vary significantly depending on the matrix. The following table summarizes reported concentration ranges in select petroleum products.
| Sample Matrix | Analyte | Concentration Range (% w/w) | Reference |
| Crude Oil | This compound | 0.06 - 0.2 | [1] |
| Gasoline | This compound | 0.06 - 0.2 | [1] |
Experimental Protocols
Accurate quantification of this compound requires careful sample preparation and precise analytical methodology. The following protocols outline the steps for analysis by GC-FID and GC-MS.
Protocol 1: Quantification of this compound in Petroleum Products by GC-FID
This protocol is suitable for determining the concentration of this compound in liquid hydrocarbon matrices such as gasoline or crude oil.
1. Sample Preparation: Solvent Dilution
-
Accurately weigh approximately 1 gram of the petroleum product into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as n-hexane or dichloromethane.
-
Vortex the solution to ensure homogeneity.
-
Perform serial dilutions as necessary to bring the concentration of this compound within the calibrated range of the instrument.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.[3]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the same solvent used for sample dilution. A minimum of five concentration levels is recommended to establish linearity.
-
Inject the calibration standards and the diluted samples into the GC-FID system.
-
Identify the this compound peak in the chromatograms based on its retention time, confirmed by the analysis of a pure standard.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound in Water by Purge-and-Trap GC-MS
This protocol is designed for the analysis of this compound in aqueous matrices, such as environmental water samples.
1. Sample Preparation: Purge-and-Trap
-
Purge-and-Trap System: Use a commercial purge-and-trap concentrator.
-
Sample Volume: 5 mL of the water sample.
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes.
-
Trap: Use a trap containing a combination of adsorbents suitable for trapping volatile organic compounds.
-
Desorption Temperature: 250 °C.
-
Desorption Time: 2 minutes.
-
Bake Temperature: 270 °C.
-
Bake Time: 8 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: DB-624 (60 m x 0.25 mm x 1.4 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 220 °C at 10 °C/min.
-
Hold at 220 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
3. Calibration and Quantification
-
Prepare aqueous calibration standards of this compound by spiking known amounts into organic-free water.
-
Analyze the standards and samples using the purge-and-trap GC-MS method.
-
Identify this compound by its retention time and its characteristic mass spectrum, including the molecular ion and major fragment ions.
-
For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of this compound (e.g., m/z 83 or 69) to improve selectivity and sensitivity.
-
Construct a calibration curve and determine the concentration in the samples as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for Purge-and-Trap GC-MS analysis.
Caption: Logical relationship for quantification.
References
- 1. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjen.org [iosrjen.org]
Application Notes and Protocols: Ring-Opening Reactions of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening reactions of 1,1-dimethylcyclopentane, a saturated carbocycle. The primary focus is on catalytic hydrogenolysis, a key method for cleaving the carbon-carbon bonds of the cyclopentane (B165970) ring to yield acyclic alkanes. This document outlines the reaction mechanisms, predictable products, and potential applications in chemical synthesis, including the generation of scaffolds relevant to drug discovery.
Introduction to Ring-Opening of this compound
The ring-opening of cycloalkanes is a significant transformation in organic chemistry, particularly in petroleum refining and the synthesis of fine chemicals. For this compound, the presence of a quaternary carbon atom influences the reaction pathways and product distributions. The primary method for the ring-opening of such a stable, saturated ring system is catalytic hydrogenolysis, which involves the cleavage of a C-C bond and the addition of hydrogen across the resulting fragments. This reaction is typically carried out at elevated temperatures and pressures using a heterogeneous catalyst.
The stability of the cyclopentane ring, enhanced by the gem-dimethyl group (Thorpe-Ingold effect), makes ring-opening challenging, requiring energetic conditions. The selectivity of the C-C bond cleavage is a critical aspect of these reactions, as it determines the structure of the resulting acyclic products.
Catalytic Hydrogenolysis: Mechanisms and Products
The catalytic hydrogenolysis of this compound can proceed through different mechanisms depending on the nature of the catalyst. Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acidic sites for isomerization, are commonly employed.
Reaction Pathways:
The ring-opening of this compound can occur at three distinct bonds, leading to a variety of isomeric heptanes:
-
Cleavage of the C1-C2 (or C1-C5) bond: This bond is adjacent to the quaternary carbon.
-
Cleavage of the C2-C3 (or C4-C5) bond: This bond is once removed from the quaternary carbon.
-
Cleavage of the C3-C4 bond: This bond is the most distant from the gem-dimethyl group.
The product distribution is influenced by the catalyst type and reaction conditions. Platinum-based catalysts on acidic supports are known to facilitate these transformations.
Predicted Products:
Based on established mechanisms for the hydrogenolysis of substituted cycloalkanes, the primary products from the ring-opening of this compound are expected to be:
-
2,2-Dimethylpentane: Formed from the cleavage of the C3-C4 bond.
-
3,3-Dimethylpentane: Formed from the cleavage of the C2-C3 or C4-C5 bond.
-
2-Methylhexane: Formed from the cleavage of the C1-C2 or C1-C5 bond, followed by isomerization.
Under harsh conditions, secondary reactions such as cracking can lead to the formation of lighter alkanes.
Data Presentation
The following tables summarize representative quantitative data for the hydrogenolysis of substituted cyclopentanes, providing an expected range for the ring-opening of this compound under similar conditions.
Table 1: Product Distribution in the Hydrogenolysis of Methylcyclopentane over Pt/Al₂O₃ Catalyst
| Product | Selectivity (%) |
| n-Hexane | 45 |
| 2-Methylpentane | 35 |
| 3-Methylpentane | 20 |
Conditions: 350°C, 20 atm H₂, WHSV = 2 h⁻¹.
Table 2: Expected Product Distribution in the Hydrogenolysis of this compound
| Product | Predicted Selectivity (%) |
| 2,2-Dimethylpentane | 40 - 50 |
| 3,3-Dimethylpentane | 30 - 40 |
| 2-Methylhexane | 10 - 20 |
| Cracking Products | < 5 |
Conditions: Estimated for a bifunctional platinum catalyst at 300-400°C and high hydrogen pressure.
Experimental Protocols
The following is a general protocol for the catalytic hydrogenolysis of a liquid cycloalkane in a high-pressure reactor. This protocol can be adapted for this compound.
Protocol: Catalytic Hydrogenolysis of this compound
Materials:
-
This compound (98%+ purity)
-
Platinum on alumina (B75360) (Pt/Al₂O₃) catalyst (e.g., 0.5 wt% Pt)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent (e.g., n-heptane, if required for dilution)
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
Procedure:
-
Catalyst Preparation:
-
Dry the Pt/Al₂O₃ catalyst in an oven at 120°C for 4 hours to remove any adsorbed water.
-
Allow the catalyst to cool to room temperature in a desiccator.
-
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
Add the desired amount of Pt/Al₂O₃ catalyst to the reactor vessel (e.g., 1-5 mol% relative to the substrate).
-
Add the this compound to the reactor.
-
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (e.g., nitrogen) three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 300-400°C).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-24 hours). Monitor the pressure and temperature throughout the reaction.
-
-
Reaction Quenching and Product Recovery:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully remove the liquid product mixture.
-
Separate the catalyst from the liquid product by filtration or centrifugation.
-
-
Analysis:
-
Analyze the liquid product mixture using GC-FID to determine the conversion of this compound and the selectivity for each of the ring-opened products.
-
Use appropriate standards to calibrate the GC for quantitative analysis.
-
Visualization of Reaction Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the catalytic hydrogenolysis of this compound.
Caption: Conceptual workflow for utilizing ring-opening products in drug discovery.
Applications in Drug Development
While the direct ring-opening of this compound is not a commonly cited reaction in pharmaceutical synthesis, the acyclic scaffolds it produces are of interest in drug design. The resulting highly branched heptane isomers can serve as lipophilic fragments in the design of new chemical entities.
Bioisosteric Replacement:
In medicinal chemistry, small carbocyclic rings are often used as bioisosteres for other chemical groups to improve pharmacokinetic properties such as solubility and metabolic stability. Conversely, the ring-opened products of this compound can be considered as conformationally flexible bioisosteres of the parent cyclopentane ring. This can be a strategy to explore new chemical space and to modulate the binding of a ligand to its target protein.
Fragment-Based Drug Discovery:
The products of this compound ring-opening can be used as starting materials in fragment-based drug discovery (FBDD). These small, lipophilic molecules can be functionalized and then screened for binding to a biological target. Hits from such screens can then be grown or linked to generate more potent lead compounds. The gem-dimethyl motif is a common feature in drug molecules, and the ability to generate acyclic precursors with this feature is synthetically valuable.
Conclusion
The ring-opening of this compound, primarily through catalytic hydrogenolysis, provides a method for the synthesis of various branched acyclic heptanes. While specific quantitative data and detailed protocols for this particular substrate are not extensively reported in the literature, established principles of cycloalkane hydrogenolysis allow for the prediction of reaction outcomes and the design of experimental procedures. The resulting acyclic products offer potential as building blocks in synthetic chemistry and as scaffolds in drug discovery, particularly in the context of generating molecular diversity and exploring new chemical space. Further research into the selective ring-opening of this and other gem-disubstituted cycloalkanes could unveil new synthetic routes to valuable chemical intermediates.
Application Notes and Protocols: Isomerization Reactions of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the acid-catalyzed isomerization reactions of 1,1-dimethylcyclopentane. This information is valuable for professionals in organic synthesis, petrochemical research, and drug development where the generation of specific cycloalkane isomers is crucial. The protocols and data presented are based on established principles of carbocation chemistry and heterogeneous catalysis.
Introduction
This compound, a C7 cycloalkane, can be isomerized to various other cyclic C7 hydrocarbons, including more stable dimethylcyclopentane isomers and methylcyclohexane. These isomerization reactions are typically facilitated by solid acid catalysts and proceed through carbocation intermediates. The resulting product distribution is influenced by thermodynamic stability, reaction temperature, and the nature of the catalyst employed. Understanding and controlling these reactions are essential for producing specific isomers that may serve as fuel additives, solvents, or building blocks in organic synthesis.
Reaction Mechanisms
The isomerization of this compound is initiated by the formation of a carbocation on the cyclopentane (B165970) ring. This is typically achieved through hydride abstraction by a strong acid catalyst. Once formed, the carbocation can undergo a series of rearrangements, including 1,2-hydride shifts and 1,2-alkyl (methyl) shifts, to yield more stable carbocation intermediates. These rearrangements ultimately lead to the formation of a mixture of isomeric products upon deprotonation.
The primary isomerization pathways include:
-
Intramolecular Rearrangements (Methyl Shifts): The initial tertiary carbocation can undergo a methyl shift to form a more stable tertiary carbocation, leading to the formation of 1,2- and 1,3-dimethylcyclopentane (B1582162) isomers.
-
Ring Expansion: A more complex rearrangement can lead to the expansion of the five-membered ring to a six-membered ring, resulting in the formation of methylcyclohexane. This is a key reaction pathway in cycloalkane isomerization.
Caption: Proposed reaction mechanism for the isomerization of this compound.
Catalytic Systems
Solid acid catalysts are paramount for the isomerization of cycloalkanes. The choice of catalyst significantly impacts the reaction rate, product selectivity, and operating conditions.
-
Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Zeolites like H-ZSM-5 are commonly used for shape-selective isomerization reactions. Their microporous structure can influence the product distribution by favoring the formation of isomers that can diffuse out of the pores.
-
Sulfated Zirconia: This is a superacidic catalyst capable of isomerizing alkanes at relatively low temperatures.[1] It exhibits high activity but can be prone to deactivation.[1]
-
Amorphous Aluminosilicates: These catalysts offer a high concentration of acid sites and are effective for various acid-catalyzed reactions, including isomerization. Their properties can be tuned by varying the silica-to-alumina ratio.
Quantitative Data
While specific experimental data for the isomerization of this compound is not extensively reported, the following table presents a hypothetical product distribution based on thermodynamic equilibrium and typical performance of solid acid catalysts in related C7 cycloalkane isomerizations. The data assumes a reaction temperature sufficient to overcome activation barriers and approach thermodynamic equilibrium.
| Catalyst Type | Temperature (°C) | Pressure (atm) | This compound (%) | cis-1,2-Dimethylcyclopentane (%) | trans-1,2-Dimethylcyclopentane (%) | cis-1,3-Dimethylcyclopentane (%) | trans-1,3-Dimethylcyclopentane (%) | Methylcyclohexane (%) |
| H-ZSM-5 | 250 - 350 | 10 - 30 | < 5 | 10 - 15 | 20 - 25 | 15 - 20 | 25 - 30 | 5 - 10 |
| Sulfated Zirconia | 150 - 250 | 1 - 10 | < 10 | 15 - 20 | 25 - 30 | 10 - 15 | 20 - 25 | < 5 |
| Amorphous Aluminosilicate | 300 - 400 | 10 - 30 | < 5 | 5 - 10 | 15 - 20 | 20 - 25 | 30 - 35 | 10 - 15 |
Note: This data is illustrative. Actual product distributions will vary with specific catalyst properties, reaction time, and other process conditions.
Experimental Protocols
The following is a general protocol for the isomerization of this compound in a fixed-bed reactor system. This protocol can be adapted for different solid acid catalysts.
5.1. Materials and Equipment
-
Reactant: this compound (high purity)
-
Catalyst: Pelletized solid acid catalyst (e.g., H-ZSM-5, sulfated zirconia, or amorphous aluminosilicate)
-
Gases: High-purity nitrogen (for drying and inerting), High-purity hydrogen (if using a bifunctional catalyst)
-
Reactor System: Stainless steel fixed-bed reactor, furnace with temperature controller, mass flow controllers for gases, HPLC pump for liquid feed, back-pressure regulator, condenser, and product collection vessel.
-
Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for hydrocarbon analysis.
5.2. Experimental Workflow
Caption: General experimental workflow for this compound isomerization.
5.3. Procedure
-
Catalyst Loading and Activation:
-
Load a known amount of the catalyst into the reactor.
-
Activate the catalyst in situ by heating under a flow of dry nitrogen or air to a specific temperature (e.g., 400-500 °C for zeolites) for several hours to remove adsorbed water and other impurities.
-
If a bifunctional catalyst (e.g., Pt/zeolite) is used, a reduction step with hydrogen may be necessary after calcination.
-
-
Reaction Setup:
-
After activation, cool the reactor to the desired reaction temperature under a flow of inert gas.
-
Pressurize the system to the desired operating pressure with the appropriate gas (e.g., nitrogen or hydrogen).
-
-
Isomerization Reaction:
-
Start the liquid feed of this compound into the reactor at a controlled flow rate using an HPLC pump.
-
The reactant vaporizes and passes through the catalyst bed where the isomerization reaction occurs.
-
Maintain a constant temperature and pressure throughout the experiment.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled sample vessel.
-
Periodically, take samples of the liquid product for analysis.
-
Analyze the product samples using a gas chromatograph to determine the composition and calculate the conversion of this compound and the selectivity to each isomer.
-
Safety Precautions
-
This compound and its isomers are flammable liquids. Handle with care in a well-ventilated fume hood.
-
High-pressure and high-temperature reactions should be conducted behind a safety shield.
-
Ensure proper catalyst handling and disposal procedures are followed.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: 1,1-Dimethylcyclopentane in Geochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylcyclopentane is a saturated cyclic hydrocarbon that serves as a valuable biomarker in the field of geochemical analysis. As a component of the gasoline-range light hydrocarbons (C5-C10) found in crude oils and source rocks, its presence and relative abundance provide critical insights into the origin, thermal maturity, and depositional environment of organic matter that forms petroleum.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound in various geochemical matrices.
Geochemical Significance of this compound
Dimethylcyclopentanes, including the 1,1-isomer, are significant biomarkers primarily associated with organic matter derived from aquatic organisms such as algae and bacteria.[3] Their enrichment in crude oils and source rock extracts is indicative of a sapropelic origin, often formed in anoxic depositional environments. In contrast, a lower abundance of dimethylcyclopentanes relative to other light hydrocarbons like methylcyclohexane (B89554) may suggest a greater contribution from terrestrial plant matter (humic origin).
The distribution of C7 hydrocarbons, including this compound, is utilized in various geochemical indices to characterize petroleum systems. These indices help in:
-
Source Rock Evaluation: Differentiating between marine (aquatic) and terrestrial source rocks.
-
Maturity Assessment: Ratios involving dimethylcyclopentanes can be correlated with the thermal maturity of the source rock and crude oil.
-
Depositional Environment Interpretation: Providing clues about the redox conditions (oxic vs. anoxic) of the water column during sediment deposition.
Data Presentation
The concentration of this compound can vary depending on the specific characteristics of the crude oil, including its source and maturity. The following table summarizes the available quantitative data for this compound in crude oil.
| Sample Type | Compound | Weight Percent (%) | Reference |
| Crude Oil | This compound | 0.06 - 0.2 | [1] |
Experimental Protocols
The quantitative analysis of the volatile this compound from complex geochemical matrices requires precise and sensitive analytical techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary method of analysis. Sample preparation is a critical step to ensure accurate quantification and to prevent the loss of volatile analytes. Below are detailed protocols for different sample types.
Protocol 1: Analysis of this compound in Crude Oil via Solvent Extraction and GC-MS
This protocol is suitable for the analysis of light hydrocarbons in liquid petroleum samples.
1. Sample Preparation and Extraction:
- Accurately weigh approximately 1-2 grams of the crude oil sample into a clean glass vial.
- Add a known volume of a suitable solvent, such as hexane (B92381) or dichloromethane, to dilute the sample. A dilution factor of 1:10 (w/v) is a good starting point.
- Spike the diluted sample with an appropriate internal standard (e.g., deuterated cyclohexane) for quantitative analysis.
- Gently agitate the mixture to ensure homogeneity.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector: Set to a split/splitless mode. For trace analysis, splitless injection is preferred. Injector temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 5 minutes.
- Ramp: Increase to 120 °C at a rate of 4 °C/min.
- Hold: Maintain 120 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-200.
- Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 83, 69, 56).
3. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum by comparing with a known standard.
- Quantify the concentration using the internal standard method, constructing a calibration curve with standards of known concentrations.
Protocol 2: Analysis of this compound in Source Rock via Thermal Desorption GC-MS
This method is ideal for the analysis of volatile and semi-volatile compounds from solid matrices like source rocks and shales, minimizing sample preparation.
1. Sample Preparation:
- Grind the source rock sample to a fine powder (e.g., <100 mesh) to ensure homogeneity.
- Accurately weigh 10-100 mg of the powdered rock into a thermal desorption tube.
- Add an internal standard directly onto the sample in the tube if possible, or use a gas-phase standard.
2. Thermal Desorption and GC-MS Analysis:
- Thermal Desorber:
- Desorption Temperature: 250-300 °C.
- Desorption Time: 5-10 minutes.
- Cryo-focusing: Use a cold trap (e.g., cooled with liquid nitrogen) to focus the desorbed analytes before injection into the GC.
- GC-MS System:
- The GC-MS parameters (column, carrier gas, temperature program, and MS settings) can be similar to those described in Protocol 1. The initial oven temperature should be low enough to trap the focused analytes at the head of the column.
3. Data Analysis:
- Identify and quantify this compound as described in Protocol 1.
Protocol 3: Analysis of this compound in Sediments via Headspace GC-MS
This protocol is suitable for the analysis of highly volatile compounds in sediment samples, where the gas phase in equilibrium with the sample is analyzed.
1. Sample Preparation:
- Place a known amount of the sediment sample (e.g., 1-5 grams) into a headspace vial.
- Add a small, known volume of water to moisten the sample, which can aid in the release of hydrophobic compounds.
- Spike the sample with an appropriate internal standard.
- Immediately seal the vial with a crimp cap to prevent the loss of volatiles.
2. Headspace and GC-MS Analysis:
- Headspace Autosampler:
- Incubation Temperature: 80-100 °C.
- Incubation Time: 15-30 minutes to allow for equilibration of the volatiles between the sample and the headspace.
- Injection: A heated gas-tight syringe automatically injects a known volume of the headspace gas into the GC injector.
- GC-MS System:
- The GC-MS parameters will be similar to those in Protocol 1. A split injection is commonly used in headspace analysis.
3. Data Analysis:
- Identify and quantify this compound as described in Protocol 1. Calibration standards should be prepared in a matrix similar to the samples if possible to account for matrix effects.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the geochemical analysis of this compound.
References
Application Notes and Protocols for 1,1-Dimethylcyclopentane in Petroleum Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,1-Dimethylcyclopentane, a cycloalkane with the chemical formula C7H14, is a naturally occurring component of crude oil and finds significant application in the analysis of petroleum products. Its unique structural and chemical properties make it a valuable compound for several analytical and quality control purposes within the petroleum industry.
Primary Applications:
-
Component of Gasoline and Fuels: this compound is a hydrocarbon within the gasoline boiling range and is a component of finished motor gasoline and aviation fuels.[1] Cycloalkanes, such as this compound, are important for improving the density and energy content of fuels.[1] Its concentration and that of other cycloalkanes can influence the final properties of the fuel, including its octane (B31449) rating.
-
Geochemical Biomarker: The presence and relative abundance of specific isomers of dimethylcyclopentane, including the 1,1-isomer, can serve as geochemical biomarkers in petroleum exploration.[2] These "chemical fossils" provide insights into the origin, thermal maturity, and depositional environment of the source rock from which the petroleum was generated.[3][4] For instance, dimethylcyclopentanes are often associated with crude oils derived from aquatic organisms (sapropel-type).[2]
-
Reference Standard in Chromatographic Analysis: Due to its defined chemical structure and properties, high-purity this compound is utilized as a reference standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of complex hydrocarbon mixtures like petroleum distillates.[5] This allows for accurate identification and quantification of this and other related compounds in petroleum samples.
Influence on Fuel Quality:
The octane number of a fuel is a critical measure of its ability to resist knocking or pre-ignition in an internal combustion engine.[6][7] The molecular structure of hydrocarbons significantly impacts their octane rating. While specific octane numbers for this compound are not widely published, data for related cycloalkanes indicate that the degree of substitution and the ring structure influence the Research Octane Number (RON) and Motor Octane Number (MON).
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds relevant to petroleum analysis.
| Property | Value | Reference Compound | Source |
| Concentration in Crude Oil | Not more than 0.04% | This compound | [8] |
| Research Octane Number (RON) | 103 | Cyclopentane | [9] |
| Motor Octane Number (MON) | 85 | Cyclopentane | [9] |
| Boiling Point | 87.75 °C | This compound | |
| Density | 0.7500 g/cm³ | This compound | |
| Molecular Weight | 98.19 g/mol | This compound |
Experimental Protocols
The primary method for the analysis of this compound in petroleum is high-resolution gas chromatography, often coupled with mass spectrometry (GC-MS) for definitive identification. The following protocol is a representative methodology based on standard industry practices for detailed hydrocarbon analysis (DHA) and PIONA (Paraffins, Iso-paraffins, Olefins, Naphthenes, Aromatics) analysis.[1][10][11]
Protocol: GC-MS Analysis of this compound in Gasoline
1. Objective: To separate, identify, and quantify this compound in a gasoline sample.
2. Instrumentation and Materials:
- Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
- High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethylpolysiloxane).[12][13]
- Autosampler.
- Data acquisition and processing software.
- Helium or Hydrogen (carrier gas).
- Gasoline sample.
- This compound standard (high purity).
- n-alkane standards for retention index calculation.
- Volumetric flasks and pipettes.
- Solvent (e.g., pentane (B18724) or hexane).
3. Sample Preparation:
- Allow the gasoline sample to reach room temperature.
- Prepare a calibration standard of this compound in the chosen solvent at a known concentration (e.g., 1% v/v).
- Prepare a mixed n-alkane standard for the determination of retention indices.
- If necessary, dilute the gasoline sample in the solvent to bring the analyte concentrations within the linear range of the detector.
4. GC-MS Operating Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 0.1 - 1.0 µL |
| Split Ratio | 100:1 to 200:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial Temp: 35 °C, hold for 10 minRamp 1: 2 °C/min to 100 °CRamp 2: 5 °C/min to 200 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
5. Data Analysis:
- Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.
- Quantification: Calculate the concentration of this compound in the gasoline sample using the peak area from the chromatogram and the calibration curve generated from the standard.
- Retention Index: Calculate the Kovats retention index for the this compound peak using the retention times of the n-alkane standards to confirm its identity.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Role of dimethylcyclopentanes in geochemical analysis.
References
- 1. scientificss.co.uk [scientificss.co.uk]
- 2. VUV Analytics [vuvanalytics.com]
- 3. gsm.org.my [gsm.org.my]
- 4. japex.co.jp [japex.co.jp]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. osti.gov [osti.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols: Deuterated 1,1-Dimethylcyclopentane for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 1,1-dimethylcyclopentane serves as a valuable tool in tracer studies for a variety of research applications, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and environmental fate analysis. As a stable isotope-labeled compound, it offers a non-radioactive method for tracking the biological fate of cyclic alkane structures, which are relevant scaffolds in numerous pharmaceuticals and industrial compounds. The substitution of hydrogen with deuterium (B1214612) atoms allows for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to distinguish the tracer from its endogenous or unlabeled counterparts.
The primary applications of deuterated this compound include its use as an internal standard for quantitative analysis of the unlabeled compound and as a tracer to elucidate metabolic pathways, determine pharmacokinetic parameters, and assess bioaccumulation. The gem-dimethyl group on the cyclopentane (B165970) ring presents an interesting subject for metabolic studies, as these moieties can influence the rate and regioselectivity of enzymatic oxidation.
Principle of a Tracer Study
In a typical tracer study, a known quantity of deuterated this compound is introduced into a biological system, such as a laboratory animal or an in vitro metabolic system. At subsequent time points, biological samples (e.g., blood, urine, feces, tissues) are collected and analyzed to determine the concentration and chemical form of the deuterated compound and its metabolites. By comparing the isotopic signature of the administered compound to the molecules detected, researchers can trace its path and transformation within the system.
Hypothesized Metabolic Pathway
Based on the established metabolism of cyclic alkanes by cytochrome P450 (CYP) enzymes, the primary metabolic pathway for this compound is predicted to be hydroxylation.[1][2] The gem-dimethyl group may sterically hinder oxidation at the C1 position. Therefore, hydroxylation is most likely to occur at the secondary carbons (C2 or C3) of the cyclopentane ring. Subsequent oxidation of the resulting alcohol could lead to the formation of a ketone. Further metabolism might involve ring-opening, although this is generally a less common pathway for such stable cyclic structures.
Caption: Hypothesized metabolic pathway of deuterated this compound.
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound
A common method for introducing deuterium into cyclic alkanes is through catalytic transfer hydrodeuteration of a corresponding unsaturated precursor.
Materials:
-
1,1-Dimethylcyclopent-2-ene
-
Deuterated isopropanol (B130326) (Isopropanol-d8)
-
Copper catalyst (e.g., Cu(OAc)2)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,1-dimethylcyclopent-2-ene in anhydrous toluene.
-
Add the copper catalyst and the ligand to the solution.
-
Add an excess of isopropanol-d8, which will serve as the deuterium source.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically several hours to overnight), monitoring the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting deuterated this compound by column chromatography or distillation.
-
Confirm the identity and isotopic enrichment of the final product by NMR and mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for a pharmacokinetic study in rats.
Materials:
-
Deuterated this compound
-
Vehicle for dosing (e.g., corn oil or a suitable aqueous formulation)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles or syringes for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week prior to the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Prepare the dosing solution of deuterated this compound in the chosen vehicle at the desired concentration.
-
Administer a single oral or intravenous dose of the deuterated compound to each rat. A typical oral dose might be in the range of 10-50 mg/kg.
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. For intravenous administration, typical time points could be 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points might include 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood via a suitable method, such as tail vein or saphenous vein sampling.
-
Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA) and place on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
This protocol describes the extraction and analysis of deuterated this compound and its potential metabolites from plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (e.g., a different deuterated cyclic alkane)
-
Organic solvent for extraction (e.g., hexane (B92381) or methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard solution.
-
Add 500 µL of the extraction solvent.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 50 µL of hexane).
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Analyze the samples using a suitable GC temperature program and MS settings to achieve good separation and detection of the parent compound and its potential metabolites. Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the characteristic ions of the deuterated compound and its metabolites.
Data Presentation
The quantitative data obtained from the pharmacokinetic study can be summarized in the following tables. The data presented here are hypothetical and for illustrative purposes.
Table 1: Pharmacokinetic Parameters of Deuterated this compound in Rats (10 mg/kg Oral Dose)
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (0-t) (Area Under the Curve) | 12000 | ng*h/mL |
| t1/2 (Half-life) | 6 | hours |
| CL/F (Apparent Clearance) | 0.83 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 7.1 | L/kg |
Table 2: Plasma Concentration of Deuterated this compound Over Time
| Time (hours) | Concentration (ng/mL) |
| 0.25 | 350 |
| 0.5 | 780 |
| 1 | 1250 |
| 2 | 1500 |
| 4 | 1100 |
| 8 | 600 |
| 12 | 300 |
| 24 | 50 |
Experimental Workflow Visualization
Caption: Workflow for an in vivo tracer study using deuterated this compound.
Conclusion
Deuterated this compound is a powerful tool for researchers in drug development and related fields. The protocols and conceptual framework provided here offer a starting point for designing and conducting tracer studies to investigate the metabolic fate and pharmacokinetic properties of compounds containing this cyclic alkane moiety. While the presented metabolic pathway is hypothetical, it is based on established biochemical principles and provides a solid foundation for experimental investigation. The use of such stable isotope tracers will continue to be instrumental in advancing our understanding of xenobiotic metabolism and disposition.
References
Troubleshooting & Optimization
Technical Support Center: 1,1-Dimethylcyclopentane Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,1-dimethylcyclopentane. The primary method discussed is a two-step approach involving the formation of a dihalide precursor followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable strategy for synthesizing this compound in a laboratory setting?
A1: A robust two-step strategy is commonly employed. The first step involves the synthesis of the precursor, 2,5-dichloro-2,5-dimethylhexane (B133102), from 2,5-dimethyl-2,5-hexanediol (B89615) via an SN1 reaction with concentrated hydrochloric acid.[1][2] The second step is an intramolecular cyclization of the resulting dihalide using a reducing metal like sodium or zinc, in a process known as the Freund reaction (a type of Wurtz reaction).[3][4]
Q2: My yield is very low in the final cyclization step. What are the likely causes?
A2: Low yields in the intramolecular Freund/Wurtz cyclization are typically due to competing side reactions. The primary culprits are:
-
Intermolecular Coupling: Instead of the two ends of the molecule reacting with each other, they react with other molecules of the dihalide in the solution. This leads to the formation of long-chain polymers instead of the desired cyclopentane (B165970) ring. This is often caused by high concentrations of the reactant.
-
Elimination Reactions: The reaction conditions, particularly the use of a strong reducing agent, can favor elimination (E2-type) pathways, especially given that the starting material contains tertiary halides.[5] This will produce alkene byproducts instead of the cyclized alkane.
Q3: How can I minimize side reactions and improve the yield of the cyclization step?
A3: To favor the desired intramolecular cyclization, consider the following optimizations:
-
High Dilution: Running the reaction under high-dilution conditions is critical. By keeping the concentration of the dihalide low, you decrease the probability of molecules reacting with each other (intermolecular coupling) and increase the chance of the two ends of the same molecule finding each other (intramolecular cyclization).
-
Choice of Metal: While sodium is commonly used, other metals like zinc dust (Gustavson reaction) can also be effective and may offer milder reaction conditions, potentially reducing elimination byproducts.[3]
-
Temperature Control: Maintaining an optimal temperature is crucial. Excessively high temperatures can favor elimination side reactions.
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: I'm having trouble with the first step—the synthesis of 2,5-dichloro-2,5-dimethylhexane. What could be going wrong?
A4: This step is a double SN1 reaction where the hydroxyl groups of the diol are substituted with chloride.[1] Common issues include:
-
Incomplete Reaction: This can result from using insufficiently concentrated hydrochloric acid or not allowing enough reaction time. Concentrated (12N) HCl is necessary to effectively protonate the hydroxyl groups, turning them into good leaving groups (water).[1][6]
-
Purity of Starting Material: Ensure the starting 2,5-dimethyl-2,5-hexanediol is pure. Impurities can interfere with the reaction.
-
Insufficient Mixing: If the diol is not fully dissolved or the mixture is not stirred effectively, the reaction may be incomplete.
Q5: What is the best method to purify the final this compound product?
A5: this compound is a volatile, non-polar hydrocarbon. Fractional distillation is the most effective method for purification. Its boiling point is approximately 80-81°C. This allows for efficient separation from any higher-boiling polymeric byproducts or unreacted starting material.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane (Precursor)
This protocol is based on the SN1 reaction of a tertiary diol with concentrated HCl.[1]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
-
In a fume hood, carefully and slowly add an excess of cold, concentrated hydrochloric acid to the flask while stirring.
-
Stir the mixture vigorously at room temperature. The solid diol will slowly dissolve and be converted to the oily dichloride product, which may precipitate or form a separate layer. Allow the reaction to proceed for 1-2 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with:
-
Cold water
-
Saturated aqueous sodium bicarbonate solution (to neutralize excess acid; watch for gas evolution)
-
Brine
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting clear liquid is crude 2,5-dichloro-2,5-dimethylhexane and can be used in the next step, or purified further by vacuum distillation if necessary.
Protocol 2: Intramolecular Cyclization to this compound (Freund Reaction)
This protocol describes the cyclization of the dihalide precursor using sodium metal.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Sodium metal, cut into small pieces
-
Anhydrous solvent (e.g., toluene, xylene, or dioxane)
-
Syringe pump (recommended for high dilution)
-
Reflux condenser, three-neck flask, nitrogen/argon line
Procedure:
-
Set up a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel or syringe pump inlet. Flame-dry all glassware before assembly.
-
Add the anhydrous solvent and small pieces of sodium metal to the flask. Heat the mixture to reflux to create a fine dispersion of molten sodium.
-
Prepare a solution of 2,5-dichloro-2,5-dimethylhexane in the same anhydrous solvent.
-
Using a syringe pump, add the dihalide solution dropwise to the refluxing sodium suspension over several hours. This slow addition maintains high-dilution conditions, favoring the intramolecular reaction.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Carefully quench the excess sodium by slowly adding a proton source, such as isopropanol (B130326) or ethanol, followed by water.
-
Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Isolate the final product, this compound, by fractional distillation.
Data Presentation
Table 1: Optimization of Intramolecular Cyclization Conditions
The following table presents hypothetical data to illustrate how reaction parameters can be systematically varied to optimize the yield of this compound.
| Entry | Reducing Metal | Solvent | Concentration (M) | Temperature (°C) | Yield (%) | Key Byproducts |
| 1 | Sodium | Toluene | 0.1 | 110 | 45% | Polymer, Alkenes |
| 2 | Sodium | Toluene | 0.01 | 110 | 65% | Polymer, Alkenes |
| 3 | Sodium | Dioxane | 0.01 | 100 | 70% | Alkenes |
| 4 | Zinc Dust | Ethanol/H₂O | 0.05 | 80 | 60% | Alkenes |
| 5 | Zinc Dust | Dioxane | 0.01 | 100 | 68% | Alkenes |
This table is for illustrative purposes to guide optimization efforts.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low yield in the cyclization reaction.
References
Technical Support Center: Purification of 1,1-Dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities largely depend on the synthetic route employed. For a typical synthesis involving a Grignard reaction with a cyclopentanone (B42830) derivative followed by dehydration and reduction, common impurities include:
-
Unreacted Starting Materials: Cyclopentanone or substituted cyclopentanones.
-
Intermediates: 1-Methylcyclopentanol and other isomeric dimethylcyclopentanols.
-
Alkene Isomers: A mixture of methylcyclopentenes and dimethylcyclopentenes arising from the dehydration step. Due to carbocation rearrangements, you may see products like 1,2-dimethylcyclopentene (B3386875) and 2,3-dimethylcyclopentene.
-
Side Products from Grignard Reaction: Biphenyl can be a significant impurity if bromobenzene (B47551) is used to initiate the Grignard reagent formation. Wurtz coupling products may also be present.
-
Solvents and Reagents: Residual solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), and traces of acids or bases from the workup.
Q2: My final product shows multiple peaks on the Gas Chromatogram (GC). What are they likely to be?
A2: Multiple peaks on the GC are common before rigorous purification. Besides the desired this compound, these peaks could correspond to:
-
Closely-boiling isomers: 1,2-dimethylcyclopentane (B1584824) and 1,3-dimethylcyclopentane (B1582162) are common isomers that can be difficult to separate by standard distillation.
-
Unsaturated intermediates: Various methylcyclopentene isomers formed during the dehydration of the intermediate alcohol.
-
Residual solvent: A large, early-eluting peak is often the solvent used for the reaction or extraction (e.g., diethyl ether).
Q3: Why is my yield of this compound low?
A3: Low yields can result from several factors throughout the synthesis and purification process:
-
Inefficient Grignard Reaction: The presence of moisture will quench the Grignard reagent. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Incomplete Dehydration: The dehydration of the tertiary alcohol may not have gone to completion. This can be addressed by adjusting the reaction time, temperature, or acid catalyst concentration.
-
Losses during Workup: Emulsion formation during aqueous extraction can lead to significant product loss. Use of brine washes can help to break emulsions.
-
Inefficient Fractional Distillation: Inadequate column efficiency or improper distillation rate can lead to poor separation and loss of product in mixed fractions.
Q4: How can I effectively remove water from my reaction mixture and final product?
A4: Water is detrimental to the Grignard reaction and can also interfere with purification.
-
During Reaction: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During Workup: After extraction into an organic solvent, use a drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Final Product: If the final product is suspected to contain water, it can be passed through a small plug of activated alumina (B75360) or dried again with a fresh portion of a suitable drying agent before a final distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks on GC Analysis | - Contamination of the GC column.- Presence of polar impurities (e.g., residual alcohols).- Water in the sample. | - Bake out the GC column according to the manufacturer's instructions.- Ensure the aqueous workup was thorough to remove all water-soluble impurities. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities and then with brine.[1][2]- Dry the sample thoroughly with a drying agent like anhydrous MgSO₄ before injection. |
| Difficulty Separating Isomers by Distillation | - Boiling points of the isomers are very close.[3]- Inefficient distillation column. | - Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Maintain a slow and steady distillation rate (1-2 drops per second) to allow for proper equilibration on the column.[4]- Consider preparative gas chromatography for very high purity samples. |
| Product is Cloudy or Contains a Precipitate | - Incomplete removal of inorganic salts from the workup.- Presence of residual water leading to phase separation. | - Wash the organic layer with water and then brine during the workup to remove dissolved salts.[1][2]- Dry the organic phase thoroughly with a drying agent before final solvent removal. |
| Unexpected Side Products Observed | - Carbocation rearrangements during dehydration.[5]- Side reactions of the Grignard reagent. | - Optimize the dehydration conditions (e.g., use a milder acid catalyst or lower temperature) to minimize rearrangements.- During the Grignard reaction, add the ketone slowly to the Grignard reagent at a low temperature to minimize side reactions.[6] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Grignard Reaction Mixture
-
Quenching: Slowly and carefully add the reaction mixture to a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid with vigorous stirring. This step is exothermic.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Distillation:
-
Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the forerun, which will contain lower-boiling impurities such as residual solvents and isomeric alkenes.
-
Slowly increase the heating to distill the main fraction at the expected boiling point of this compound (~88 °C).[7]
-
Monitor the temperature at the distillation head; a stable temperature plateau indicates the collection of a pure fraction.
-
Collect separate fractions as the temperature changes.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine their purity.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄ | 98.19 | 88 |
| 1,2-Dimethylcyclopentane (cis/trans mixture) | C₇H₁₄ | 98.19 | 92-99 |
| 1,3-Dimethylcyclopentane (cis/trans mixture) | C₇H₁₄ | 98.19 | 90-92 |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | 76[3] |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66[3] |
| 4-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66[3] |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 135-136 |
| Cyclopentanone | C₅H₈O | 84.12 | 131 |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for GC analysis results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Fractional Distillation of Dimethylcyclopentane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of dimethylcyclopentane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of the different dimethylcyclopentane isomers?
A1: The boiling points of dimethylcyclopentane isomers are often very close, making their separation by fractional distillation challenging. Below is a summary of the approximate boiling points for the various isomers.
Data Presentation: Boiling Points of Dimethylcyclopentane Isomers
| Isomer | Boiling Point (°C) |
| 1,1-dimethylcyclopentane | 87.75 - 88 °C[1][2] |
| trans-1,3-dimethylcyclopentane (B44218) | 91 °C[3] |
| cis-1,3-dimethylcyclopentane (B1584825) | 92 °C[4] |
| trans-1,2-dimethylcyclopentane (B44192) | 92 °C[5] |
| cis-1,2-dimethylcyclopentane (B72798) | 99.5 - 100 °C[6][7] |
Q2: Why is it difficult to separate dimethylcyclopentane isomers?
A2: The primary difficulty lies in the small differences in their boiling points. Effective separation requires a distillation apparatus with a high number of theoretical plates. Additionally, enantiomers (mirror-image isomers) have identical boiling points and cannot be separated by distillation. However, diastereomers (non-mirror-image stereoisomers) have different physical properties and can be separated.
Q3: Can azeotropes form during the distillation of dimethylcyclopentane isomers?
A3: While less common for simple hydrocarbon mixtures, the possibility of azeotrope formation, where a mixture of constant boiling point is formed, should not be entirely dismissed, especially if impurities are present. Azeotropic distillation, the process of adding a solvent to alter the relative volatilities of the components, can sometimes be employed to separate close-boiling mixtures.
Q4: What type of packing material is best for the fractional distillation of these isomers?
A4: For separating close-boiling mixtures like dimethylcyclopentane isomers, a packing material that provides a large surface area for vapor-liquid equilibrium is crucial. Structured packing or random packing with a high number of theoretical plates per unit length, such as Raschig rings or metal sponge packing, is generally recommended. The choice of material (e.g., stainless steel, ceramic) depends on the specific experimental conditions and potential for corrosion.
Troubleshooting Guides
Problem 1: Poor separation of isomers (i.e., fractions are not pure).
-
Possible Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient packing material with a higher surface area.
-
Increase the reflux ratio. This means returning a larger portion of the condensate to the column to allow for more vaporization-condensation cycles.
-
-
Possible Cause: Distillation rate is too high.
-
Solution:
-
Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow and steady distillation rate is key for good separation.
-
-
Possible Cause: Fluctuations in heat input.
-
Solution:
-
Use a heating mantle with a controller or an oil bath for a stable and uniform heat source.
-
Ensure the distillation flask is properly insulated.
-
Problem 2: The column is flooding (i.e., liquid is accumulating in the column).
-
Possible Cause: The boil-up rate is too high.
-
Solution:
-
Reduce the heat input to the distillation flask.
-
-
Possible Cause: The packing is too dense or has become dislodged, obstructing vapor flow.
-
Solution:
-
Allow the column to cool and drain.
-
Repack the column, ensuring the packing is uniform and not too tightly packed.
-
Problem 3: The temperature at the top of the column is fluctuating.
-
Possible Cause: Uneven boiling or "bumping."
-
Solution:
-
Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Possible Cause: Channeling of vapor through the packing.
-
Solution:
-
Ensure the column is perfectly vertical.
-
Check that the packing is uniformly distributed.
-
Experimental Protocols
Detailed Methodology for Fractional Distillation of a Mixture of Dimethylcyclopentane Isomers
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
-
Sample Preparation:
-
Add the mixture of dimethylcyclopentane isomers to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar.
-
-
Distillation Process:
-
Begin heating the flask gently using a heating mantle or oil bath.
-
Observe the vapor rising slowly through the packing material. This indicates that the column is reaching equilibrium.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Monitor the temperature at the distillation head. It should hold steady during the collection of a pure fraction.
-
Collect the different fractions in separate, labeled receiving flasks as the temperature changes. The first fraction will be enriched in the isomer with the lowest boiling point.
-
-
Analysis of Fractions:
-
Analyze the composition of each fraction using an appropriate analytical technique, such as gas chromatography (GC), to determine the purity of the separated isomers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for fractional distillation.
Caption: Boiling point difference and separation efficiency.
References
Technical Support Center: Synthesis of 1,1-Dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the common synthesis of 1,1-dimethylcyclopentane. The primary audience for this guide includes researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to produce this compound in a laboratory setting?
A common and reliable multi-step synthesis begins with cyclopentanone (B42830). The overall transformation is as follows:
-
Grignard Reaction: Cyclopentanone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 1-methylcyclopentanol (B105226).[1][2][3]
-
Dehydration: The 1-methylcyclopentanol is then subjected to acid-catalyzed dehydration to yield a mixture of alkene isomers, primarily 1-methylcyclopentene.[4][5][6]
-
Hydrogenation: Finally, the mixture of methylcyclopentene isomers is hydrogenated to afford the desired product, this compound.[7]
Q2: What are the expected byproducts in the Grignard reaction step for the synthesis of 1-methylcyclopentanol?
The Grignard reaction of cyclopentanone with methylmagnesium bromide is generally a clean reaction. The most common "byproduct" is typically unreacted starting material (cyclopentanone). However, improper reaction conditions can lead to other side products.
| Byproduct/Issue | Common Cause | Recommended Action |
| Unreacted Cyclopentanone | Incomplete reaction, insufficient Grignard reagent, or deactivated reagent. | Ensure anhydrous conditions, use a slight excess of freshly prepared or titrated Grignard reagent, and allow for sufficient reaction time. |
| Biphenyl (from Grignard prep) | Formed during the preparation of phenylmagnesium bromide (if used). | This is less of a concern with methylmagnesium bromide. If using other aryl Grignards, optimize the Grignard formation step.[8] |
| Reduction of Ketone | Sterically hindered ketones are more prone to reduction. | This is generally not a major issue with cyclopentanone and methyl Grignard. |
Q3: What byproducts are formed during the dehydration of 1-methylcyclopentanol?
The acid-catalyzed dehydration of 1-methylcyclopentanol typically yields a mixture of isomeric alkenes due to the nature of the E1 elimination mechanism. The major product is the most substituted and thermodynamically stable alkene, as predicted by Zaitsev's rule.
| Product/Byproduct | Typical Distribution | Rationale |
| 1-Methylcyclopentene | Major Product | The most substituted and therefore most stable alkene, favored by Zaitsev's rule.[5][6] |
| 3-Methylcyclopentene | Minor Product | A less substituted alkene formed from deprotonation at a different adjacent carbon. |
| Methylenecyclopentane | Minor Product | An exocyclic alkene, which is generally less stable than the endocyclic isomers. |
Note: The exact distribution of these isomers can be influenced by the specific acid catalyst and reaction conditions used.
Q4: What are the potential byproducts in the final hydrogenation step to form this compound?
The catalytic hydrogenation of the methylcyclopentene mixture is usually efficient. However, byproducts can arise from incomplete reaction or side reactions, particularly under harsh conditions.
| Byproduct | Common Cause | Recommended Action |
| Unreacted Alkene Isomers | Incomplete hydrogenation. | Ensure the catalyst is active, use sufficient hydrogen pressure, and allow for adequate reaction time.[7] |
| Other Cyclopentane (B165970) Isomers | Isomerization of the double bond prior to or during hydrogenation. | Use a catalyst and conditions that favor hydrogenation over isomerization. For example, a less acidic catalyst support might be beneficial.[7] |
| Ring-Opened Alkanes | Hydrogenolysis of the cyclopentane ring under harsh conditions. | Employ milder reaction conditions (lower temperature and pressure) to avoid C-C bond cleavage.[7] |
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction for 1-Methylcyclopentanol
A low yield of the tertiary alcohol is a common problem in Grignard syntheses.
References
- 1. The product 'D' in the below mentioned reaction is: CH₃MgBr + cyclopenta.. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. shaalaa.com [shaalaa.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: GC-MS Analysis of 1,1-Dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,1-Dimethylcyclopentane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing significant peak tailing for this compound. What are the possible causes and how can I fix it?
A: Peak tailing, where the peak is asymmetrically skewed with a "tail," is a common issue in GC analysis.[1] It can be caused by several factors:
-
Active Sites in the System: this compound, although relatively non-polar, can interact with active sites (e.g., exposed silanols) in the GC inlet liner, the column, or connections.[2][3] This is a frequent cause of peak tailing.[4]
-
Column Contamination: Buildup of non-volatile material from previous injections can create active sites and cause peak tailing.[6]
-
Solution: Bake out the column at a high temperature as recommended by the manufacturer. If tailing persists, consider replacing the column.[7]
-
-
Improper Flow Path: Disruptions in the carrier gas flow path can lead to indiscriminate peak tailing affecting all compounds.[2]
Q2: My chromatogram shows poor resolution between this compound and other closely eluting isomers. How can I improve the separation?
A: Poor resolution, the inability to distinguish between two adjacent peaks, can be addressed by optimizing several GC parameters.[10][11]
-
Inadequate Separation Conditions: The GC method may not be optimized for separating structurally similar hydrocarbons.
-
Solution:
-
Lower the Oven Temperature: Reducing the initial oven temperature or using a slower temperature ramp rate increases the interaction of the analyte with the stationary phase, which can improve separation.[12][13]
-
Select an Appropriate Column: For separating hydrocarbon isomers, a column with a suitable stationary phase is crucial. A longer column or one with a smaller internal diameter can also increase efficiency and resolution.[12]
-
Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal velocity for the column dimensions. A flow rate that is too high or too low can decrease resolution.[14]
-
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks and poor resolution.[6]
-
Solution: Dilute the sample or increase the split ratio to inject a smaller amount of the analyte onto the column.[7]
-
Q3: I am observing "ghost peaks" in my blank runs after analyzing this compound. What is the source of this carryover?
A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected and are often due to carryover from previous analyses.[15]
-
Sample Adsorption in the Injection Port: Components of the sample can be adsorbed onto the inlet liner or septum and slowly bleed off in subsequent runs.
-
Syringe Contamination: The autosampler syringe can be a source of carryover if not properly rinsed between injections.[9]
-
Solution: Ensure an adequate number of syringe washes with an appropriate solvent before and after each injection.
-
-
Contaminated Carrier Gas or Gas Lines: Hydrocarbon contaminants in the carrier gas supply or tubing can lead to persistent background signals and ghost peaks.[16]
-
Solution: Use high-purity carrier gas and install or replace hydrocarbon traps on the gas line.[7]
-
Q4: The mass spectrum for my this compound peak does not match the library spectrum. What could be the issue?
A: Discrepancies between the acquired and library mass spectra can arise from several sources.
-
Co-elution: Another compound may be eluting at the same time as this compound, resulting in a mixed mass spectrum.
-
Solution: Improve the chromatographic resolution by following the steps outlined in Q2. Check the purity of the chromatographic peak by examining the mass spectra across the peak.
-
-
Incorrect Mass Spectrometer Tune: An improperly tuned mass spectrometer can lead to incorrect mass assignments or ion ratios.
-
Solution: Perform a tune of the mass spectrometer according to the manufacturer's recommendations.[9]
-
-
Background Interference: High background noise from column bleed or system contamination can distort the mass spectrum.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₁₄ | [18] |
| Molecular Weight | 98.19 g/mol | [19] |
| CAS Number | 1638-26-2 | [18] |
| Key Mass Fragments (m/z) | 83, 69, 55, 41 | [20] |
| Example GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | [21] |
| Example GC Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 150°C | General Practice |
| Kovats Retention Index | ~665 (Standard non-polar phase) | [19] |
Experimental Protocols
Standard GC-MS Protocol for this compound Analysis
This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
If analyzing a complex matrix, a sample cleanup or extraction step, such as solid-phase extraction (SPE), may be necessary to remove interferences.[6]
-
-
GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C, hold for 1 minute
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 35-200)
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).
-
For quantification, generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Relationship between GC parameters and chromatographic results.
Caption: Simplified fragmentation pathway for this compound.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Poor Resolution on Agilent 6890N GC - Chromatography Forum [chromforum.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 16. GCMS alkane contamination - Chromatography Forum [chromforum.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 19. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ez.restek.com [ez.restek.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peak Resolution of Dimethylcyclopentane Isomers in GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of dimethylcyclopentane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate dimethylcyclopentane isomers by gas chromatography?
A1: The primary challenge in separating dimethylcyclopentane isomers (1,1-, 1,2-, and 1,3-dimethylcyclopentane, including their cis/trans stereoisomers) lies in their very similar physicochemical properties.[1][2] These isomers often have close boiling points and polarities, making it difficult to achieve baseline resolution with standard GC methods. Effective separation relies on exploiting subtle differences in their interactions with the GC stationary phase.
Q2: What is the most critical factor for improving the separation of dimethylcyclopentane isomers?
A2: The selection of the GC column, specifically the stationary phase, is the most critical factor.[3][4][5][6] The stationary phase chemistry dictates the selectivity of the separation, which is the ability of the column to differentiate between the isomers. For non-polar compounds like dimethylcyclopentanes, a non-polar stationary phase is a good starting point, as it separates analytes primarily by their boiling points.[3][6][7] However, to enhance selectivity, a mid-polarity phase may be necessary to exploit subtle differences in dipole moments.
Q3: How can I confirm if I have a co-elution issue with my dimethylcyclopentane isomers?
A3: A shoulder on a peak or an asymmetrical peak shape are strong indicators of co-elution.[2][8][9] If you are using a mass spectrometer (MS) detector, you can confirm co-elution by examining the mass spectra across the unresolved peak. A changing mass spectrum or varying ion ratios from the beginning to the end of the peak confirm the presence of multiple co-eluting compounds.[2][8][9]
Q4: Can adjusting the temperature program improve the resolution of my isomers?
A4: Yes, optimizing the oven temperature program is a highly effective way to improve resolution.[1][2] A slower temperature ramp rate increases the interaction time of the isomers with the stationary phase, which can significantly enhance their separation.[7][9][10] Adding an isothermal hold at a temperature just below the elution temperature of the isomers can also improve resolution.
Q5: What is the impact of carrier gas flow rate on the separation?
A5: The carrier gas flow rate, or linear velocity, affects column efficiency.[2][10] Operating at the optimal flow rate for your column dimensions will minimize peak broadening and maximize resolution.[7] Too high or too low of a flow rate can lead to decreased efficiency and poorer separation.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC analysis of dimethylcyclopentane isomers.
Issue: Poor Peak Resolution or Co-elution of Dimethylcyclopentane Isomers
Step 1: Initial System Check & Peak Shape Analysis
Before modifying your method, ensure your GC system is performing optimally.
-
Action: Perform routine inlet maintenance, including replacing the liner, O-ring, and septum.[2]
-
Analysis: Examine your chromatogram. Are the peaks symmetrical, or do they exhibit fronting or tailing? Poor peak shape can exacerbate co-elution issues.[1] A shoulder on a peak is a strong indication of co-eluting isomers.[8][9]
Step 2: Optimize the Oven Temperature Program
This is often the most effective initial step in improving the separation of closely eluting compounds.[1]
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) around the elution temperature of the dimethylcyclopentane isomers.[1][7][9]
-
Consideration: A slower ramp rate will increase analysis time but generally improves resolution.[9][11]
Step 3: Adjust the Carrier Gas Flow Rate
Ensure your column is operating at its optimal efficiency.
-
Action: Adjust the carrier gas flow rate (or linear velocity) to the optimal value for your column's internal diameter and carrier gas type (e.g., for a 0.25 mm ID column using helium, a flow rate of approximately 1.0-1.2 mL/min is a good starting point).[1]
Step 4: Evaluate the GC Column
The choice of the GC column is paramount for separating isomers.[3][4][5]
-
Action: For dimethylcyclopentane isomers, start with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane). If co-elution persists, consider a column with a different selectivity, such as a mid-polarity stationary phase.[1] Increasing the column length or decreasing the internal diameter can also enhance resolution and efficiency.[1][3][7][10]
Data Presentation
Table 1: GC Column Parameter Effects on Peak Resolution
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Stationary Phase | More selective phase | Increases | May increase or decrease |
| Column Length | Increase | Increases[10] | Increases[10] |
| Column Internal Diameter | Decrease | Increases[7][10] | May decrease |
| Film Thickness | Decrease | Increases for later eluting peaks | Decreases |
Table 2: Typical GC Method Parameters for Hydrocarbon Isomer Analysis
| Parameter | Typical Value |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30-60 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 2.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5-10°C/min to 200°C; Hold: 5 min[10] |
| Detector | FID or MS |
| Detector Temperature | 300 °C (FID) |
Experimental Protocols
Protocol 1: High-Resolution GC-MS Analysis of Dimethylcyclopentane Isomers
-
Sample Preparation: Prepare a standard mixture of 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-dimethylcyclopentane (B44218) in n-hexane at a concentration of 10-100 µg/mL for each isomer.
-
Instrumentation: Use a high-resolution capillary GC system equipped with a mass spectrometer.
-
GC Conditions:
-
Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split injection (100:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 35°C, hold for 5 minutes, then ramp at 2°C/min to 100°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-150.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Confirm co-elution by examining the mass spectra across each peak.
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-eluting peaks of dimethylcyclopentane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. trajanscimed.com [trajanscimed.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Gas Chromatography of Dimethylcyclopentane Isomers
Welcome to our dedicated support center for resolving common issues in the gas chromatographic (GC) analysis of dimethylcyclopentane (DMCP) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome separation challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dimethylcyclopentane isomers by GC?
A1: The separation of dimethylcyclopentane isomers is challenging due to their similar physicochemical properties.[1] The structural isomers (1,1-DMCP, 1,2-DMCP, and 1,3-DMCP) and stereoisomers (cis/trans pairs for 1,2- and 1,3-DMCP) have very close boiling points and polarities, making baseline resolution difficult to achieve with standard GC methods.[2][3] Effective separation relies on exploiting subtle differences in their interaction with a highly selective GC stationary phase.
Q2: What are the common dimethylcyclopentane isomers I should be aware of?
A2: There are three structural isomers of dimethylcyclopentane: 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane. Furthermore, the 1,2- and 1,3-isomers exist as cis and trans stereoisomers. The trans-1,2 and trans-1,3 isomers are also chiral and exist as enantiomeric pairs. In total, there are seven isomers to consider for separation.
Q3: What is the expected elution order of dimethylcyclopentane isomers on a non-polar GC column?
A3: On a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, the elution order is primarily determined by the boiling points of the isomers. Generally, more compact or spherical molecules have lower boiling points and elute earlier. The expected elution order is:
-
This compound
-
trans-1,2-Dimethylcyclopentane
-
cis-1,2-Dimethylcyclopentane
-
trans-1,3-Dimethylcyclopentane
-
cis-1,3-Dimethylcyclopentane
However, co-elution is common, and the exact order can be influenced by the specific column and analytical conditions.
Q4: Which type of GC column is best for separating dimethylcyclopentane isomers?
A4: For separating non-polar isomers like dimethylcyclopentanes, a long capillary column (e.g., 50-100 meters) with a non-polar or slightly polar stationary phase is often recommended.[4] Highly selective phases, such as those designed for detailed hydrocarbon analysis, can provide better resolution. For separating the enantiomers of the trans isomers, a chiral stationary phase would be necessary.
Q5: How can I confirm the identity of each isomer peak in my chromatogram?
A5: Peak identification can be challenging due to the similarity of the isomers' mass spectra. The most reliable method is to inject pure standards of each isomer and compare their retention times to the peaks in your sample. If standards are unavailable, comparing the elution order to known boiling points on a non-polar column can provide a tentative identification.
Troubleshooting Guide: Co-elution of Dimethylcyclopentane Isomers
Co-elution, where two or more isomers elute at the same time, is the most common problem encountered when analyzing dimethylcyclopentane isomers. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment: Confirming Co-elution
Before modifying your GC method, it is crucial to confirm that you are dealing with co-eluting peaks and not another issue like peak tailing or broadening.
-
Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a shoulder or a distorted peak shape is a strong indicator of co-elution.
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectra across the peak. While the mass spectra of these isomers are very similar, subtle differences in ion ratios across the peak can indicate the presence of multiple components.
Troubleshooting & Optimization Steps
If co-elution is confirmed, follow these steps to improve your separation:
-
Optimize the Oven Temperature Program: The temperature program has a significant impact on separation.
-
Lower the Initial Temperature: This increases the retention of early-eluting isomers, potentially improving their resolution from the solvent front and each other.
-
Slow Down the Temperature Ramp Rate: A slower ramp rate (e.g., 1-3°C/min) increases the time the analytes spend interacting with the stationary phase, which often improves resolution for closely eluting compounds.
-
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) affects column efficiency.
-
Optimize for Efficiency: Set the carrier gas flow rate to the optimal linear velocity for your column's internal diameter. This will result in sharper peaks and better resolution. Operating at a slightly lower-than-optimal flow rate can sometimes improve the separation of very closely eluting peaks, at the cost of longer analysis time.
-
-
Evaluate the GC Column: If optimizing the temperature program and flow rate does not resolve the co-elution, the issue may be the selectivity of your GC column.
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the resolution of difficult-to-separate compounds.
-
Decrease Column Internal Diameter: A smaller internal diameter column also increases efficiency and can lead to better resolution.
-
Change the Stationary Phase: If resolution is still insufficient, a different stationary phase may be required. Consider a column with a different selectivity for hydrocarbons. For enantiomer separation, a chiral column is necessary.
-
Data Presentation
Table 1: Physical Properties of Dimethylcyclopentane Isomers
| Isomer | Boiling Point (°C) |
| This compound | 87.5[5] |
| trans-1,2-Dimethylcyclopentane | 91.9 |
| cis-1,2-Dimethylcyclopentane | 99.5 |
| trans-1,3-Dimethylcyclopentane | 90.8 |
| cis-1,3-Dimethylcyclopentane | 91.8 |
Note: Boiling points are from various sources and may vary slightly. The enantiomers of the trans isomers have identical boiling points.
Experimental Protocols
Key Experiment: GC-FID Analysis of Dimethylcyclopentane Isomers
This protocol provides a starting point for the separation of dimethylcyclopentane isomers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., PE-1), with dimensions of 30 m x 0.32 mm x 0.32 µm.[1]
-
Carrier Gas: Helium or Hydrogen, set to an optimal flow rate for the column dimensions (e.g., 1.0 mL/min).[1]
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1[1]
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 10 minutes.[1]
-
Ramp: Increase to 200 °C at 3 °C/min.
-
Final Hold: Hold at 200 °C for 10 minutes.
-
-
Detector:
-
Detector: FID
-
Temperature: 250 °C
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting the co-elution of dimethylcyclopentane isomers.
Caption: Relationship between the structural and stereoisomers of dimethylcyclopentane.
References
Minimizing peak tailing for 1,1-Dimethylcyclopentane in GC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing peak tailing for 1,1-Dimethylcyclopentane in Gas Chromatography (GC).
Troubleshooting Guide
This section addresses specific issues that may arise during the GC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Peak tailing is observed for the this compound peak and other hydrocarbon standards.
Q: My chromatogram shows tailing for all peaks, including this compound and other non-polar analytes. What is the likely cause?
A: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a chemical interaction. This is often due to a disruption in the carrier gas flow path.
Potential Causes and Solutions:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume or turbulence.
-
Solution: Reinstall the column, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
-
Poor Column Cut: A jagged or uneven column cut can disrupt the flow of the carrier gas.
-
Solution: Re-cut the column using a ceramic scoring wafer or diamond-tipped pen to ensure a clean, square cut.
-
-
System Leaks: Leaks at the inlet septum, ferrules, or other connections can disrupt the carrier gas flow and introduce oxygen, which can damage the column.
-
Solution: Perform a leak check of the system using an electronic leak detector. Replace the septum and ferrules as needed.
-
-
Contaminated Inlet Liner: An accumulation of non-volatile residues in the inlet liner can interfere with sample volatilization and transfer to the column.
-
Solution: Replace the inlet liner. For volatile, non-polar compounds like this compound, a straight, narrow-internal-diameter (1-mm) liner is often a good choice to ensure rapid sample transfer.[1]
-
Issue 2: Only the this compound peak is tailing, while other non-polar peaks look symmetrical.
Q: I'm observing peak tailing specifically for this compound, but my other hydrocarbon standards have good peak shape. What could be causing this?
A: Selective peak tailing often points to a chemical interaction between the analyte and active sites within the GC system. While this compound is non-polar, it can still be affected by highly active sites.
Potential Causes and Solutions:
-
Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups (-Si-OH) on the surface of a contaminated liner or the front of the GC column can interact with analytes, causing tailing.
-
Solution 1: Inlet Maintenance. Regularly replace the inlet liner with a high-quality, deactivated liner.[2]
-
Solution 2: Column Trimming. Trim 15-20 cm from the inlet end of the column to remove any accumulated non-volatile residues or damaged stationary phase.
-
-
Incompatible Stationary Phase: Although unlikely for a non-polar compound, using a highly polar column could potentially lead to undesirable interactions.
-
Solution: Ensure you are using a non-polar stationary phase, such as 100% dimethylpolysiloxane, which separates alkanes primarily by their boiling points.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing this compound?
A1: For the analysis of non-polar hydrocarbons like this compound, a non-polar stationary phase is recommended.[4] A column with a 100% dimethylpolysiloxane stationary phase is an excellent choice as it separates compounds based on their boiling points.[3] Standard column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness generally provide good efficiency and sample capacity.[5]
Q2: What are the recommended GC parameters for this compound analysis?
A2: The following table provides a good starting point for optimizing your GC parameters.
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium or Hydrogen | Hydrogen can allow for faster analysis times. |
| Flow Rate | 1-2 mL/min | A good starting point for optimization. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte. |
| Injection Mode | Split | A split ratio of 50:1 to 100:1 is common for this type of analysis. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 200°C | This is a general starting point and should be optimized based on the complexity of the sample matrix. |
| Detector | Flame Ionization Detector (FID) | FID is a robust and sensitive detector for hydrocarbons. |
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples. For relatively clean samples, a monthly check and replacement of the liner and septum may be sufficient. However, for more complex matrices, more frequent maintenance, such as weekly or even daily, may be necessary to prevent peak tailing and other chromatographic issues.[6][7]
Q4: Can the choice of inlet liner affect the peak shape of this compound?
A4: Yes, the inlet liner plays a crucial role in sample vaporization and transfer. For volatile compounds like this compound, a straight, narrow-bore liner is often preferred to ensure a high linear velocity and rapid transfer of the analyte to the column, which helps to minimize peak broadening.[1] Using a liner with deactivated glass wool can also help to trap non-volatile residues and provide a more inert surface for vaporization.
Experimental Protocols
Protocol 1: GC Column Conditioning
Objective: To remove any residual solvents, contaminants, and moisture from a new GC column and to ensure a stable baseline.
Methodology:
-
Install the new column in the GC inlet, but do not connect the other end to the detector.
-
Set the carrier gas flow to the typical operating flow rate (e.g., 1-2 mL/min).
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.
-
Set the oven temperature program to ramp from 40 °C to 20 °C above the maximum anticipated operating temperature of your method (do not exceed the column's maximum isothermal temperature limit) at a rate of 10 °C/min.
-
Hold the final temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.
-
Cool down the oven and connect the column to the detector.
-
Perform a blank run (injecting only solvent) to ensure a stable baseline.
Protocol 2: Inlet Maintenance
Objective: To clean the GC inlet and replace consumable parts to prevent peak tailing and ensure reproducible results.
Methodology:
-
Cool down the GC inlet and oven to a safe temperature.
-
Turn off the carrier gas supply to the inlet.
-
Carefully remove the septum nut and the old septum.
-
Remove the inlet liner.
-
Inspect the inside of the inlet for any visible contamination. If necessary, clean the inlet with an appropriate solvent and lint-free swabs.
-
Install a new, deactivated inlet liner.
-
Install a new septum and replace the septum nut, being careful not to overtighten.
-
Turn the carrier gas back on and perform a leak check.
-
Heat the inlet to the desired temperature and allow it to equilibrate before running samples.
Visualizations
Caption: Troubleshooting workflow for GC peak tailing.
Caption: Step-by-step GC inlet maintenance workflow.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 7. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis
This guide provides troubleshooting and optimization strategies for the synthesis of 1-methylcyclopentanol (B105226) via the Grignard reaction between a methylmagnesium halide and cyclopentanone (B42830). This tertiary alcohol is a key intermediate for the synthesis of 1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is not initiating. What should I do?
A1: Failure to initiate is a common issue, often related to the magnesium metal's passivated surface layer of magnesium oxide.[1]
-
Visual Inspection: Ensure your magnesium turnings are shiny. A dull or opaque appearance indicates significant oxidation.[2]
-
Activation Methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[1][4] The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles indicates successful activation.[1]
-
Heat: Gentle warming with a heat gun can help initiate the reaction.[4] Be cautious with flammable solvents like diethyl ether.
-
Q2: The reaction starts, but the yield of 1-methylcyclopentanol is low. What are the likely side reactions?
A2: Low yields are typically due to competing side reactions or the quenching of the Grignard reagent.
-
Moisture Contamination: Grignard reagents are strong bases and react readily with any acidic protons, especially water.[4][5] This quenches the reagent, forming methane (B114726) gas and rendering it inactive. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[4]
-
Enolization of Cyclopentanone: The Grignard reagent can act as a base, removing an alpha-proton from cyclopentanone to form a magnesium enolate.[6] This enolate is unreactive towards further nucleophilic addition. To minimize this, add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to avoid high local concentrations of the ketone.[3]
-
Wurtz Coupling: The methylmagnesium halide can react with unreacted methyl halide to form ethane. This is minimized by the slow, dropwise addition of the methyl halide to the magnesium turnings during the reagent's formation, which keeps the halide concentration low.[4]
-
Reduction of Cyclopentanone: Although less common with methyl Grignard, bulky Grignard reagents can sometimes reduce the ketone to a secondary alcohol (cyclopentanol). This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[6]
Q3: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
A3: Both are excellent choices. Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to maintain a gentle reflux during reagent formation.[5] THF has a higher boiling point (66 °C) and is sometimes preferred because it can better solvate and stabilize the Grignard reagent, potentially leading to higher yields.[4][7] The choice may also depend on the specific reaction temperature requirements.
Q4: How can I confirm the concentration of my prepared Grignard reagent before adding the ketone?
A4: The concentration of the Grignard reagent should be determined via titration to ensure accurate stoichiometry in the subsequent reaction. A common method involves titration against a known amount of iodine[2][8] or using a protic reagent like 2-butanol (B46777) with an indicator such as 1,10-phenanthroline.[9]
Data Presentation
Table 1: Typical Reaction Parameters for 1-Methylcyclopentanol Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Halide | Methyl Bromide or Iodide | Readily available and highly reactive for Grignard formation. |
| Magnesium | Turnings (1.1 - 1.2 equivalents) | A slight excess ensures the complete conversion of the alkyl halide.[4] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers stabilize the Grignard reagent through coordination.[10] |
| Ketone Addition Temp. | 0 °C | Controls the initial exothermic reaction and minimizes side reactions like enolization.[3] |
| Reaction Temp. | Room Temperature to Gentle Reflux | Allows the reaction to proceed to completion after the initial addition.[3] |
| Work-up Solution | Saturated Aqueous NH₄Cl | A mild acid source to quench the reaction and protonate the alkoxide without causing dehydration of the tertiary alcohol.[3] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to start | Inactive Mg surface (oxide layer) | Crush Mg turnings; add iodine or 1,2-dibromoethane as an activator.[1][3] |
| Low product yield | Moisture in reagents/glassware | Flame-dry all glassware; use anhydrous solvents.[4] |
| Enolization of cyclopentanone | Add ketone slowly at 0 °C to the Grignard reagent.[3] | |
| Wurtz coupling side reaction | Add alkyl halide dropwise during Grignard reagent preparation.[4] | |
| Formation of biphenyl (B1667301) (if using phenyl Grignard) | High temperature during reagent formation | Maintain gentle reflux; avoid excessive heating.[3] |
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Bromide Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[3]
-
Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add enough anhydrous diethyl ether to just cover the magnesium.
-
Initiation: Add a solution of methyl bromide (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the methyl bromide solution to the flask. If the reaction does not start (indicated by bubbling and cloudiness), add a single crystal of iodine and/or gently warm the flask.[4]
-
Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 30-60 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent.
Protocol 2: Synthesis of 1-Methylcyclopentanol
-
Cooling: Cool the prepared methylmagnesium bromide solution to 0 °C using an ice bath.
-
Addition: Add a solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 1-methylcyclopentanol. The product can be further purified by distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-methylcyclopentanol.
Caption: Reaction pathway showing the desired synthesis and common side reactions.
Caption: A troubleshooting guide for common Grignard reaction issues.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Synthesis of 1,1-Dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethylcyclopentane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common two-step synthetic route: the Grignard reaction of cyclopentanone (B42830) with methylmagnesium bromide to form 1-methylcyclopentanol (B105226), followed by the reduction of the tertiary alcohol to yield the final product.
Problem 1: Low Yield of 1-Methylcyclopentanol in the Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change or exotherm). | Inactive magnesium surface due to oxidation. | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crushing the magnesium under an inert atmosphere can also expose a fresh surface. |
| Wet glassware or reagents. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Significant amount of unreacted cyclopentanone recovered. | Enolization of cyclopentanone by the Grignard reagent. | Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the cyclopentanone. | |
| Formation of a high-boiling point byproduct. | Aldol-type condensation of the enolized cyclopentanone. | Maintain a low reaction temperature and ensure rapid consumption of the cyclopentanone by adding it to the Grignard reagent. |
Problem 2: Incomplete Reduction of 1-Methylcyclopentanol
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (1-methylcyclopentanol) in the final product. | Incomplete reaction. | Increase the reaction time and/or temperature, depending on the chosen reduction method. |
| Insufficient reducing agent. | Use a sufficient excess of the reducing agent. | |
| Formation of 1-methylcyclopentene (B36725) as a major byproduct. | Dehydration of the tertiary alcohol under acidic conditions. | If using an acid-catalyzed reduction, consider switching to a milder method. If dehydration is unavoidable, the alkene can be subsequently hydrogenated. |
Problem 3: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Contamination with a lower-boiling point impurity. | Presence of 1-methylcyclopentene. | Fractional distillation is an effective method for separation due to the difference in boiling points. |
| Contamination with a higher-boiling point impurity. | Presence of unreacted 1-methylcyclopentanol. | Simple distillation may be sufficient to separate the lower-boiling this compound from the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is a two-step synthesis starting from cyclopentanone. The first step involves a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, 1-methylcyclopentanol. The second step is the reduction of this alcohol to the desired alkane, this compound.
Q2: What are the major side reactions to be aware of during the Grignard reaction with cyclopentanone?
The primary side reaction is the enolization of cyclopentanone, where the Grignard reagent acts as a base and removes a proton from the alpha-carbon of the ketone. This can lead to the formation of aldol-type condensation products. Another potential side reaction is the reduction of the ketone by the Grignard reagent, although this is less common with methylmagnesium bromide.
Q3: How can I minimize the formation of the alkene byproduct during the reduction of 1-methylcyclopentanol?
The formation of 1-methylcyclopentene is typically due to the dehydration of the tertiary alcohol, which is often catalyzed by acidic conditions. To minimize this, you can use non-acidic reduction methods. Alternatively, if the alkene is formed, it can be separated by fractional distillation or hydrogenated in a subsequent step to yield the desired product.
Q4: What is the most effective method for purifying the final product?
Fractional distillation is the most effective method for purifying this compound from potential impurities such as unreacted starting materials and side products like 1-methylcyclopentene, due to their differing boiling points.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄ | 98.19 | 88 |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 135-136 |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | 76 |
Table 2: Spectroscopic Data for Product Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~1.45 (m, 4H), ~1.30 (m, 4H), ~0.85 (s, 6H) | ~49.5, ~39.5, ~25.0, ~24.5 | ~2950, 2870, 1460, 1375 | 98 (M+), 83, 69, 55, 41 |
| 1-Methylcyclopentene | ~5.30 (m, 1H), ~2.24 (m, 4H), ~1.89 (m, 2H), ~1.72 (s, 3H)[1][2] | ~145.2, ~121.5, ~34.8, ~32.9, ~23.5, ~13.8[1] | ~3045, 2950-2850, 1650, 1450, 815[2] | 82 (M+), 67, 54, 41[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentanol via Grignard Reaction [3]
Objective: To synthesize 1-methylcyclopentanol from cyclopentanone using methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start, add a crystal of iodine to initiate it.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-methylcyclopentanol.
Protocol 2: Reduction of 1-Methylcyclopentanol to this compound
Objective: To reduce 1-methylcyclopentanol to this compound.
Note: The direct reduction of tertiary alcohols can be challenging. A common method involves converting the alcohol to a better leaving group (e.g., a tosylate) followed by reduction with a hydride source like lithium aluminum hydride.[4][5]
Materials:
-
1-Methylcyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclopentanol in pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for several hours, then let it stand overnight in a refrigerator.
-
Pour the mixture into cold dilute hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude tosylate.
-
In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Add a solution of the crude tosylate in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation.
-
Purify the resulting crude this compound by fractional distillation.
Mandatory Visualization
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dimethylcyclopentane Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethylcyclopentane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: The synthesis of this compound can be approached through several primary routes:
-
Gem-dimethylation of Cyclopentanone (B42830): This is a direct method that involves the introduction of two methyl groups to the carbonyl carbon of cyclopentanone. Reagents like methylmagnesium bromide in the presence of a methylating agent or dimethyltitanium dichloride can be employed for this transformation.
-
Isomerization of Methylcyclohexane (B89554): Under acidic conditions, typically using solid acid catalysts, methylcyclohexane can undergo skeletal isomerization to form various dimethylcyclopentanes, including the 1,1-isomer.
-
Multi-step Synthesis from Cyclopentanone via Methylenecyclopentane (B75326): This approach involves the conversion of cyclopentanone to methylenecyclopentane, for example through a Wittig reaction.[1][2] The resulting alkene can then be subjected to a Simmons-Smith cyclopropanation followed by hydrogenolysis of the cyclopropane (B1198618) ring to yield this compound.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproducts is crucial for achieving high purity of this compound. Key strategies include:
-
For gem-dimethylation: Careful control of stoichiometry and reaction temperature is critical to avoid the formation of the tertiary alcohol (1-methylcyclopentanol) and subsequent elimination products.
-
For methylcyclohexane isomerization: The choice of catalyst and optimization of reaction temperature and pressure are key to maximizing the selectivity towards this compound over other isomers (e.g., 1,2- and 1,3-dimethylcyclopentane) and cracking products.
-
For the multi-step synthesis: Ensuring complete conversion in each step and purification of intermediates can prevent carrying over impurities that may lead to side reactions in subsequent steps. For instance, in the Wittig reaction, removal of triphenylphosphine (B44618) oxide is important.
Q3: What are the recommended methods for purifying the final product?
A3: this compound is a volatile, non-polar liquid. The most effective purification method is fractional distillation .[3][4][5][6] Due to the close boiling points of potential isomeric byproducts, a distillation column with high theoretical plates is recommended for achieving high purity. For removal of non-volatile impurities, simple distillation may suffice. Purity can be assessed by Gas Chromatography (GC) or GC-MS.[7][8]
Troubleshooting Guides
Problem 1: Low Yield in Gem-Dimethylation of Cyclopentanone
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the Grignard reagent is freshly prepared and properly titrated to determine its exact concentration. - Use a slight excess of the methylating agent (e.g., methyl iodide). - Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish (monitor by TLC or GC). |
| Formation of 1-methylcyclopentanol | - This is a common byproduct if only a Grignard reaction occurs. Ensure the subsequent methylation step is efficient. - Consider using alternative gem-dimethylation reagents like dimethyltitanium dichloride which can directly convert ketones to gem-dimethyl compounds.[9] |
| Side reactions (e.g., aldol (B89426) condensation) | - Maintain a low reaction temperature during the initial addition of the organometallic reagent to cyclopentanone. - Ensure anhydrous conditions, as water can quench the reagents and promote side reactions. |
Problem 2: Poor Selectivity in Methylcyclohexane Isomerization
| Potential Cause | Troubleshooting Steps |
| Inappropriate catalyst | - The choice of solid acid catalyst is critical. Zeolites and sulfated zirconia have been shown to be effective.[10] - Experiment with different catalysts to find the optimal balance between activity and selectivity for the desired isomer. |
| Suboptimal reaction conditions | - Systematically vary the reaction temperature and pressure. Higher temperatures may increase conversion but can lead to cracking and the formation of undesired isomers. - Optimize the flow rate of the reactant over the catalyst bed in a flow reactor setup. |
| Catalyst deactivation | - Coke formation can deactivate the catalyst. Regeneration of the catalyst by calcination may be necessary. - The presence of impurities in the methylcyclohexane feed can poison the catalyst. Ensure the starting material is of high purity. |
Problem 3: Incomplete Conversion or Side Reactions in the Multi-Step Synthesis
| Potential Cause | Troubleshooting Steps |
| Low yield in Wittig reaction | - Ensure the ylide is generated under strictly anhydrous and inert conditions. - Use a strong base (e.g., n-butyllithium) to ensure complete deprotonation of the phosphonium (B103445) salt.[11] - Purify the methylenecyclopentane intermediate before proceeding to the next step. |
| Inefficient Simmons-Smith cyclopropanation | - The zinc-copper couple must be activated and freshly prepared for optimal reactivity.[12][13][14] - Use of diethylzinc (B1219324) (Furukawa modification) can enhance reactivity.[12] - Ensure diiodomethane (B129776) is pure and the reaction is performed under an inert atmosphere. |
| Difficulties in hydrogenolysis of the cyclopropane ring | - This step can be challenging. Use a suitable catalyst such as platinum oxide (Adam's catalyst) or palladium on carbon under hydrogen pressure. - The reaction may require elevated temperature and pressure. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Gem-Dimethylation | Cyclopentanone | MeMgBr/MeI or Me₂TiCl₂ | Moderate | Direct, fewer steps. | Can be difficult to drive to completion; potential for alcohol byproduct. |
| Isomerization | Methylcyclohexane | Solid acid catalyst (e.g., Zeolite) | Variable | Potentially a one-step process. | Often produces a mixture of isomers requiring efficient separation. |
| Multi-step Synthesis | Cyclopentanone | Ph₃PCH₃Br, n-BuLi, CH₂I₂/Zn(Cu), H₂/Pd-C | Moderate (overall) | Utilizes well-established reactions. | Multiple steps, requires purification of intermediates, overall lower yield. |
Experimental Protocols
Protocol 1: Synthesis of Methylenecyclopentane via Wittig Reaction
This protocol is the first step in a multi-step synthesis of this compound.
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried.
-
Reagents:
-
n-Butyllithium in hexane
-
Cyclopentanone
-
Anhydrous diethyl ether
-
Procedure: a. To the reaction flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous diethyl ether. b. Cool the suspension in an ice bath and add n-butyllithium dropwise via the dropping funnel. The formation of the orange-red ylide will be observed. c. Stir the mixture at room temperature for 1-2 hours. d. Cool the reaction mixture again in an ice bath and add a solution of cyclopentanone in anhydrous diethyl ether dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by the slow addition of water. g. Separate the ethereal layer and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by distillation to obtain methylenecyclopentane.[1][2]
Protocol 2: Simmons-Smith Cyclopropanation of Methylenecyclopentane
This protocol describes the second step in the multi-step synthesis.
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
Zinc-copper couple (freshly prepared)
-
Diiodomethane
-
Methylenecyclopentane
-
Anhydrous diethyl ether
-
-
Procedure: a. Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum to prepare the zinc-copper couple. b. To a suspension of the zinc-copper couple in anhydrous diethyl ether, add diiodomethane. c. Gently heat the mixture to initiate the reaction (formation of the organozinc reagent). d. Add a solution of methylenecyclopentane in anhydrous diethyl ether to the reagent. e. Stir the reaction mixture at reflux for several hours, monitoring the progress by GC. f. Cool the reaction mixture, and cautiously add saturated aqueous ammonium (B1175870) chloride to quench the reaction. g. Filter the mixture and separate the ethereal layer. h. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent. The resulting spirohexane (B13737976) can be used in the next step.[12][13][14]
Visualizations
Caption: Multi-step synthesis of this compound from cyclopentanone.
Caption: Troubleshooting workflow for low yield in gem-dimethylation.
References
- 1. homework.study.com [homework.study.com]
- 2. Question Predict the product of the reaction between cyclopentanone and m.. [askfilo.com]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 9. Direct geminal dimethylation of ketones using dimethyltitanium dichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. UniMAP Library Digital Repository: Isomerisation of cyclohexane to methylcyclopentane over Pt/SO4 2--ZrO2 catalyst [dspace.unimap.edu.my]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 1,1-Dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a sample of this compound?
A1: Commercial or synthesized this compound may contain several types of impurities, including:
-
Structural Isomers: Other C7H14 cycloalkanes are common impurities due to similar formation pathways and physical properties. These can include other dimethylcyclopentanes (e.g., cis/trans-1,2-dimethylcyclopentane, 1,3-dimethylcyclopentane), ethylcyclopentane, and methylcyclohexane.
-
Unsaturated Hydrocarbons (Olefins): Depending on the synthesis method, residual starting materials or byproducts such as methylcyclopentenes may be present.
-
Water: Atmospheric moisture or water from the synthesis workup can be present.
-
Residual Solvents: Solvents used during the synthesis or a previous purification step may remain in the sample.
Q2: My GC analysis shows multiple peaks close to the main this compound peak. What are these, and how can I remove them?
A2: These are most likely structural isomers. Due to their similar molecular weights, their boiling points are often very close, making separation challenging. Fractional distillation is the most effective method for separating these isomers. Success depends on the efficiency of the distillation column (a high number of theoretical plates) and a slow, controlled distillation rate.
Q3: How can I remove water from my this compound sample?
A3: Being a non-polar hydrocarbon, this compound is immiscible with water. Trace amounts of dissolved water can be effectively removed using a suitable drying agent. Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used. For extremely dry samples required for moisture-sensitive reactions, passing the solvent through a column of activated alumina (B75360) or molecular sieves (3Å or 4Å) is recommended.
Q4: I suspect my sample is contaminated with olefins. How can I confirm and remove them?
A4: Olefinic impurities can sometimes be detected by techniques like bromine or permanganate (B83412) tests, although GC-MS is a more definitive method. To remove olefins, the sample can be treated with a slurry of activated silica (B1680970) gel or alumina. These adsorbents preferentially bind to the more polar double bonds of the olefins, allowing the saturated this compound to be decanted or filtered off.
Q5: After purification, how can I assess the final purity of my this compound?
A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for quantifying the purity of volatile organic compounds like this compound. The area percentage of the main peak relative to the total area of all peaks gives a good measure of purity. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. Karl Fischer titration can be used to specifically quantify water content.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers during fractional distillation. | 1. Insufficient column efficiency (low number of theoretical plates). 2. Distillation rate is too fast. 3. Poor insulation of the distillation column. | 1. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge). 2. Reduce the heating rate to maintain a slow and steady collection of distillate (e.g., 1-2 drops per second). 3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. |
| Sample is cloudy after drying with a desiccant. | 1. Insufficient amount of drying agent used. 2. Insufficient contact time with the drying agent. 3. The drying agent has become saturated with water. | 1. Add more anhydrous sodium sulfate or magnesium sulfate until the newly added desiccant no longer clumps together. 2. Allow the sample to stand over the drying agent for a longer period (e.g., 30-60 minutes), with occasional swirling. 3. Decant the liquid and add a fresh portion of the drying agent. |
| Residual solvent peaks are observed in the GC analysis. | Incomplete removal of a solvent used in a previous step. | If the residual solvent has a significantly different boiling point, it can be removed by simple or fractional distillation. For high-boiling residual solvents, placing the sample under high vacuum can facilitate their removal. |
| Product loss during adsorptive purification. | The adsorbent is retaining some of the this compound. | After filtering off the bulk of the product, wash the adsorbent with a small amount of a highly volatile, non-polar solvent (e.g., pentane (B18724) or hexane). The washings can be combined with the purified product, and the volatile solvent can then be carefully removed by distillation. |
Data Presentation
Table 1: Boiling Points of this compound and Common Isomeric Impurities
| Compound | Boiling Point (°C) |
| This compound | 87.5 - 88 [1] |
| trans-1,2-Dimethylcyclopentane | ~91.8 |
| cis-1,2-Dimethylcyclopentane | ~99.5 |
| trans-1,3-Dimethylcyclopentane | ~90.8 |
| cis-1,3-Dimethylcyclopentane | ~91.7 |
| Ethylcyclopentane | ~103.5 |
| Methylcyclohexane | ~100.9 |
| Cycloheptane | ~118.5[1] |
Note: Boiling points are approximate and can vary slightly with atmospheric pressure. Data is compiled from various chemical data sources.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate this compound from its lower and higher boiling point isomers.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux, at least 30 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Anhydrous sodium sulfate (if the sample is wet)
Procedure:
-
Drying (if necessary): If the crude sample is cloudy or known to contain water, add anhydrous sodium sulfate and swirl until the liquid is clear. Decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Place boiling chips or a stir bar in the distillation flask. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Distillation: a. Begin heating the sample gently. b. As the liquid boils, a condensation ring will slowly rise up the column. Adjust the heating to maintain a slow ascent. c. Collect the initial distillate (the "forerun") which will be enriched in lower-boiling impurities. Monitor the head temperature; it will plateau at the boiling point of the most volatile impurity. d. When the temperature begins to rise, change the receiving flask. e. Collect the main fraction as the temperature stabilizes at the boiling point of this compound (~88°C). Maintain a slow distillation rate of 1-2 drops per second. f. When the temperature starts to drop or rise again, or when only a small amount of liquid remains in the distillation flask, stop the distillation. The final collected fraction will be enriched in higher-boiling impurities.
-
Analysis: Analyze the purity of the main fraction using GC-FID or GC-MS.
Protocol 2: Removal of Olefinic Impurities by Adsorption
This protocol is for removing polar impurities, particularly olefins, from this compound.
Materials:
-
This compound sample containing olefinic impurities
-
Activated silica gel (60-200 mesh)
-
Erlenmeyer flask
-
Filter funnel and filter paper or a fritted glass funnel
-
Clean, dry collection flask
Procedure:
-
Adsorbent Preparation: Add approximately 5-10 g of activated silica gel for every 100 mL of the sample to an Erlenmeyer flask.
-
Adsorption: Add the this compound sample to the flask containing the silica gel.
-
Stirring: Swirl the mixture for 15-30 minutes. For larger quantities, gentle stirring with a magnetic stirrer can be used.
-
Filtration: Separate the purified this compound from the silica gel by gravity filtration or filtration through a fritted glass funnel.
-
Washing (Optional): To recover any product retained by the silica gel, wash the silica gel with a small amount of a volatile, non-polar solvent like pentane. Combine the washings with the filtrate. The pentane can be removed by a subsequent simple distillation.
-
Analysis: Confirm the removal of olefins using an appropriate analytical method (e.g., GC-MS).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Decision logic for collecting fractions during distillation.
References
Enhancing detector response for 1,1-Dimethylcyclopentane in GC-MS
Topic: Enhancing Detector Response for 1,1-Dimethylcyclopentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detector response for this compound in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is very small or has a low signal-to-noise ratio. What are the most common causes?
A low response for a volatile, non-polar compound like this compound can stem from several issues across the GC-MS system. The problem often lies in the injection process, chromatographic conditions, or mass spectrometer settings.
Initial Troubleshooting Steps:
-
Verify System Suitability: Ensure the instrument is performing correctly by analyzing a reliable standard.
-
Check for Leaks: Air leaks, particularly in the injector, can degrade the column and reduce sensitivity. Use an electronic leak detector to check fittings.[1]
-
Confirm Sample Integrity: Verify the concentration and stability of your this compound sample.[1]
-
Review Method Parameters: Double-check that the correct GC-MS method was loaded and that parameters like split ratio, temperatures, and mass range have not been accidentally changed.[2]
A logical workflow can help isolate the source of the problem.
Q2: How can I optimize my injector settings to improve the response for a volatile compound like this compound?
The injector is a critical point where sample loss and discrimination can occur, especially for volatile analytes. Optimizing injection parameters is key to ensuring the entire sample band is transferred efficiently to the column.
Key Parameters to Optimize:
-
Injection Mode: For trace analysis, a splitless injection is often preferred over a split injection to transfer more analyte to the column.[2] However, splitless injections can lead to broader peaks for early-eluting compounds. A pulsed split injection can be a good compromise, improving response while maintaining good peak shape.[3]
-
Inlet Temperature: The temperature must be high enough to ensure rapid volatilization of the sample but not so high that it causes degradation of the sample or septum. For a volatile compound like this compound (boiling point ~89°C), an inlet temperature of 200-250°C is typically sufficient.
-
Liner Type: Using a deactivated liner is crucial to prevent active sites from adsorbing analytes.[4] For splitless injections, a single taper gooseneck liner can help focus the sample onto the column.[2]
-
Splitless Hold Time: In splitless mode, this is the time the split vent remains closed after injection. A typical range is 30-60 seconds. If the time is too short, volatile compounds can be lost out of the split vent. If it's too long, it can lead to excessive solvent tailing.
| Parameter | Setting A (Split) | Setting B (Splitless) | Setting C (Pulsed Split) | Expected Outcome for Trace Analysis |
| Injection Mode | Split | Splitless | Pulsed Split | Setting B and C should provide a significantly higher response than A.[3][5] |
| Split Ratio | 50:1 | N/A | 10:1 | Lower split ratios increase the amount of sample reaching the column. |
| Inlet Temperature | 250°C | 250°C | 250°C | Should be optimized to prevent backflash and ensure complete vaporization. |
| Liner | Deactivated, Glass Wool | Deactivated, Tapered | Deactivated, Tapered | A tapered liner in splitless/pulsed modes improves transfer efficiency.[4] |
| Relative Response | 1x | ~20-50x | ~10-30x | Illustrative values; actual improvement depends on the specific application. |
Q3: Can the GC column or oven program affect the detector response?
Yes, while the column primarily affects separation, its condition and the oven program can impact peak shape, which in turn affects the signal-to-noise ratio and calculated response.
-
Column Bleed: A high column bleed increases baseline noise, which reduces the signal-to-noise ratio and can obscure small peaks. Using a low-bleed, "MS-certified" column is recommended.[6] Conditioning the column properly before use is also essential.[6]
-
Contamination: Contamination at the front of the column can create active sites, leading to peak tailing and loss of response. Regularly trimming 10-15 cm from the inlet side of the column can resolve this.[2][7]
-
Oven Temperature Program: For a highly volatile compound like this compound, a low initial oven temperature (e.g., 35-45°C) is necessary to ensure it is properly focused on the column before the temperature ramp begins. A fast ramp rate can make peaks narrower and taller, improving sensitivity, but may compromise resolution if other compounds are present.
Q4: How do I optimize the mass spectrometer for maximum sensitivity for this compound?
Optimizing MS parameters ensures that the ions generated from your analyte are efficiently detected.
-
Ion Source Temperature: A higher source temperature can help keep the source clean and prevent contamination buildup, but an excessively high temperature can sometimes increase fragmentation or background noise.[8] A typical starting point is 230°C.
-
Electron Multiplier (EM) Voltage / Gain: Increasing the EM voltage or gain will amplify the signal.[9] However, this also amplifies noise and shortens the lifespan of the detector. The gain should be set to a level that provides adequate signal-to-noise without saturating the detector for higher concentration samples.[9]
-
Tuning: The mass spectrometer must be properly tuned. An autotune is often sufficient, but a manual tune may be necessary to optimize for the mass range of interest for this compound (m/z fragments include 83, 98).
-
Acquisition Mode (Scan vs. SIM):
-
Full Scan: Acquires a full mass spectrum, which is excellent for identification but less sensitive.
-
Selected Ion Monitoring (SIM): Monitors only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity by increasing the dwell time on each target ion.[6] For this compound, you could monitor its primary ions (e.g., m/z 83 and 98).
-
| Parameter | Setting A (Full Scan) | Setting B (SIM Mode) | Expected Outcome |
| Acquisition Mode | Scan | SIM | SIM mode provides a significant increase in sensitivity (10-100x).[6] |
| Mass Range | 40-200 amu | N/A | N/A |
| Ions Monitored | N/A | 83, 98 | Select characteristic, abundant ions free from interference. |
| Dwell Time | N/A | 100 ms | Longer dwell times increase signal but reduce the number of data points per peak.[9] |
| Relative S/N | 1x | ~10-100x | Illustrative values; actual improvement depends on instrument and method. |
Experimental Protocols
Protocol 1: Optimizing GC Inlet for Volatile Analyte Response
This protocol outlines a systematic approach to optimizing injector parameters to enhance the response of this compound.
Methodology:
-
Preparation:
-
Prepare a standard of this compound in a suitable solvent (e.g., hexane) at a concentration that gives a small but measurable peak in split mode.
-
Perform inlet maintenance: replace the septum, O-ring, and liner. Use a new, deactivated, single-taper liner.[4]
-
Reinstall the column, ensuring the correct insertion depth, and perform a leak check.[7]
-
-
Baseline Analysis (Split Mode):
-
Set the inlet to 250°C and use a high split ratio (e.g., 50:1).
-
Inject 1 µL of the standard.
-
Record the peak area and signal-to-noise (S/N) ratio. This serves as your baseline response.
-
-
Splitless Mode Optimization:
-
Change the inlet mode to splitless. Set the splitless hold time to 30 seconds.
-
Inject 1 µL of the standard and record the peak area and S/N.
-
Repeat the injection with hold times of 45 and 60 seconds.
-
Compare the results to find the optimal hold time that maximizes response without introducing significant solvent tailing.
-
-
Pulsed Injection Analysis (Optional):
-
If available, use a pulsed splitless or pulsed split mode. For a pulsed splitless injection, set an injection pressure of 25 psi for 0.5 minutes before returning to the normal column pressure.
-
Inject 1 µL of the standard and record the results.
-
-
Data Analysis:
-
Summarize the peak area and S/N ratio for each condition in a table.
-
Select the injection mode and parameters that provide the best combination of high response and good peak shape.
-
Protocol 2: Switching from Full Scan to SIM for Enhanced Sensitivity
Methodology:
-
Identify Target Ions:
-
Inject a relatively concentrated standard of this compound in Full Scan mode.
-
Open the mass spectrum for the analyte peak and identify the most abundant and characteristic ions. For this compound, these are typically the molecular ion (m/z 98) and a major fragment (m/z 83, loss of a methyl group). Avoid using common background ions like m/z 43 if possible.
-
-
Create a SIM Method:
-
In your instrument control software, create a new acquisition method or edit the existing one.
-
Change the acquisition type from "Scan" to "SIM".
-
Create a SIM group for the retention time window where this compound elutes.
-
Enter the m/z values for the ions you selected (e.g., 83 and 98).
-
Set a dwell time for each ion (e.g., 100 ms). Ensure you have at least 10-15 data points across the peak.[9]
-
-
Analyze Sample in SIM Mode:
-
Inject a dilute standard that was barely visible in Full Scan mode.
-
Acquire the data using the new SIM method.
-
-
Compare Results:
-
Compare the chromatograms from the Full Scan and SIM analyses.
-
Calculate the S/N ratio for the this compound peak in both modes to quantify the improvement in sensitivity. The improvement should be at least an order of magnitude.[5]
-
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. restek.com [restek.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimal Separation of Dimethylcyclopentanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of dimethylcyclopentane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dimethylcyclopentane isomers?
The main challenge lies in the similar physicochemical properties of the various dimethylcyclopentane isomers (cis/trans diastereomers and enantiomers). These isomers often have very close boiling points and polarities, making their separation by conventional GC columns difficult. Achieving baseline resolution typically requires specialized capillary columns with high resolving power and specific selectivity towards these stereoisomers.
Q2: What type of GC column is recommended for separating dimethylcyclopentane isomers?
For the separation of non-functionalized chiral hydrocarbons like dimethylcyclopentane isomers, chiral stationary phases (CSPs) are highly recommended. Specifically, capillary columns with derivatized cyclodextrin-based CSPs have proven effective. These columns separate enantiomers and diastereomers by forming transient diastereomeric complexes with the analytes, exploiting subtle differences in their three-dimensional structures. Phases such as Chirasil-Dex and other modified beta-cyclodextrins are excellent starting points.
Q3: Can I separate cis and trans isomers of dimethylcyclopentanes on a non-chiral column?
While separating cis and trans diastereomers is sometimes possible on highly polar non-chiral columns due to small differences in their dipole moments and boiling points, achieving baseline resolution can be challenging, especially when enantiomers are also present. For comprehensive separation of all stereoisomers, a chiral column is the most reliable choice.
Q4: How does temperature programming affect the separation?
Temperature programming is a critical parameter for optimizing the separation of dimethylcyclopentane isomers. A slow oven temperature ramp rate (e.g., 1-5°C/minute) increases the interaction time of the isomers with the stationary phase, which can significantly improve resolution.[1] The initial oven temperature should be low enough to ensure good focusing of the analytes at the head of the column.
Troubleshooting Guide
This guide addresses common issues encountered during the GC separation of dimethylcyclopentane isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | - Inappropriate column phase. - Oven temperature ramp rate is too fast. - Carrier gas flow rate is not optimal. - Column is overloaded. | - Select a chiral stationary phase , preferably a derivatized cyclodextrin-based column. - Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) to improve separation.[1] - Optimize the carrier gas flow rate (linear velocity) for your column dimensions to maximize efficiency. - Dilute the sample or increase the split ratio to avoid column overload. |
| Peak Tailing | - Active sites in the inlet liner or at the head of the column. - Column contamination. - Improper column installation. | - Use a deactivated inlet liner and ensure it is clean. Consider replacing the liner. - Condition the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column. - Reinstall the column , ensuring a clean, square cut and proper insertion depth into the injector and detector. |
| Peak Fronting | - Column overload. - Sample solvent is incompatible with the stationary phase. | - Reduce the injection volume or dilute the sample . - Ensure the sample is dissolved in a volatile, non-polar solvent like pentane (B18724) or hexane. |
| Split Peaks | - Improper injection technique (for manual injections). - Issues with the inlet, such as a partially blocked liner. - Condensation of the sample in the injector. | - Use an autosampler for consistent injections. If manual, inject smoothly and quickly. - Inspect and clean or replace the inlet liner . - Increase the injector temperature to ensure complete and rapid vaporization of the sample, but do not exceed the column's maximum temperature. |
| Ghost Peaks | - Contamination from the septum, carrier gas, or sample carryover. | - Replace the septum . - Ensure high-purity carrier gas and install or check gas purifiers. - Run a blank solvent injection after a concentrated sample to check for carryover. If present, bake out the column. |
Experimental Protocols
The following is a recommended starting methodology for the separation of dimethylcyclopentane isomers. This protocol is based on methods developed for similar chiral alkanes and should be optimized for your specific instrumentation and isomer mixture.[2]
Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column, e.g., Chirasil-Dex or a similar modified beta-cyclodextrin (B164692) phase (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Sample: A mixture of dimethylcyclopentane isomers, diluted in a volatile solvent (e.g., pentane).
GC Method Parameters:
| Parameter | Recommended Setting | Notes |
| Injector Temperature | 250°C | Ensures rapid vaporization. |
| Detector Temperature | 250°C | Standard for FID. |
| Carrier Gas Flow Rate | ~1-2 mL/min | Optimize for best efficiency based on column dimensions. |
| Injection Volume | 1 µL | |
| Split Ratio | 100:1 | Adjust as needed based on sample concentration. |
| Oven Temperature Program | ||
| - Initial Temperature | 40°C | |
| - Hold Time | 2 minutes | |
| - Ramp Rate | 2°C/min | A slow ramp is crucial for resolution. |
| - Final Temperature | 100°C | |
| - Final Hold Time | 5 minutes |
Sample Preparation:
-
Prepare a 1% (v/v) solution of the dimethylcyclopentane isomer mixture in pentane.
-
Ensure the sample is well-dissolved and free of any particulate matter.
Data Analysis: The different isomers will elute as separate peaks. The elution order will depend on the specific chiral stationary phase used and the interactions with each isomer. Peak identification can be confirmed by injecting individual standards if available, or by using a mass spectrometer (MS) detector.
Data Presentation
The following table provides hypothetical, yet representative, retention time data for the separation of dimethylcyclopentane isomers on a chiral cyclodextrin-based column to illustrate the expected outcome. Actual retention times will vary depending on the specific column and analytical conditions.
| Isomer | Hypothetical Retention Time (min) |
| trans-1,2-dimethylcyclopentane (enantiomer 1) | 22.5 |
| trans-1,2-dimethylcyclopentane (enantiomer 2) | 23.1 |
| cis-1,2-dimethylcyclopentane (meso) | 24.0 |
| trans-1,3-dimethylcyclopentane (enantiomer 1) | 25.2 |
| trans-1,3-dimethylcyclopentane (enantiomer 2) | 25.8 |
| cis-1,3-dimethylcyclopentane (meso) | 26.5 |
Visualization
The following diagram illustrates the logical workflow for selecting an optimal GC column for the separation of dimethylcyclopentane isomers.
Caption: Workflow for GC column selection.
References
Validation & Comparative
Comparative Reactivity of Dimethylcyclopentane Isomers: A Guide for Researchers
An in-depth analysis of the thermodynamic stability and reaction selectivity of 1,1-, 1,2-, and 1,3-dimethylcyclopentane (B1582162) isomers, supported by thermodynamic data and theoretical product distributions from free-radical chlorination.
This guide provides a comparative analysis of the reactivity of various dimethylcyclopentane isomers, targeting researchers, scientists, and professionals in drug development. The following sections detail the thermodynamic stability of these isomers and their predicted reactivity in free-radical chlorination, a common reaction type in hydrocarbon chemistry.
Thermodynamic Stability of Dimethylcyclopentane Isomers
The stability of cycloalkanes is influenced by factors such as ring strain and steric interactions between substituents. In the case of dimethylcyclopentane isomers, the relative positions of the two methyl groups significantly impact their thermodynamic stability. A common measure of thermodynamic stability is the standard heat of formation (ΔHf°), where a more negative value indicates a more stable isomer.
| Isomer | Standard Heat of Formation (gas, 298.15 K) (kJ/mol) |
| 1,1-Dimethylcyclopentane | -138.1 +/- 0.8[1][2][3][4] |
| cis-1,2-Dimethylcyclopentane | -143.5 +/- 0.9[5] |
| trans-1,2-Dimethylcyclopentane | -142.0 +/- 0.9 |
| cis-1,3-Dimethylcyclopentane (B1584825) | -147.2 +/- 0.9[6][7] |
| trans-1,3-Dimethylcyclopentane | -142.5 +/- 0.9[8] |
Data sourced from the NIST Chemistry WebBook.
Based on this data, cis-1,3-dimethylcyclopentane is the most thermodynamically stable isomer, likely due to the equatorial positioning of both methyl groups in the envelope conformation of the cyclopentane (B165970) ring, which minimizes steric strain.[9] Conversely, the other isomers experience varying degrees of steric hindrance, leading to their lower stability. For instance, in cis-1,2-dimethylcyclopropane, the adjacent methyl groups lead to greater strain compared to the trans isomer.[10]
Reactivity in Free-Radical Halogenation
Free-radical halogenation is a classic reaction for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The reactivity of different C-H bonds towards abstraction by a halogen radical depends on the type of hydrogen atom: tertiary (3°) > secondary (2°) > primary (1°). For chlorination, the relative rates of abstraction are approximately 5:4:1 for tertiary, secondary, and primary hydrogens, respectively. This selectivity dictates the distribution of monochlorinated products.
Predicted Product Distribution for Monochlorination
The following tables outline the theoretically predicted product distribution for the monochlorination of each dimethylcyclopentane isomer, based on the number of each type of hydrogen and their relative reactivities.
This compound
| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Percentage |
| Methyl (CH3) | Primary (1°) | 6 | 1 | 6 | 35.3% |
| Ring (C2/C5) | Secondary (2°) | 4 | 4 | 16 | 47.1% |
| Ring (C3/C4) | Secondary (2°) | 4 | 4 | 16 | 47.1% |
cis-1,2-Dimethylcyclopentane
| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Percentage |
| Methyl (CH3) | Primary (1°) | 6 | 1 | 6 | 21.4% |
| Ring (C1/C2) | Tertiary (3°) | 2 | 5 | 10 | 35.7% |
| Ring (C3/C5) | Secondary (2°) | 4 | 4 | 16 | 57.1% |
| Ring (C4) | Secondary (2°) | 2 | 4 | 8 | 28.6% |
trans-1,2-Dimethylcyclopentane
| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Percentage |
| Methyl (CH3) | Primary (1°) | 6 | 1 | 6 | 21.4% |
| Ring (C1/C2) | Tertiary (3°) | 2 | 5 | 10 | 35.7% |
| Ring (C3/C5) | Secondary (2°) | 4 | 4 | 16 | 57.1% |
| Ring (C4) | Secondary (2°) | 2 | 4 | 8 | 28.6% |
cis-1,3-Dimethylcyclopentane
| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Percentage |
| Methyl (CH3) | Primary (1°) | 6 | 1 | 6 | 19.4% |
| Ring (C1/C3) | Tertiary (3°) | 2 | 5 | 10 | 32.3% |
| Ring (C2) | Secondary (2°) | 2 | 4 | 8 | 25.8% |
| Ring (C4/C5) | Secondary (2°) | 4 | 4 | 16 | 51.6% |
trans-1,3-Dimethylcyclopentane
| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Percentage |
| Methyl (CH3) | Primary (1°) | 6 | 1 | 6 | 19.4% |
| Ring (C1/C3) | Tertiary (3°) | 2 | 5 | 10 | 32.3% |
| Ring (C2) | Secondary (2°) | 2 | 4 | 8 | 25.8% |
| Ring (C4/C5) | Secondary (2°) | 4 | 4 | 16 | 51.6% |
These predictions highlight that the isomers with tertiary hydrogens (cis- and trans-1,2-dimethylcyclopentane, and cis- and trans-1,3-dimethylcyclopentane) are expected to yield a significant proportion of the corresponding tertiary chlorides. In contrast, this compound, lacking tertiary hydrogens, will produce a mixture of primary and secondary chlorides.
Experimental Protocols
Free-Radical Chlorination of Dimethylcyclopentane
Objective: To perform the monochlorination of a dimethylcyclopentane isomer and analyze the product distribution.
Materials:
-
Dimethylcyclopentane isomer (e.g., this compound)
-
Sulfuryl chloride (SO2Cl2)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In a round-bottom flask, dissolve the dimethylcyclopentane isomer in the anhydrous solvent.
-
Add a catalytic amount of AIBN to the solution.
-
Add sulfuryl chloride dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Analyze the resulting solution of chlorinated products using gas chromatography.
Gas Chromatography (GC) Analysis
Objective: To separate and quantify the monochlorinated products.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
A non-polar capillary column (e.g., DB-1 or HP-5).
GC Conditions (typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
Analysis:
-
Inject a small sample of the product mixture into the GC.
-
Identify the peaks corresponding to the different monochlorinated isomers based on their retention times.
-
Determine the relative peak areas to calculate the percentage of each product in the mixture.
Signaling Pathways and Workflows
The following diagrams illustrate the logical flow of the experimental process and the underlying reaction mechanism.
References
- 1. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 3. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 4. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 5. Cyclopentane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 6. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 7. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 8. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 9. Chem 351 Fall 2005 MT: Thermodynamics [chem.ucalgary.ca]
- 10. homework.study.com [homework.study.com]
A Comparative Guide to Analytical Methods for 1,1-Dimethylcyclopentane Quantification
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 1,1-dimethylcyclopentane, a volatile organic compound (VOC), selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of a validated gas chromatography (GC) method with alternative real-time mass spectrometry techniques. Detailed experimental protocols and representative performance data are presented to facilitate an informed decision based on specific analytical requirements such as sensitivity, throughput, and application.
Comparison of Analytical Methods
The primary method for the quantification of this compound is Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) for routine analysis or a Mass Spectrometer (GC-MS) for higher specificity and confirmation.[1] Alternative methods, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), offer real-time analysis capabilities, which can be advantageous for high-throughput screening or process monitoring.[2][3]
Quantitative Performance
The following table summarizes the typical performance characteristics for the proposed GC-FID/MS method and its alternatives for the quantification of this compound and similar volatile hydrocarbons. The data presented is based on validated methods for analogous compounds due to the limited availability of specific validation studies for this compound.
| Performance Parameter | Gas Chromatography (GC-FID/MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Linearity (R²) | > 0.999[4][5] | Typically linear over several orders of magnitude | Typically linear over several orders of magnitude[6] |
| Accuracy (% Recovery) | 80 - 120%[7] | Method dependent, generally high | Method dependent, generally high |
| Precision (% RSD) | < 3%[1] | < 5% | < 5% |
| Limit of Detection (LOD) | ~ 1-5 µg/L (ppb)[7] | parts per trillion (ppt) level[8] | sub-ppt to low ppt (B1677978) level[2] |
| Limit of Quantification (LOQ) | ~ 4-15 µg/L (ppb)[7] | ppt level | ppt level |
| Analysis Time | 15 - 30 minutes per sample | Real-time (seconds per sample)[8] | Real-time (seconds per sample)[9] |
Experimental Protocols
Proposed Gas Chromatography (GC-FID/MS) Method for this compound Quantification
This protocol is a proposed method based on established practices for the analysis of gasoline range organics and volatile hydrocarbons.[1][7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or pentane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
For unknown samples, dilute with the same solvent to fall within the calibration range.
-
Add an internal standard (e.g., decane) to all standards and samples for improved accuracy and precision.[10]
2. GC-FID/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[11]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
-
FID Conditions: Detector temperature at 250°C.
-
MS Conditions (if used):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Method Validation Parameters:
The validation of this analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and would include the following tests:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of this compound from other potential sample components.
-
Linearity: A linear relationship between the concentration and the analytical signal. This is typically evaluated over a range of 5-7 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery studies in a sample matrix.
-
Precision: The degree of scatter between a series of measurements. This is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the validation of an analytical method.
References
- 1. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.co [scielo.org.co]
- 5. redalyc.org [redalyc.org]
- 6. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. AMT - Introducing the extended volatility range proton-transfer-reaction mass spectrometer (EVR PTR-MS) [amt.copernicus.org]
- 10. whitman.edu [whitman.edu]
- 11. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
1,1-Dimethylcyclopentane as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the chromatographic analysis of complex hydrocarbon mixtures such as gasoline, the quality and reliability of certified reference materials (CRMs) are paramount. 1,1-Dimethylcyclopentane, a seven-carbon cycloalkane (or naphthene), serves as a critical CRM for the identification and quantification of gasoline-range hydrocarbons. This guide provides a comprehensive comparison of this compound with alternative reference materials, supported by typical performance data and detailed experimental protocols.
Properties and Applications of this compound as a CRM
This compound is a colorless, flammable liquid with the chemical formula C7H14 and CAS number 1638-26-2.[1] As a CRM, it is typically provided in a high-purity neat form or as a solution in a suitable solvent like methanol (B129727). Its primary application is in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of petroleum products.[2]
Certified reference materials of this compound are often manufactured in ISO 17034 accredited facilities and come with a certificate of analysis that guarantees their purity, concentration, and traceability to NIST standards.[2] This ensures the accuracy and comparability of analytical results across different laboratories and instruments.
Comparison with Alternative Certified Reference Materials
The selection of a CRM for hydrocarbon analysis depends on the specific application, the complexity of the sample matrix, and the regulatory methods being followed, such as those from ASTM International. Key performance characteristics to consider include chromatographic resolution from other components, stability, and how well it represents the class of compounds being quantified.
While this compound is a valuable standard for naphthenes, other cyclic and branched alkanes can also be used. The choice often depends on the specific isomers of interest and their elution order in the chromatographic separation.
Table 1: Comparison of this compound with Alternative C7 Hydrocarbon CRMs
| Feature | This compound | Methylcyclohexane | Ethylcyclopentane | 2,4-Dimethylpentane (isoparaffin) | n-Heptane (n-paraffin) |
| CAS Number | 1638-26-2 | 108-87-2 | 1640-89-7 | 108-08-7 | 142-82-5 |
| Molecular Formula | C7H14 | C7H14 | C7H14 | C7H16 | C7H16 |
| Molecular Weight | 98.19 | 98.19 | 98.19 | 100.21 | 100.21 |
| Boiling Point (°C) | 87.8 | 100.9 | 103.5 | 80.5 | 98.4 |
| Typical Purity | >99% | >99% | >99% | >99% | >99% |
| Primary Use | Naphthene quantification in gasoline | Naphthene quantification in gasoline | Naphthene quantification in gasoline | Isoparaffin quantification in gasoline | n-paraffin quantification, octane (B31449) rating |
| Advantages | Good representation of gem-disubstituted cyclopentanes | Common naphthene in petroleum | Represents ethylated cycloalkanes | Key isoparaffin component | Primary reference fuel for octane rating |
| Considerations | May co-elute with other C7 hydrocarbons depending on the GC column and conditions. | Different retention time allows for specific quantification. | Later eluting than dimethylcyclopentanes. | Different chemical class (isoparaffin). | Different chemical class (n-paraffin). |
Performance Data Insights
Direct, publicly available experimental data comparing the performance of this compound with other individual CRMs is limited. However, studies comparing different analytical methods for detailed hydrocarbon analysis (DHA) provide insights into the challenges of quantifying hydrocarbon classes. For instance, a comparison between ASTM D8071 (using GC-VUV) and ASTM D6730 (the standard DHA method) for gasoline analysis revealed a difference of 3% in the mass of naphthenes identified.[3] This highlights the importance of using well-characterized CRMs like this compound to ensure accurate quantification of this hydrocarbon class.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is used as a CRM.
Detailed Hydrocarbon Analysis (DHA) of Gasoline by GC-MS (Based on ASTM D6730)
This method is used for the determination of individual components in spark ignition engine fuels.
1. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica (B1680970) capillary column (e.g., a non-polar stationary phase like 100% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
2. Reagents and Standards:
-
This compound CRM: In methanol or as a neat material.
-
Calibration Standard Mix: A certified mixture containing a range of paraffins, isoparaffins, aromatics, naphthenes (including this compound), and olefins.
-
Gasoline Sample: The sample to be analyzed.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 10 minutes
-
Ramp 1: 2 °C/min to 100 °C
-
Ramp 2: 5 °C/min to 200 °C, hold for 10 minutes
-
-
MS Conditions (if used):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
4. Procedure:
-
Prepare a series of calibration standards by diluting the CRM and the calibration standard mix in a suitable solvent.
-
Inject the calibration standards to establish the retention time and response factor for this compound and other target analytes.
-
Inject the gasoline sample.
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
A Comparative Study of Dimethylcyclopentane Isomers by NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on differentiating the five isomers of dimethylcyclopentane using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectral data, experimental protocols, and visual aids to understand the structural and magnetic non-equivalence of these isomers.
The five constitutional and geometric isomers of dimethylcyclopentane—1,1-dimethylcyclopentane, cis-1,2-dimethylcyclopentane, trans-1,2-dimethylcyclopentane, cis-1,3-dimethylcyclopentane, and trans-1,3-dimethylcyclopentane—exhibit subtle yet distinct differences in their chemical structures. These differences translate into unique Nuclear Magnetic Resonance (NMR) spectra, providing a powerful tool for their unambiguous identification. This guide presents a comparative analysis of these isomers based on their ¹H and ¹³C NMR spectral data, offering valuable insights for their characterization in complex mixtures or as individual compounds.
Comparative NMR Data of Dimethylcyclopentane Isomers
The differentiation of dimethylcyclopentane isomers by NMR spectroscopy is primarily based on the number of unique signals (chemical shifts) in both ¹H and ¹³C NMR spectra, the splitting patterns of these signals (spin-spin coupling), and through-space correlations observed in 2D NMR experiments like NOESY. The symmetry of each molecule plays a crucial role in determining the number of non-equivalent protons and carbons, and thus the complexity of their respective spectra.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies. The integration of the signals corresponds to the ratio of protons giving rise to that signal.
| Isomer | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | ~0.86 | s | - |
| -CH₂- (ring) | ~1.42 | m | - | |
| cis-1,2-Dimethylcyclopentane | -CH₃ | ~0.89 | d | ~6.8 |
| -CH- (methine) | ~1.55 | m | - | |
| -CH₂- (ring) | ~1.2-1.7 | m | - | |
| trans-1,2-Dimethylcyclopentane | -CH₃ | Predicted ~0.8-1.0 | d | Data not readily available |
| -CH- (methine) | Predicted ~1.4-1.7 | m | Data not readily available | |
| -CH₂- (ring) | Predicted ~1.1-1.8 | m | Data not readily available | |
| cis-1,3-Dimethylcyclopentane | -CH₃ | ~0.95 | d | ~7.0 |
| -CH- (methine) | ~1.70 | m | - | |
| -CH₂- (ring, C2) | ~1.05 | m | - | |
| -CH₂- (ring, C4/C5) | ~1.35-1.55 | m | - | |
| trans-1,3-Dimethylcyclopentane | -CH₃ | Predicted ~0.9-1.1 | d | Data not readily available |
| -CH- (methine) | Predicted ~1.6-1.9 | m | Data not readily available | |
| -CH₂- (ring) | Predicted ~1.0-1.7 | m | Data not readily available |
Note: "s" denotes singlet, "d" denotes doublet, and "m" denotes multiplet. Predicted values are based on general principles and data from similar compounds.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals directly corresponds to the number of chemically non-equivalent carbon atoms.
| Isomer | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | C1 (quaternary) | ~38.9 |
| -CH₃ | ~25.9 | |
| C2/C5 | ~41.6 | |
| C3/C4 | ~24.5 | |
| cis-1,2-Dimethylcyclopentane | -CH₃ | ~15.5 |
| C1/C2 | ~41.8 | |
| C3/C5 | ~34.1 | |
| C4 | ~23.5 | |
| trans-1,2-Dimethylcyclopentane | -CH₃ | Predicted ~18-22 |
| C1/C2 | Predicted ~45-50 | |
| C3/C5 | Predicted ~32-36 | |
| C4 | Predicted ~25-28 | |
| cis-1,3-Dimethylcyclopentane | -CH₃ | ~21.7 |
| C1/C3 | ~35.6 | |
| C2 | ~45.1 | |
| C4/C5 | ~32.8 | |
| trans-1,3-Dimethylcyclopentane | -CH₃ | Predicted ~20-23 |
| C1/C3 | Predicted ~34-38 | |
| C2 | Predicted ~43-47 | |
| C4/C5 | Predicted ~31-35 |
Note: Predicted values are based on spectral databases and theoretical calculations.
Distinguishing Isomers Using Advanced NMR Techniques
For a more definitive identification, especially between cis and trans isomers, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.
-
COSY spectra reveal proton-proton couplings through bonds. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to trace the connectivity within the cyclopentane (B165970) ring and the methyl substituents.
-
NOESY spectra, on the other hand, show correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for differentiating stereoisomers. For example, in cis-1,2-dimethylcyclopentane, a NOESY cross-peak would be expected between the protons of the two methyl groups, as they are on the same side of the ring. In the trans isomer, this correlation would be absent. Similarly, for the 1,3-isomers, the spatial proximity of the methyl groups in the cis configuration would lead to a distinct NOE correlation.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, comparable NMR data.
Sample Preparation
-
Sample Purity : Ensure the dimethylcyclopentane isomer is of high purity to avoid interference from other signals.
-
Solvent Selection : Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), which is a good solvent for these nonpolar compounds.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Approximately 10-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled single-pulse experiment.
-
Spectral Width : Approximately 50-60 ppm for the aliphatic region.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (e.g., 128 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (COSY and NOESY) Acquisition : Standard pulse programs for COSY and NOESY experiments should be used with appropriate mixing times for NOESY (typically 500-800 ms) to allow for the development of cross-relaxation.
Visualizing Structural and Spectral Relationships
Graphviz diagrams can be used to illustrate the logical relationships between the isomers and their distinguishing NMR features.
Cross-Validation of Analytical Methods for 1,1-Dimethylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,1-dimethylcyclopentane, a volatile organic compound (VOC) and a component of gasoline-range organics, is critical in various fields, including environmental monitoring, petroleum analysis, and as a reference standard in chemical synthesis. The selection of an appropriate analytical method is paramount to ensure data reliability. This guide provides a comprehensive cross-validation of the primary analytical techniques used for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the sample throughput. The following table summarizes the key performance parameters for GC-MS, GC-FID, and qNMR for the analysis of this compound. The data for GC-MS and GC-FID are representative values for volatile organic compounds of similar structure and volatility.[1][2][3]
| Parameter | GC-MS | GC-FID | Quantitative NMR (qNMR) |
| Principle | Separation by GC, identification and quantification by mass-to-charge ratio. | Separation by GC, quantification by ionization in a hydrogen flame. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[4] |
| Specificity | High (provides structural information)[5] | Moderate (based on retention time) | High (provides detailed structural information) |
| Linearity (R²) | ≥ 0.995[2] | ≥ 0.999[6] | Excellent (often > 0.999)[4] |
| Accuracy (Recovery) | 90 - 110%[2] | 98 - 102%[6] | High (typically 98-102% with proper standards)[7] |
| Precision (RSD) | < 15%[2] | < 3%[6] | < 2%[7] |
| Limit of Detection (LOD) | Low (typically in the low µg/L or ppb range)[1][3] | Moderate (typically in the mid-to-high µg/L or ppb range) | Higher (typically in the mg/L or ppm range)[8] |
| Limit of Quantification (LOQ) | Low (typically in the low-to-mid µg/L or ppb range)[2] | Moderate (typically in the high µg/L or low ppm range) | Higher (dependent on desired accuracy)[8][9] |
| Sample Throughput | High | High | Lower |
| Cost | High | Moderate | High |
| Key Advantage | Definitive identification of compounds.[5] | Robustness and cost-effectiveness for routine quantification.[10] | Absolute quantification without a specific reference standard of the analyte.[4] |
Experimental Workflow
The general workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis and interpretation.
Figure 1. A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound using GC-MS, GC-FID, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for both the identification and quantification of this compound, especially in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dilute the sample with a suitable solvent (e.g., hexane) to a concentration within the calibration range.
-
Add an internal standard (e.g., deuterated this compound or another non-interfering alkane) at a known concentration.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, with a final hold for 2 minutes.[2]
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Key ions for this compound (e.g., m/z 83, 69, 56) and the internal standard should be monitored.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak areas of the analyte and the internal standard.
-
Quantify the concentration using a calibration curve prepared with certified reference standards.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and cost-effective choice for the routine quantification of this compound when its identity has already been confirmed.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Sample Preparation: Follow the same procedure as for GC-MS.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of target analytes.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by a reference standard.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration using a calibration curve. It's important to determine the relative response factor of this compound if the internal standard has a different carbon number.[11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8 or more).
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signals of both this compound (e.g., the singlet from the two methyl groups and the multiplets from the cyclopentane (B165970) ring protons) and the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The cross-validation of these analytical methods demonstrates that each technique offers distinct advantages for the analysis of this compound.
-
GC-MS is the gold standard for unambiguous identification and sensitive quantification, making it ideal for complex sample matrices and research applications where structural confirmation is essential.
-
GC-FID provides a reliable, precise, and cost-effective solution for routine quantitative analysis in quality control settings where the analyte is already well-characterized.
-
qNMR serves as a powerful primary method for absolute quantification, particularly valuable for the certification of reference materials and for obtaining highly accurate concentration measurements without the need for a specific this compound standard.
The selection of the most appropriate method should be guided by the specific analytical goals, required data quality, and available resources. For comprehensive analysis, a combination of these techniques can be employed, for instance, using GC-MS for initial identification and method validation, followed by GC-FID for higher throughput routine analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. environics.com [environics.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jum-aerosol.com [jum-aerosol.com]
- 11. researchgate.net [researchgate.net]
- 12. Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures (Journal Article) | OSTI.GOV [osti.gov]
A Guide to Inter-Laboratory Comparison of 1,1-Dimethylcyclopentane Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 1,1-dimethylcyclopentane measurements. While no formal, publicly available inter-laboratory study dedicated solely to this compound has been identified, this document outlines a proposed study design, standardized experimental protocols, and a template for data presentation and analysis. The methodologies are based on established principles of analytical chemistry for volatile hydrocarbons and proficiency testing schemes.
Introduction to this compound and the Importance of Inter-Laboratory Comparisons
This compound is a volatile, cyclic aliphatic hydrocarbon. Accurate and reproducible measurement of this and similar compounds is critical in various fields, including the analysis of petroleum products, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. Inter-laboratory comparisons are essential for:
-
Assessing the proficiency of individual laboratories.
-
Validating and harmonizing analytical methods across different sites.
-
Determining the reproducibility of a method, a key performance characteristic.
-
Establishing consensus values for reference materials.
Proposed Inter-Laboratory Study Design
A successful inter-laboratory study requires careful planning and coordination. The following design is proposed for a comparison of this compound measurements.
A central coordinating laboratory would be responsible for the preparation and distribution of homogeneous and stable test samples. These samples could consist of a well-characterized solvent, such as methanol (B129727) or hexane, spiked with a known concentration of this compound. To ensure a robust assessment of laboratory performance, it is recommended to prepare samples at multiple concentration levels (e.g., low, medium, and high) and to include blind duplicates.
Participating laboratories would be required to analyze the samples using a specified analytical method, or their own in-house validated method, and report their results to the coordinating laboratory within a defined timeframe. The submitted data would then be subjected to statistical analysis to evaluate both intra- and inter-laboratory performance.
Figure 1. Proposed workflow for an inter-laboratory comparison of this compound measurements.
Experimental Protocols
The following is a recommended experimental protocol based on gas chromatography, a widely used and robust technique for the analysis of volatile hydrocarbons.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is recommended for its high selectivity and sensitivity. A flame ionization detector (FID) is also a suitable alternative.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Acquisition Mode: Full Scan.
-
Transfer Line Temperature: 280°C.
-
-
Quantitation: An internal standard method is recommended for improved accuracy and precision. A suitable internal standard would be a compound with similar chemical properties that is not present in the samples, for example, cyclohexane-d12.
Sample Preparation
-
Allow the provided test samples to equilibrate to room temperature.
-
Prepare a series of calibration standards of this compound in the same matrix as the test samples. The concentration range of the calibration standards should bracket the expected concentrations of the test samples.
-
Add a constant, known amount of the internal standard to all calibration standards, blanks, and test samples.
-
Analyze the samples and standards according to the GC-MS method described above.
Data Presentation
The following table presents a hypothetical data set from a collaborative study on the determination of this compound in a synthetic matrix. This table structure is recommended for the clear and concise presentation of inter-laboratory comparison results.
| Laboratory Code | Sample A (µg/mL) | Sample B (µg/mL) | Repeatability (RSDr, %) |
| Lab 1 | 48.5 | 95.2 | 2.1 |
| Lab 2 | 51.2 | 101.8 | 1.8 |
| Lab 3 | 49.8 | 98.5 | 2.5 |
| Lab 4 | 47.1 | 93.0 | 3.1 |
| Lab 5 | 52.5 | 104.5 | 1.5 |
| Lab 6 | 46.8 | 92.1 | 3.5 |
| Lab 7 | 50.5 | 99.8 | 2.0 |
| Lab 8 | 53.1 | 105.9 | 1.7 |
| Assigned Value | 50.0 | 100.0 | |
| Reproducibility (RSDR, %) | 5.2 | 4.8 |
This is a hypothetical data table created for illustrative purposes.
Statistical Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in an inter-laboratory comparison. The primary objectives are to determine the assigned value of the analyte concentration in the test samples and to evaluate the performance of the participating laboratories.
Figure 2. Logical flow for the statistical analysis of inter-laboratory comparison data.
Key Statistical Measures:
-
Assigned Value: The consensus value for the concentration of this compound in each test sample. This is typically the robust mean or median of the participants' results after the removal of any statistical outliers.
-
Repeatability (RSDr): The precision of measurements obtained by a single laboratory under the same operating conditions over a short interval of time. It is expressed as the relative standard deviation of replicate measurements.
-
Reproducibility (RSDR): The precision of measurements obtained by different laboratories analyzing the same sample. It is expressed as the relative standard deviation of the results from all participating laboratories.
-
Z-scores: A common metric for evaluating individual laboratory performance. The Z-score is calculated for each laboratory's result on each sample using the following formula:
Z = (x - X) / σ
where:
-
x is the result from the individual laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment (often derived from the reproducibility standard deviation).
A Z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score greater than 3 or less than -3 is unsatisfactory.
-
By following the framework outlined in this guide, researchers, scientists, and drug development professionals can effectively participate in or organize an inter-laboratory comparison for this compound, thereby ensuring the quality and comparability of their analytical data.
Performance of 1,1-Dimethylcyclopentane as a gasoline surrogate vs other cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The development of accurate gasoline surrogates is paramount for advancing combustion engine technology and for providing reliable test fuels in various research applications. Cycloalkanes are a significant component of conventional gasoline, influencing its combustion properties. This guide provides a detailed comparison of the performance of 1,1-dimethylcyclopentane as a gasoline surrogate against other relevant cycloalkanes. Due to a scarcity of direct experimental data for the combustion characteristics of this compound, this guide combines available quantitative data with qualitative comparisons based on structurally similar compounds.
Executive Summary
This compound, a C7 cycloalkane, possesses a heat of combustion that is comparable to other dimethylcyclopentane isomers and ethylcyclopentane (B167899), making it a potentially suitable surrogate component from an energetic standpoint. However, a comprehensive evaluation of its performance as a gasoline surrogate is hindered by the limited availability of experimental data on its ignition delay times and laminar flame speeds. This guide synthesizes the existing data and draws inferences from related cycloalkanes to provide a comparative overview.
Quantitative Data Comparison
The heat of combustion is a critical parameter for a gasoline surrogate as it dictates the energy release during combustion. The following table summarizes the experimentally determined heats of combustion for various C7H14 alkylcyclopentane isomers.
Table 1: Heats of Combustion of C7H14 Alkylcyclopentane Isomers
| Compound | Heat of Combustion (liquid state, 25°C) (-ΔHc°) (kcal/mol)[1] | Heat of Formation (liquid state, 25°C) (ΔHf°) (kcal/mol)[1] |
| Ethylcyclopentane | 1097.50 ± 0.22 | -39.13 ± 0.22 |
| This compound | 1095.44 ± 0.12 | -41.19 ± 0.25 |
| cis-1,2-Dimethylcyclopentane | 1097.06 ± 0.20 | -39.57 ± 0.30 |
| trans-1,2-Dimethylcyclopentane | 1095.64 ± 0.16 | -40.99 ± 0.27 |
| cis-1,3-Dimethylcyclopentane | 1096.39 ± 0.24 | -40.24 ± 0.32 |
| trans-1,3-Dimethylcyclopentane | 1095.90 ± 0.14 | -40.73 ± 0.26 |
Note: The values for the dimethylcyclopentanes were calculated based on the experimentally determined heat of isomerization from ethylcyclopentane.
Experimental Protocols
Determination of Heats of Combustion
The data presented in Table 1 was derived from experimental measurements of the heats of combustion in a bomb calorimeter. A detailed description of the methodology is provided below.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the heat of combustion.
Methodology:
-
Sample Preparation: A purified sample of the cycloalkane is enclosed in a gelatin capsule. The mass of the sample and the capsule are determined with high precision.
-
Bomb Calorimetry: The encapsulated sample is placed in a bomb calorimeter, which is then sealed and pressurized with excess pure oxygen.
-
Ignition and Measurement: The sample is ignited electrically, and the temperature rise of the surrounding water is meticulously measured.
-
Corrections and Calculation: The observed temperature rise is corrected for heat exchange with the surroundings and other factors (Washburn corrections) to determine the total energy change for the combustion reaction. From this, the heat of combustion per mole of the substance is calculated.
Performance Comparison: Ignition Delay and Laminar Flame Speed
Ignition Delay Times
Ignition delay time is a crucial parameter that influences engine knock and overall combustion phasing.
-
Cyclopentane (B165970): Exhibits relatively long ignition delay times, indicating lower reactivity compared to its straight-chain alkane counterparts.
-
Cyclohexane (B81311): Generally shows shorter ignition delay times than cyclopentane, suggesting higher reactivity.
-
Dimethylcyclohexane Isomers: Studies on dimethylcyclohexane isomers indicate that the position of the methyl groups significantly affects autoignition characteristics.
Inference for this compound: The presence of gem-dimethyl groups (two methyl groups on the same carbon atom) in this compound is expected to influence its ignition delay. The tertiary carbon atom could be susceptible to H-atom abstraction, potentially leading to a different reaction pathway compared to other isomers. However, without experimental data, a definitive comparison of its reactivity relative to other dimethylcyclopentane isomers or ethylcyclopentane remains speculative.
Laminar Flame Speed
Laminar flame speed is a fundamental property of a fuel-air mixture that affects flame propagation and stability.
-
Cyclopentane and Cyclohexane: The laminar flame speeds of cyclopentane and cyclohexane have been extensively studied. Generally, the flame speeds of cycloalkanes are lower than those of corresponding n-alkanes.
-
Alkylated Cycloalkanes: The addition of alkyl groups to a cycloalkane ring can influence the flame speed, though the effect depends on the specific alkyl group and its position.
Inference for this compound: The addition of two methyl groups to the cyclopentane ring will alter the fuel's transport properties and chemical kinetics, thereby affecting the laminar flame speed. A quantitative comparison to other C7 cycloalkanes is not possible without direct experimental measurements.
Logical Framework for Surrogate Evaluation
The selection of a suitable gasoline surrogate involves a multi-faceted evaluation of its physical and chemical properties against the target fuel.
Caption: Evaluation framework for gasoline surrogates.
Conclusion and Future Research
This compound shows promise as a component in gasoline surrogates due to its comparable heat of combustion to other C7 cycloalkanes. However, the lack of comprehensive experimental data on its ignition delay times and laminar flame speeds presents a significant knowledge gap. To fully assess its viability as a gasoline surrogate, further experimental studies are crucial. Future research should focus on:
-
Measuring the ignition delay times of this compound over a range of temperatures, pressures, and equivalence ratios using shock tubes and rapid compression machines.
-
Determining the laminar flame speeds of this compound-air mixtures under various conditions.
-
Developing and validating detailed chemical kinetic models for the combustion of this compound to enable accurate simulations.
Such data will allow for a more definitive comparison with other cycloalkanes and a more informed decision on its inclusion in next-generation gasoline surrogate models.
References
A Comparative Guide to the Validation of Deuterated 1,1-Dimethylcyclopentane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an internal standard is critical to achieving accurate and reliable results. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby compensating for variations during sample preparation and analysis. This guide provides an objective comparison of deuterated 1,1-dimethylcyclopentane as an internal standard against other commonly used alternatives for the analysis of volatile, non-polar hydrocarbons.
The Role of Internal Standards in Analytical Accuracy
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a target analyte.[1] Its primary function is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] Deuterated stable isotope-labeled internal standards are widely considered the "gold standard" in mass spectrometry-based quantification because their physical and chemical properties are nearly identical to their non-deuterated counterparts, ensuring they experience similar effects from the sample matrix and the analytical process.
Below is a diagram illustrating the logical workflow of using an internal standard to ensure accurate quantification.
Caption: Logical workflow for quantitative analysis using an internal standard.
Physicochemical Profile: this compound
Understanding the properties of this compound is key to determining its suitability as an internal standard for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C7H14 | [2][3][4][5][6][7][8][9] |
| Molecular Weight | 98.19 g/mol | [3][4][5][6][7] |
| Boiling Point | 87.75 - 88 °C | [2][3][4] |
| Melting Point | -69.79 to -70 °C | [2][3][4] |
| Density | ~0.75 g/mL | [2][3][4] |
| Polarity | Non-polar | [8][10][11] |
| Solubility | Soluble in non-polar organic solvents, insoluble in water. | [8][10] |
Based on these properties, deuterated this compound is theoretically an excellent internal standard for the analysis of other C5-C8 branched or cyclic alkanes and other volatile, non-polar compounds with similar boiling points, often found in gasoline and other fuel samples.[2][12]
Comparison with Alternative Internal Standards
| Parameter | Deuterated this compound (Expected) | Cyclohexane-d12 (B167423) | Toluene-d8 |
| Analyte Similarity | High for C5-C8 cycloalkanes and branched alkanes. | High for C6 cyclic and straight-chain alkanes. | High for aromatic hydrocarbons and other volatile organics.[13][14][15] |
| Boiling Point | ~88 °C | 80.7 °C[16][17] | 110 °C[18] |
| Chromatographic Behavior | Expected to co-elute closely with analytes of similar structure and boiling point. | Co-elutes well with C6 hydrocarbons. | Well-established chromatographic behavior, often used in EPA methods.[13] |
| Matrix Effect Compensation | Expected to be excellent for similar non-polar analytes due to chemical similarity. | Excellent for non-polar analytes. | Excellent for aromatic and other volatile analytes.[13] |
| Potential for Interference | Low, as it is unlikely to be naturally present in most samples. | Low, generally not a natural component of many samples. | Can be a component of some complex hydrocarbon mixtures, requiring careful baseline separation. |
| Commercial Availability | May be less common and require custom synthesis. | Readily available from various chemical suppliers.[16][17][19][20] | Widely available and commonly used.[13][18] |
Experimental Protocol for Validation of an Internal Standard
The following is a generalized protocol for the validation of deuterated this compound as an internal standard for a quantitative GC-MS method, based on established guidelines such as those from the U.S. Environmental Protection Agency (EPA).[21][22][23][24][25]
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of the target analytes and the deuterated internal standard in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix (a sample matrix known to be free of the analytes) with varying concentrations of the analytes and a constant concentration of the deuterated internal standard. The concentration range should bracket the expected concentrations in the samples.[23][24]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation
-
To each unknown sample, blank, calibration standard, and QC sample, add a precise volume of the deuterated internal standard solution at the beginning of the sample preparation process.
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction) appropriate for the sample matrix and target analytes.
3. GC-MS Analysis
-
Analyze the prepared samples, blanks, calibration standards, and QC samples using a validated GC-MS method. The chromatographic conditions should be optimized to achieve good separation of the analytes and the internal standard.
4. Validation Parameters
-
Linearity: Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration for the calibration standards. The calibration curve should have a coefficient of determination (r²) of ≥ 0.995.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on three separate occasions. Accuracy is determined by comparing the measured concentration to the nominal concentration (% bias). Precision is assessed by the relative standard deviation (%RSD) of the replicate measurements. Acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the lower limit of quantification).
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analytes. This can be assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The internal standard should effectively compensate for any observed ion suppression or enhancement.
-
Stability: Assess the stability of the analytes and the internal standard in the sample matrix under the expected storage and processing conditions.
The following diagram illustrates a typical experimental workflow for internal standard validation.
Caption: Experimental workflow for internal standard validation.
Conclusion
Deuterated this compound presents a theoretically sound choice as an internal standard for the quantitative analysis of volatile, non-polar, cyclic, and branched alkanes by GC-MS. Its physicochemical properties align well with those of target analytes in this class. While direct comparative experimental data is limited, its performance is expected to be on par with other deuterated internal standards like cyclohexane-d12 and toluene-d8, which are staples in many validated analytical methods. For researchers developing new methods for such analytes, the validation of deuterated this compound using a rigorous protocol as outlined above would be a valuable endeavor to expand the toolkit of high-quality internal standards.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. This compound | 1638-26-2 [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. This compound CAS#: 1638-26-2 [m.chemicalbook.com]
- 5. Cyclopentane, 1,1-dimethyl- (CAS 1638-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 7. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1638-26-2: this compound | CymitQuimica [cymitquimica.com]
- 9. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. The classification and size order of polar solvents - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 12. whitman.edu [whitman.edu]
- 13. benchchem.com [benchchem.com]
- 14. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. シクロヘキサン-d12 ≥99.6 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 17. scientificlabs.com [scientificlabs.com]
- 18. 甲苯-d8 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 19. Cyclohexane D12, CAS No. 1735-17-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 20. Cyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-17-10 [isotope.com]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. gcms.cz [gcms.cz]
- 24. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 25. well-labs.com [well-labs.com]
A Comparative Analysis of Experimental and Theoretical Properties of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Characteristics of a Key Organic Building Block
This guide provides a detailed comparison of the experimentally determined and theoretically predicted properties of 1,1-Dimethylcyclopentane (CAS No: 1638-26-2), a saturated alicyclic hydrocarbon. Understanding the nuances between measured and calculated values is crucial for applications ranging from reaction modeling and solvent selection to the interpretation of analytical data. This document summarizes key physical properties, outlines the methodologies for their experimental determination, and presents a logical workflow for their comparative analysis.
Comparison of Physicochemical Properties
The following table summarizes the key experimental and theoretical physicochemical properties of this compound. Experimental values are sourced from established chemical databases, while theoretical values are representative of calculations using Density Functional Theory (DFT), a common computational method.
| Property | Experimental Value | Theoretical Value (Illustrative) |
| Boiling Point | 87.75°C - 88°C[1][2] | Not Directly Calculated (Requires Simulation) |
| Melting Point | -69.79°C to -70°C[1][2] | Not Directly Calculated (Requires Simulation) |
| Density | 0.750 - 0.752 g/mL[1][2] | ~0.745 g/mL |
| Refractive Index | 1.4109 - 1.414[1][2] | ~1.412 |
| Molecular Weight | 98.19 g/mol [1][3] | 98.19 g/mol |
| Vapor Pressure | 76.2 mmHg[3] | N/A |
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical properties of a chemical compound like this compound.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical data.
Experimental Protocols
The experimental values presented in this guide are determined through established laboratory techniques. Below are detailed methodologies for the key experiments.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of purified this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser and the thermometer is positioned such that the bulb is just below the side arm of the flask.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer (calibrated)
Procedure:
-
A small amount of solidified this compound is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Measurement of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Thermostat
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with this compound and placed in a thermostat at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried on the outside, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Measurement of Refractive Index
Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (e.g., sodium lamp)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned and a few drops of this compound are applied.
-
The temperature is maintained at a specific value (e.g., 20°C) by circulating water from the water bath.
-
The light source is switched on, and the prisms are adjusted until the borderline between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.
-
The refractive index is read from the scale.
Theoretical Methodology
The theoretical values presented are illustrative and representative of what can be obtained using Density Functional Theory (DFT). A typical computational protocol would involve:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: DFT with a suitable functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) or a larger one for higher accuracy.
-
Calculations:
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.
-
Property Calculations: Properties like density and refractive index can be estimated from the optimized geometry and electronic structure using various models and algorithms within the software.
-
It is important to note that direct calculation of bulk properties like boiling and melting points from first principles is computationally very intensive and often requires molecular dynamics simulations. The slight discrepancies between experimental and theoretical values for properties like density arise from the approximations inherent in the computational models and the fact that calculations are often performed for an isolated molecule in the gas phase, whereas experiments are conducted on the bulk liquid.
References
Navigating the Separation of Dimethylcyclopentane Isomers: A Comparative Guide to Relative Retention Times
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. Dimethylcyclopentane, with its various structural and stereoisomers, presents a common analytical challenge. This guide provides a comparative analysis of the relative retention times of dimethylcyclopentane isomers in gas chromatography (GC), supported by established chromatographic principles. Understanding the factors that govern the elution order of these closely related compounds is essential for developing robust analytical methods.
Comparison of Physicochemical Properties and Expected Elution Order
The primary determinant of elution order in gas chromatography for non-polar compounds on a non-polar stationary phase is the boiling point. Isomers with lower boiling points will be more volatile, spend more time in the gas phase, and thus elute earlier from the GC column, resulting in shorter retention times. The boiling points for several dimethylcyclopentane isomers are available and provide a strong basis for predicting their relative retention times.
| Isomer | Structure | Boiling Point (°C) | Predicted Relative Retention Time (RRT) |
| 1,1-Dimethylcyclopentane | 1,1- | 87.5[1] | Shortest |
| trans-1,3-Dimethylcyclopentane | trans-1,3- | 91.8 | |
| cis-1,3-Dimethylcyclopentane | cis-1,3- | 91.8 | |
| trans-1,2-Dimethylcyclopentane | trans-1,2- | 99.4 | |
| cis-1,2-Dimethylcyclopentane (B72798) | cis-1,2- | 100[2] | Longest |
Generally, a more compact or spherical molecular shape leads to a lower boiling point among isomers due to reduced surface area for intermolecular van der Waals interactions. This trend is observed with this compound having the lowest boiling point. The cis and trans isomers of 1,2- and 1,3-dimethylcyclopentane (B1582162) have very similar boiling points, suggesting that their separation can be challenging and may require high-resolution capillary columns or specialized stationary phases.
Experimental Protocol for Gas Chromatographic Separation
The following is a generalized experimental protocol for the separation of dimethylcyclopentane isomers. Optimization of these parameters is crucial for achieving baseline separation.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample: A mixture of dimethylcyclopentane isomers, diluted in a volatile solvent like pentane (B18724) or hexane.
-
Reference Standard: A well-characterized n-alkane or a specific dimethylcyclopentane isomer to be used for the calculation of relative retention times.
2. GC Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (for FID)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp Rate: 2-5 °C/min
-
Final Temperature: 120 °C, hold for 5 minutes
-
Note: A slow temperature ramp is crucial for resolving isomers with close boiling points.
-
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow mode is recommended).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 to 100:1, to prevent column overloading.
3. Sample Preparation:
-
Prepare a dilute solution of the isomer mixture (e.g., 1% v/v) in the chosen solvent.
-
If calculating relative retention times, add the reference standard to the sample mixture at a similar concentration.
4. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
The retention time (t_R) is the time elapsed from injection to the apex of the peak.[3]
-
The relative retention time (RRT) is calculated using the following formula:
-
RRT = (t_R of isomer) / (t_R of reference standard)
-
-
Using a reference standard helps to minimize variations in retention times due to slight changes in experimental conditions.[3]
Workflow for Determination of Relative Retention Times
The following diagram illustrates the logical workflow for the experimental determination and analysis of the relative retention times of dimethylcyclopentane isomers.
Caption: A flowchart outlining the key stages from sample preparation to data analysis for determining the relative retention times of dimethylcyclopentane isomers.
References
A Comparative Analysis of the Combustion Properties of Dimethylcyclopentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the combustion properties of various dimethylcyclopentane isomers. Due to the limited availability of direct experimental data for all combustion properties of dimethylcyclopentane isomers, this guide incorporates data from analogous compounds, namely dimethylcyclohexane isomers, to provide a broader comparative context for ignition properties. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key combustion property measurements are provided.
Data Presentation
Heat of Combustion
The heat of combustion is a critical parameter indicating the energy released during the complete oxidation of a fuel. The following table summarizes the experimentally determined heats of combustion for five isomers of dimethylcyclopentane in the liquid state at 25°C.[1]
| Isomer | Heat of Isomerization (kcal/mol) relative to Ethylcyclopentane (B167899) | Heat of Combustion (-ΔHc°) (kcal/mol) |
| 1,1-dimethylcyclopentane | -2.06 ± 0.12 | 1099.56 |
| cis-1,2-dimethylcyclopentane | -0.44 ± 0.20 | 1097.94 |
| trans-1,2-dimethylcyclopentane | -1.86 ± 0.16 | 1099.36 |
| cis-1,3-dimethylcyclopentane | -1.11 ± 0.24 | 1098.61 |
| trans-1,3-dimethylcyclopentane | -1.60 ± 0.14 | 1099.10 |
Note: The heat of combustion values are calculated based on the heat of combustion of ethylcyclopentane (-1097.50 ± 0.22 kcal/mole) and the heats of isomerization.[1]
Ignition Quality (Proxy Data)
| Analogous Isomer (DMCH) | Derived Cetane Number (DCN) |
| cis-1,2-dimethylcyclohexane | 21.8 |
| trans-1,2-dimethylcyclohexane | 22.1 |
| cis-1,3-dimethylcyclohexane | 37.4 |
| trans-1,3-dimethylcyclohexane | 25.4 |
Experimental Protocols
Determination of Heat of Combustion (Bomb Calorimetry)
The heat of combustion is experimentally determined using a bomb calorimeter.[2][3]
Methodology:
-
A precisely weighed sample of the dimethylcyclopentane isomer (typically less than 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."[4]
-
A fine ignition wire is connected to two electrodes, making contact with the sample.
-
A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The pressurized bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded with a high-precision thermometer.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The combustion of the sample releases heat, which is transferred to the surrounding water and the bomb, causing the temperature of the system to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
Determination of Ignition Delay and Derived Cetane Number (ASTM D6890)
The ignition quality of a fuel, represented by its Derived Cetane Number (DCN), can be determined using a constant volume combustion chamber, as specified by the ASTM D6890 standard.[5][6][7][8]
Methodology:
-
A sample of the fuel (approximately 100 mL) is introduced into the fuel delivery system of an Ignition Quality Tester (IQT).[5]
-
The constant volume combustion chamber is heated and pressurized with air to standardized conditions.
-
A small, precise amount of the fuel is injected directly into the chamber.
-
The time from the start of injection until the onset of combustion (detected by a rapid increase in pressure) is measured as the ignition delay.[5]
-
This ignition delay time is then used in a correlation equation to calculate the Derived Cetane Number (DCN).
Ignition Delay Time Measurement in Shock Tubes and Rapid Compression Machines
For more fundamental studies of autoignition chemistry over a wider range of temperatures and pressures, shock tubes and rapid compression machines are employed.[9][10][11][12][13][14]
Shock Tube Methodology:
-
A mixture of the fuel, an oxidizer (like air), and a diluent gas (often argon) is introduced into the driven section of the shock tube.
-
A high-pressure driver gas is separated from the driven section by a diaphragm.
-
The diaphragm is ruptured, creating a shock wave that propagates through the fuel mixture, rapidly heating and compressing it.
-
The ignition delay is the time between the passage of the shock wave and the detection of ignition, typically observed as a sharp rise in pressure or light emission from radical species like OH*.[13]
Rapid Compression Machine (RCM) Methodology:
-
A premixed fuel and oxidizer mixture is introduced into a reaction chamber.
-
A piston rapidly compresses the mixture, simulating the compression stroke of an internal combustion engine, to a precisely controlled temperature and pressure.[9][11]
-
The ignition delay is the time from the end of compression to the onset of combustion, measured by the pressure rise in the chamber.[11]
Mandatory Visualization
Caption: Experimental workflow for characterizing combustion properties.
Caption: Generalized low-temperature combustion pathway for dimethylcyclopentane.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 3. biopchem.education [biopchem.education]
- 4. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. koehlerinstrument.com [koehlerinstrument.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Rapid compression machine - Wikipedia [en.wikipedia.org]
- 11. Rapid compression machine [combustionlab.com.cn]
- 12. mdpi.com [mdpi.com]
- 13. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 1,1-Dimethylcyclopentane: GC-FID vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of volatile organic compounds (VOCs) is critical in numerous fields, including environmental monitoring, petroleum analysis, and chemical synthesis. 1,1-Dimethylcyclopentane, a C7 cycloalkane, is a component of interest in various hydrocarbon mixtures. This guide provides a comparative overview of two common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).
Method Comparison: GC-FID vs. GC-MS
Both GC-FID and GC-MS are powerful techniques for the analysis of volatile compounds like this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for definitive identification, the complexity of the sample matrix, and the required sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique that offers high precision and a wide linear range for the quantification of hydrocarbons. The FID exhibits a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantifying hydrocarbon concentrations.
Gas Chromatography with Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative structural information, which is invaluable for unambiguous peak identification. By monitoring specific ions, GC-MS can offer enhanced selectivity and sensitivity, particularly in complex matrices where co-eluting peaks may be present.
The following table summarizes the typical performance characteristics of each method for the quantification of this compound. The data presented is a synthesis of typical performance for light hydrocarbons analyzed by these techniques.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by ionization in a hydrogen flame. | Separation by GC, detection by mass-to-charge ratio. |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~ 1 - 5 ng/mL | ~ 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 - 15 ng/mL | ~ 0.5 - 3 ng/mL |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD) | < 5% | < 10% |
| Selectivity | Lower (based on retention time) | Higher (based on retention time and mass spectrum) |
| Compound Identification | Tentative (based on retention time matching with standard) | Confirmatory (based on mass spectrum library matching) |
| Cost | Lower | Higher |
| Maintenance | Simpler | More complex |
Experimental Protocols
Below is a representative experimental protocol for the quantification of this compound using GC-MS. This protocol can be adapted for GC-FID by modifying the detector parameters.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected limit of quantification to the upper limit of the linear range (e.g., 1, 5, 10, 50, 100, and 200 ng/mL).
-
Internal Standard: If using an internal standard method for improved precision, add a constant concentration of a suitable internal standard (e.g., deuterated toluene (B28343) or other non-interfering hydrocarbon) to all standards and samples.
-
Sample Dilution: Dilute the unknown sample with the chosen solvent to ensure the concentration of this compound falls within the calibration range.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 35 to 350.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound (e.g., m/z 83, 69, 55).
-
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²) and the equation of the line.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the quantification of this compound using GC-MS and a conceptual signaling pathway for method selection.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Caption: Decision pathway for selecting an analytical method for this compound quantification.
Comparative Guide to Method Validation for Trace Analysis of 1,1-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methodologies for the trace-level determination of 1,1-Dimethylcyclopentane, a volatile organic compound (VOC). The selection of a robust and validated analytical method is critical for ensuring accurate and reliable data in research, quality control, and safety assessments. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection of the most appropriate method for your specific application.
Introduction to Analytical Techniques
The trace analysis of this compound, due to its volatile nature, is predominantly performed using Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. The primary differences between the common approaches lie in the sample introduction technique, which is crucial for efficiently extracting and concentrating the analyte from the sample matrix and introducing it into the GC system. The three leading techniques compared in this guide are:
-
Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique analyzes the vapor phase (headspace) in equilibrium with a liquid or solid sample in a sealed vial. It is a clean and simple method, ideal for samples where the matrix is non-volatile.
-
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME utilizes a coated fiber to extract and concentrate analytes from a sample, either from the headspace or directly from a liquid sample. It is a solvent-free, sensitive, and versatile technique.
-
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): In this method, an inert gas is bubbled through a liquid sample, stripping the volatile analytes which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system. P&T is known for its high sensitivity, making it suitable for detecting very low concentrations.
Comparative Performance Data
The following table summarizes typical performance characteristics for the trace analysis of volatile organic compounds, including cyclic alkanes similar to this compound, using the three discussed methodologies. It is important to note that specific performance for this compound may vary depending on the matrix, instrumentation, and method optimization.
| Performance Parameter | Static Headspace (HS)-GC-MS | Solid-Phase Microextraction (SPME)-GC-MS | Purge and Trap (P&T)-GC-MS |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.01 - 5 µg/L | 0.001 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 30 µg/L | 0.05 - 15 µg/L | 0.005 - 3 µg/L |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Precision (RSD%) | < 15% | < 10% | < 10% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | 95 - 105% |
| Sample Throughput | High | Medium | Medium |
| Cost of Consumables | Low | Medium | High |
| Method Complexity | Low | Medium | High |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for each technique.
Static Headspace (HS)-GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 grams of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
If the sample is solid, add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample and an internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and a crimp cap.
-
-
HS-GC-MS Conditions:
-
Incubation: Incubate the sealed vial at a constant temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of this compound between the sample and the headspace.
-
Injection: A heated, gas-tight syringe withdraws a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.
-
GC Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, with a final hold for 5 minutes.
-
Mass Spectrometer (MS): Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Solid-Phase Microextraction (SPME)-GC-MS Protocol
-
Sample Preparation:
-
Place a known amount of the sample into a headspace vial.
-
Add an internal standard and, if necessary, adjust the pH or add salt to improve the extraction efficiency.
-
Seal the vial.
-
-
SPME-GC-MS Conditions:
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the sample vial for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 60°C) with agitation.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) to desorb the trapped analytes.
-
GC-MS Parameters: Similar to the HS-GC-MS method.
-
Purge and Trap (P&T)-GC-MS Protocol
-
Sample Preparation:
-
Place a precise volume of the aqueous sample (e.g., 5-25 mL) into the purging vessel of the P&T system.
-
Add an internal standard.
-
-
P&T-GC-MS Conditions:
-
Purge: An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile analytes are stripped from the sample and carried to a trap.
-
Trap: The trap contains one or more sorbent materials that retain the analytes. The trap is typically held at ambient temperature during the purge cycle.
-
Desorb: The trap is rapidly heated (e.g., to 250°C) while being backflushed with the GC carrier gas. This transfers the analytes to the GC column.
-
GC-MS Parameters: Similar to the HS-GC-MS method, often with a sub-ambient initial oven temperature to focus the analytes at the head of the column.
-
Visualization of Analytical Workflows
The following diagrams illustrate the key steps in each of the described analytical methods.
Caption: Workflow for Static Headspace (HS)-GC-MS Analysis.
Caption: Workflow for Solid-Phase Microextraction (SPME)-GC-MS Analysis.
Caption: Workflow for Purge and Trap (P&T)-GC-MS Analysis.
Conclusion
The choice of the optimal method for the trace analysis of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, sample throughput, and available resources.
-
HS-GC-MS is a straightforward and cost-effective method suitable for routine analysis of relatively clean samples where high sensitivity is not the primary concern.
-
SPME-GC-MS offers a good balance of sensitivity, ease of use, and is a green analytical technique due to its solvent-free nature. It is highly versatile for various sample matrices.
-
P&T-GC-MS provides the highest sensitivity and is the method of choice for ultra-trace analysis in aqueous samples. However, it is the most complex and resource-intensive of the three techniques.
Proper method validation is paramount to ensure the quality and reliability of the analytical data. The validation parameters outlined in this guide, including linearity, LOD, LOQ, precision, and accuracy, should be thoroughly evaluated for the selected method with the specific sample matrix of interest.
Navigating the Separation of Dimethylcyclopentane Isomers: A Comparative Guide to Stationary Phases
For researchers, scientists, and professionals in drug development, achieving precise separation of isomers is a critical challenge. This guide provides a comprehensive comparison of different stationary phases for the gas chromatographic (GC) separation of dimethylcyclopentane isomers, supported by experimental data and detailed methodologies to aid in the selection of the most effective analytical approach.
The separation of dimethylcyclopentane isomers—which include 1,1-dimethylcyclopentane, cis- and trans-1,2-dimethylcyclopentane, and cis- and trans-1,3-dimethylcyclopentane—is a complex task due to their similar boiling points and structural similarities. The choice of the gas chromatography (GC) stationary phase is paramount in achieving adequate resolution between these closely related compounds. The selectivity of the stationary phase, which is its ability to differentiate between analytes based on their chemical and physical properties, is the most critical factor.[1]
Principles of Stationary Phase Selection
The elution order of compounds in gas chromatography is governed by their volatility and their interactions with the stationary phase.[2] For non-polar solutes like dimethylcyclopentanes, separation on a non-polar stationary phase will primarily be based on boiling point differences. However, the boiling points of dimethylcyclopentane isomers are very close, making baseline separation on a purely non-polar phase challenging.
To enhance separation, stationary phases with different polarities and selectivities are employed. The key to separating cis- and trans- isomers often lies in exploiting subtle differences in their dipole moments and molecular shapes.[3] Polar stationary phases can interact differently with the slight polarity differences between isomers, leading to better resolution.
Comparison of Stationary Phase Performance
The following table summarizes the performance of various stationary phases for the separation of dimethylcyclopentane and related cyclic alkane isomers based on available experimental data.
| Stationary Phase | Column Type | Isomers Separated | Observations and Performance | Reference |
| Squalane (B1681988) | Capillary | cis,cis,trans-3-Ethyl-1,2-dimethylcyclopentane | A non-polar phase providing separation based primarily on boiling point. Retention indices are available. | [1] |
| Polyethylene Glycol (PEG) | Capillary (e.g., WAX columns) | cis- and trans-1,2-dichlorocyclopentane | Recommended for separating isomers with polarity differences. The less polar trans isomer elutes before the more polar cis isomer. | [3] |
| Amphiphilic Star-Shaped Calix[4]resorcinarene (C4A-CL) | Capillary | cis-/trans-isomers of 1,2-, 1,3-, and 1,4-dimethylcyclohexane | A novel stationary phase demonstrating high-resolution capability for cyclic alkane isomers. | [5] |
| p-tert-butyl(tetradecyloxy)calix[6]arene (C6A-C10-OH) | Capillary | cis-/trans-isomers of 1,2-, 1,3-, and 1,4-dimethylcyclohexane | Shows good separation capacity for aliphatic, aromatic, and cis-/trans- isomers due to multiple molecular recognition interactions. | [4] |
| Vacuum Grease Oil (VM-4) | Capillary | cis,cis,trans-3-Ethyl-1,2-dimethylcyclopentane | An older, non-polar stationary phase for which retention data is available. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are outlines of experimental protocols derived from the cited literature.
Protocol 1: Separation of Cyclic Hydrocarbons on a Squalane Column
This protocol is based on the analysis of C1-C9 aliphatic and cyclic hydrocarbons.[7]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: Agilent CP-Squalene, 100 m x 0.25 mm ID, 0.2 µm film thickness (Part no. CP7520).
-
Carrier Gas: Hydrogen at 210 kPa.
-
Injector: Split injection with a 1:100 split ratio.
-
Oven Temperature Program: Initial temperature of 40°C, ramped to 70°C at 0.5°C/min.
-
Sample Preparation: Dilution in a suitable volatile solvent.
Protocol 2: Separation of Dimethylcyclohexane Isomers on a C4A-CL Column
This protocol was used for the separation of various cis- and trans-dimethylcyclohexane isomers.[5]
-
Instrumentation: Gas chromatograph with an appropriate detector.
-
Column: Capillary column coated with amphiphilic star-shaped calix[4]resorcinarene (C4A-CL).
-
Carrier Gas: Not specified, but nitrogen or helium are common choices.
-
Flow Rate: 0.6 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (held for 1 min), ramped to 160°C at 10°C/min.
Experimental Workflow
The logical flow for selecting and optimizing a stationary phase for dimethylcyclopentane separation is illustrated in the following diagram.
Caption: Workflow for stationary phase selection and method development.
Conclusion
The separation of dimethylcyclopentane isomers by gas chromatography is a challenging but achievable task. While non-polar stationary phases like squalane can provide separations based on boiling point, the use of more polar and selective stationary phases is often necessary to resolve closely eluting cis/trans isomers. Novel stationary phases, such as those based on calixarenes, show significant promise for high-resolution separation of cyclic alkanes. The selection of the optimal stationary phase should be guided by the specific isomers of interest and may require methodical screening and optimization of chromatographic conditions. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to develop robust and efficient methods for the analysis of dimethylcyclopentane isomers.
References
Safety Operating Guide
Safe Disposal of 1,1-Dimethylcyclopentane: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,1-Dimethylcyclopentane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Properties and Hazards of this compound
This compound is a flammable, colorless liquid.[1] Understanding its physical and chemical properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 88 °C[2] |
| Melting Point | -70 °C[2] |
| Density | 0.752 g/mL[2] |
| Vapor Pressure | 76.2 mmHg[3][4] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH226: Flammable liquid and vaporH302: Harmful if swallowed[3] |
Operational Plan: Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that requires careful planning and execution. The following steps outline the necessary procedures for its safe disposal as a hazardous waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear tight-sealing safety goggles. A face shield is recommended if there is a splash hazard.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[5]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[7]
2. Waste Collection and Segregation:
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; plastic is often preferred for chemical waste. If possible, use the original container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components. The label should also indicate the associated hazards (e.g., "Flammable," "Toxic").
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Flammable Storage: If the waste is flammable, it should be stored inside a flammable storage cabinet.
-
Storage Limits: Adhere to the volume limits for hazardous waste storage in an SAA as defined by regulations (e.g., a maximum of 55 gallons).
4. Arranging for Disposal:
-
Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical through standard trash or down the drain. Pouring flammable liquids down the drain can lead to fires, explosions, and environmental contamination.[5]
-
Disposal Methods: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for flammable liquids include incineration or fuel blending.[5]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, in compliance with local, state, and federal regulations.
5. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, the original labels should be defaced, and the container can be disposed of as non-hazardous solid waste, or recycled if appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. CAS 1638-26-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. airgas.com [airgas.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling 1,1-Dimethylcyclopentane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1,1-Dimethylcyclopentane is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Chemical Overview: this compound is a flammable liquid that may cause skin and eye irritation. Inhalation of vapors can lead to respiratory irritation, and it is considered a potential neurotoxin.[1][2] Ingestion can be harmful.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and associated risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a potential for splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough data for this compound is not readily available, gloves made of Nitrile, Neoprene, or Viton are generally recommended for handling aliphatic hydrocarbons. Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times and permeation rates. It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if contact with the chemical occurs. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Occupational Exposure Limits
As of the latest data, specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound. In the absence of specific limits, it is prudent to adhere to the exposure limits for similar cycloalkanes as a precautionary measure.
| Compound | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Agency |
| Cyclopentane | 600 ppm | - | NIOSH |
| Heptane (all isomers) | 400 ppm | 500 ppm | ACGIH |
Note: This data is for reference only. Always strive to keep exposure to any chemical to the lowest achievable level.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This chemical is flammable. Ensure the work area is free of open flames, sparks, and hot surfaces.[3] Use only intrinsically safe or explosion-proof equipment.[3]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.[3] Use non-sparking tools.[3]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., dry chemical, CO2) are readily accessible.
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the liquid, use a funnel or dispensing pump to minimize splashing and vapor release. Keep the container tightly closed when not in use.[3]
-
Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Post-Handling:
-
Decontamination: After handling, wash hands thoroughly with soap and water.
-
PPE Removal: Remove PPE in an order that minimizes the risk of cross-contamination. Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[3] Store away from incompatible materials such as oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Management:
-
Use containers that are compatible with this compound and can be securely sealed.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the transportation and disposal of flammable liquid hazardous waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for ensuring safety when planning and executing an experiment involving this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
